o-Arsanilic acid
Description
The exact mass of the compound 2-Aminophenylarsonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12611. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-aminophenyl)arsonic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8AsNO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCOCUQCZYAYQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8AsNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174395 | |
| Record name | 2-Aminophenylarsonic acid | |
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Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2045-00-3 | |
| Record name | o-Arsanilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Aminophenylarsonic acid | |
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| Record name | o-Arsanilic acid | |
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| Record name | 2-Aminophenylarsonic acid | |
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| Record name | 2-aminophenylarsonic acid | |
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| Record name | 2-AMINOPHENYLARSONIC ACID | |
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Foundational & Exploratory
o-Arsanilic acid chemical properties and structure
o-Arsanilic Acid: A Comprehensive Technical Guide
This document provides an in-depth technical overview of this compound (2-aminophenylarsonic acid), focusing on its chemical structure, physicochemical properties, experimental protocols, and biological relevance. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Chemical Structure and Identifiers
This compound is an organoarsenic compound featuring an amino group (-NH2) and an arsonic acid group (-AsO(OH)2) substituted at the ortho positions of a benzene ring.[1] The IUPAC name for this compound is (2-aminophenyl)arsonic acid.[2][3]
Key Identifiers:
Physicochemical Properties
This compound is typically a white to off-white, or grey-green to brown, crystalline solid or powder.[1][8] It is soluble in water and exhibits acidic properties due to the arsonic acid functional group.[1]
| Property | Value | Source(s) |
| IUPAC Name | (2-Aminophenyl)arsonic acid | [2][3] |
| CAS Number | 2045-00-3 | [2][4][5] |
| Molecular Formula | C₆H₈AsNO₃ | [1][2][4] |
| Molecular Weight | 217.05 g/mol | [2][4][5] |
| Appearance | White to light yellow/orange powder/crystal; grey-green to brown powder | [1][7][8] |
| Melting Point | 153-154 °C or 154-155 °C | [5][7][8] |
| Boiling Point | 519.3 ± 52.0 °C at 760 mmHg (Predicted) | [5][7] |
| Density | 1.79 g/cm³ | [5][7] |
| Solubility | Soluble in 1 M NH₄OH (50mg/mL); soluble in water. | [1][5][7] |
| pKa | pK₁: ~2; pK₂: 3.77; pK₃: 8.66 (at 25°C) | [7][8] |
| Flash Point | 267.8 ± 30.7 °C | [5] |
| Vapor Pressure | 1.31E-11 mmHg at 25°C | [7] |
| Purity (by HPLC) | >98% | [2][4] |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound is the reduction of o-nitrophenylarsonic acid.
Methodology:
-
Preparation of Ferrous Hydroxide: A cold solution of 300 g of ferrous sulfate in 900 ml of water is treated with a 25% aqueous sodium hydroxide solution with vigorous agitation until the mixture is alkaline to litmus paper.[9]
-
Reduction Reaction: A solution of 40 g of o-nitrophenylarsonic acid in dilute sodium hydroxide is immediately added to the ferrous hydroxide suspension. The mixture is agitated vigorously for 5 minutes.[9]
-
Filtration: The reaction mixture is then filtered through a large Buchner funnel, and the collected solid is washed with water.[9]
-
Acidification & Purification: The filtrate is made barely acid to litmus with hydrochloric acid. Any precipitated sulfate ions are removed by adding barium chloride solution to the hot filtrate and filtering off the barium sulfate.[9]
-
Isolation: The filtrate is concentrated under a vacuum. The precipitated sodium chloride is removed by filtration. The resulting filtrate is then acidified with hydrochloric acid to Congo red, precipitating the o-aminophenylarsonic acid product.[9]
-
Final Product: The precipitate is filtered off and washed with ice water. The final product yields approximately 27 g (80%) and has a melting point of 153°C.[9]
Purification Method
This compound can be purified by crystallization from water or a mixture of ethanol and ether.[8] This standard procedure helps in removing impurities, resulting in a product with higher purity suitable for research and analytical applications.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely accepted method for determining the purity of this compound, which is typically greater than 98%.[2][4] Reversed-phase HPLC (RP-HPLC) has been established for the simultaneous determination of arsanilic acid and related compounds in various matrices, including feed additives.[10]
Biological Activity and Applications
Primary Applications
Unlike its para-isomer, which was historically used as a veterinary feed additive, the primary modern application of this compound is in analytical chemistry.[1][11][12][13] It is specifically used in methods for the determination of total arsenic levels in biological samples, such as urine, often using matrix modifiers like nickel and palladium for graphite furnace atomic absorption spectrophotometry.[4] Another niche application involves its use in immunological studies to track the binding of labeled anti-cross-reactive idiotype (CRI) preparations to CRI+ hybridoma proteins.
Signaling Pathway Interactions
While specific signaling pathways for this compound are not extensively documented, arsenic compounds as a class are known to interact with critical cellular pathways. Exposure to arsenic has been shown to activate the Hedgehog (Hh) signaling pathway.[14] This activation occurs partly by decreasing the stability of the repressor form of the GLI3 transcription factor.[14] Given the crucial role of Hedgehog signaling in the progression and maintenance of various tumors, including bladder, lung, and skin cancers, this interaction provides a potential mechanism for arsenic-induced carcinogenesis.[14] This suggests that arsenic exposure may promote cancer through the aberrant activation of this pathway.[14]
Safety Information
This compound is an organoarsenic compound and should be handled with significant care.[1] It is classified as toxic if swallowed or inhaled.[5][8] As with other arsenic compounds, it is very toxic to aquatic life with long-lasting effects.[8] Appropriate personal protective equipment (PPE) should be used, and work should be conducted in a well-ventilated area.[8] Disposal must be in accordance with hazardous waste regulations.[8]
References
- 1. CAS 2045-00-3: this compound | CymitQuimica [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. usbio.net [usbio.net]
- 7. chembk.com [chembk.com]
- 8. 2045-00-3 | CAS DataBase [m.chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. [Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography]. | Semantic Scholar [semanticscholar.org]
- 11. Arsanilic acid - Wikipedia [en.wikipedia.org]
- 12. pschemicals.com [pschemicals.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Activation of Hedgehog signaling by the environmental toxicant arsenic may contribute to the etiology of arsenic-induced tumors. [vivo.weill.cornell.edu]
A Technical Guide to the Synthesis of o-Arsanilic Acid from o-Nitrophenylarsonic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of o-Arsanilic acid, a significant organoarsenic compound, through the reduction of o-nitrophenylarsonic acid. The document details the necessary reagents, experimental protocol, and key physicochemical properties of the involved compounds, tailored for professionals in chemical and pharmaceutical research.
Overview of the Synthesis
The synthesis of this compound (also known as 2-aminophenylarsonic acid) from o-nitrophenylarsonic acid is a classic reduction reaction. The nitro group (-NO₂) on the aromatic ring is reduced to an amino group (-NH₂), a fundamental transformation in organic chemistry. This process is crucial for producing this compound, which has applications in the synthesis of other organic compounds and for analytical purposes, such as the determination of arsenic levels in biological samples.[1] The most common and effective method for this conversion involves the use of ferrous sulfate in an alkaline medium.[2]
Physicochemical Data of Reactant and Product
A summary of the key quantitative data for the starting material and the final product is presented below for easy reference and comparison.
Table 1: Properties of o-Nitrophenylarsonic Acid (Reactant)
| Property | Value | References |
| Molecular Formula | C₆H₆AsNO₅ | [3][4][5] |
| Molecular Weight | 247.04 g/mol | [3][4][5] |
| Appearance | White to yellow to orange powder/crystal | [3][5] |
| Melting Point | 225-234 °C (with decomposition) | [4][6] |
| CAS Number | 5410-29-7 | [3][4] |
| Solubility | Slightly soluble in acetone, chloroform, ethanol | [4] |
Table 2: Properties of this compound (Product)
| Property | Value | References |
| Molecular Formula | C₆H₈AsNO₃ | [1][7] |
| Molecular Weight | 217.05 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 153-154 °C | [2][7] |
| CAS Number | 2045-00-3 | [1][7] |
| Solubility | Soluble in water, soluble in 1 M NH₄OH | [1][7] |
Reaction Pathway and Experimental Workflow
The chemical transformation and the laboratory workflow are visualized in the following diagrams.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established chemical synthesis literature.[2]
4.1 Materials and Reagents
-
o-Nitrophenylarsonic acid: 40 g
-
Ferrous sulfate (FeSO₄·7H₂O): 300 g
-
Sodium hydroxide (NaOH), 25% aqueous solution
-
Dilute sodium hydroxide solution
-
Hydrochloric acid (HCl), concentrated and dilute
-
Barium chloride (BaCl₂) solution
-
Ice
-
Distilled water
4.2 Apparatus
-
Large beaker or flask for reaction
-
Mechanical stirrer
-
Buchner funnel and filter flask
-
Vacuum source for filtration and concentration
-
pH indicator (litmus paper, Congo red paper)
-
Heating mantle or water bath
-
Standard laboratory glassware
4.3 Step-by-Step Procedure
-
Preparation of Reducing Agent: In a suitable vessel, prepare a cold solution by dissolving 300 g of ferrous sulfate in 900 ml of water.
-
Formation of Ferrous Hydroxide: While vigorously agitating the cold ferrous sulfate solution, add 25% aqueous sodium hydroxide solution until the mixture is alkaline to litmus paper. This precipitates ferrous hydroxide, the active reducing agent.
-
Addition of Reactant: Immediately add a solution of 40 g of o-nitrophenylarsonic acid dissolved in dilute sodium hydroxide to the ferrous hydroxide suspension.
-
Reaction: Continue to agitate the mixture vigorously for 5 minutes.
-
Initial Filtration: Filter the reaction mixture through a large Buchner funnel. Wash the collected solid thoroughly with water. The filtrate contains the sodium salt of the product.
-
Sulfate Removal:
-
Make the filtrate barely acidic to litmus with hydrochloric acid.
-
Heat the solution and add a sufficient amount of barium chloride solution to precipitate all sulfate ions as barium sulfate (BaSO₄).
-
Remove the barium sulfate precipitate by filtration.
-
-
Concentration and Salt Removal:
-
Concentrate the filtrate under vacuum. During this process, sodium chloride (NaCl) will precipitate.
-
Filter off the precipitated sodium chloride. Continue concentrating until the filtrate volume is approximately 200 ml.
-
-
Product Precipitation:
-
Acidify the concentrated filtrate with hydrochloric acid until it is acidic to Congo red indicator paper.
-
The this compound will precipitate out of the solution.
-
-
Isolation and Purification:
-
Filter off the precipitated this compound.
-
Wash the product with ice water to remove residual acid and impurities.
-
The final product can be dried. This procedure yields approximately 27 g (an 80% yield) of this compound with a melting point of 153 °C.[2]
-
4.4 Safety Precautions
-
All arsenic compounds are highly toxic. Handle o-nitrophenylarsonic acid and this compound with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood to avoid inhalation of dust or fumes.
-
Handle concentrated acids and bases (HCl, NaOH) with caution.
-
Dispose of all arsenic-containing waste according to institutional and environmental safety regulations.
Conclusion
The reduction of o-nitrophenylarsonic acid using ferrous sulfate in an alkaline medium is an efficient and high-yielding method for the synthesis of this compound.[2] The protocol involves a straightforward reduction followed by a series of purification steps to remove inorganic salts and byproducts. Careful control of pH and meticulous filtration are critical for achieving a pure product. This guide provides the necessary technical details for researchers to replicate this synthesis in a laboratory setting.
References
- 1. CAS 2045-00-3: this compound | CymitQuimica [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-NITROPHENYLARSONIC ACID CAS#: 5410-29-7 [m.chemicalbook.com]
- 5. 2-Nitrophenylarsonic Acid | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. echemi.com [echemi.com]
A Comprehensive Technical Guide to the Solubility of o-Arsanilic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of o-arsanilic acid (2-aminophenylarsonic acid) in organic solvents. Due to a notable scarcity of comprehensive quantitative data in publicly accessible literature, this document summarizes the available qualitative and limited quantitative information. Furthermore, it offers detailed experimental protocols for determining solubility and provides a logical workflow for such analyses.
Introduction to this compound
This compound is an organoarsenic compound characterized by an amino group and an arsonic acid group attached to a benzene ring at the ortho positions.[1] This structure imparts amphiprotic properties, influencing its solubility in various media. Understanding its solubility is crucial for a range of applications, including synthesis, formulation, and analytical method development.
Solubility of this compound
A thorough review of scientific literature reveals a significant gap in quantitative solubility data for this compound in common organic solvents. The available information is largely qualitative.
Qualitative Solubility Data
This compound is generally described as a white to off-white crystalline solid.[1] Its solubility in organic solvents is summarized in the table below.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility Description | Reference |
| Methanol | Soluble | |
| Ethanol | Data not available | |
| Acetone | Insoluble | [2] |
| Benzene | Insoluble | [2] |
| Chloroform | Insoluble | [2] |
Quantitative Solubility Data
Only one specific quantitative solubility value for this compound in a non-standard solvent system was identified:
-
1 M Ammonium Hydroxide (NH₄OH): 50 mg/mL[3]
This indicates that the basic nature of the ammonium hydroxide solution likely facilitates the dissolution of the acidic arsonic acid group.
Comparative Solubility of p-Arsanilic Acid
For comparative purposes, quantitative solubility data for the isomeric p-arsanilic acid at 25°C is presented below. This may offer some insight into the potential solubility behavior of the ortho isomer in similar solvents.
Table 2: Quantitative Solubility of p-Arsanilic Acid at 25°C
| Solvent | Solubility (g/L) | Reference |
| Methanol | 17.2 | [4] |
| Ethanol | 6.93 | [4] |
| Isopropanol | 3.14 | [4] |
Experimental Protocols for Solubility Determination
For researchers needing to generate their own quantitative solubility data, two common and robust methods are the Shake-Flask Method and Gravimetric Analysis.
Shake-Flask Method
The shake-flask method is a widely used technique for determining the equilibrium solubility of a solid in a liquid.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation or filtration can be employed. Filtration should be performed using a filter medium that does not interact with the solute or solvent (e.g., a PTFE syringe filter).
-
Analysis: Carefully extract an aliquot of the clear, saturated supernatant.
-
Quantification: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of this compound in the same solvent must be prepared.
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.
-
-
Calculation: The solubility is then calculated from the measured concentration and expressed in units such as g/L, mg/mL, or mol/L.
Gravimetric Analysis
Gravimetric analysis is a more classical method that relies on the precise measurement of mass.
Methodology:
-
Saturation: Prepare a saturated solution of this compound in the chosen organic solvent as described in the shake-flask method (steps 1 and 2).
-
Aliquot Collection: After phase separation (step 3), carefully transfer a known volume or mass of the clear, saturated solution into a pre-weighed, solvent-resistant container (e.g., a glass beaker or evaporating dish).
-
Solvent Evaporation: Evaporate the solvent from the solution under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven, or by gentle heating in a fume hood. Care must be taken to avoid decomposition of the this compound.
-
Drying: Once the solvent is removed, dry the remaining solid residue to a constant weight in a desiccator or vacuum oven to ensure all residual solvent is eliminated.
-
Weighing: Accurately weigh the container with the dried this compound residue.
-
Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight to determine the mass of the dissolved solid. This mass is then related to the initial volume or mass of the solvent used to express solubility.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
Conclusion
While there is a clear need for more extensive quantitative research on the solubility of this compound in a wider array of organic solvents, this guide provides a consolidated view of the current knowledge. For professionals in drug development and research, the experimental protocols outlined here offer a robust framework for generating the necessary data to advance their work. The provided diagrams serve as a visual aid to understand the experimental process and the fundamental principles governing solubility.
References
O-Arsanilic Acid: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Arsanilic acid, an organoarsenic compound, has been a subject of interest due to its biological activities and potential toxicological implications. This technical guide provides an in-depth exploration of the proposed mechanism of action of this compound in biological systems. Drawing from research on phenylarsonic acids and other arsenicals, this document elucidates the molecular interactions, cellular effects, and potential signaling pathways affected by this compound. While direct research on the ortho-isomer is limited, this guide synthesizes the current understanding of related arsenicals to present a scientifically grounded overview for research and development purposes.
Introduction
This compound, or 2-aminophenylarsonic acid, is an aromatic arsenic compound. Like other organoarsenicals, its biological effects are of significant interest in fields ranging from toxicology to pharmacology. Historically, related compounds like p-arsanilic acid have been used as feed additives for livestock to promote growth and prevent disease.[1][2][3] Understanding the mechanism of action of these compounds is crucial for assessing their safety and potential therapeutic applications. This guide will delve into the molecular mechanisms likely underlying the biological activity of this compound, based on the broader knowledge of arsenical biochemistry.
Proposed Mechanism of Action
The biological activity of this compound is intrinsically linked to the chemical state of the arsenic atom. In its stable form, this compound is a pentavalent arsenical [As(V)]. It is widely accepted that pentavalent arsenicals are relatively inert and that their toxicity is largely dependent on their metabolic reduction to the trivalent [As(III)] state.[4] The trivalent form is highly reactive and is considered the primary toxic species.
The proposed mechanism of action can be broken down into several key stages:
-
Cellular Uptake: The entry of this compound into cells is the initial step. While specific transporters for this compound have not been identified, it is plausible that it utilizes transporters for other organic anions. Once inside the cell, it can undergo metabolic conversion.
-
Metabolic Reduction: In the reducing environment of the cell, pentavalent this compound is likely reduced to its trivalent form, o-aminophenylarsenous acid. This conversion is a critical activation step.
-
Interaction with Sulfhydryl Groups: The resulting trivalent arsenical has a high affinity for sulfhydryl (-SH) groups, particularly those in close proximity (vicinal thiols) found in proteins and enzymes.[5] The formation of stable covalent bonds between the arsenic atom and these sulfhydryl groups can lead to significant disruption of protein structure and function.
-
Enzyme Inhibition: A primary consequence of this interaction is the inhibition of critical enzymes. A classic target for trivalent arsenicals is the pyruvate dehydrogenase (PDH) complex, a key enzyme in cellular respiration.[4][6] Inhibition of PDH disrupts aerobic respiration and cellular energy production. The lipoic acid cofactor of PDH contains vicinal sulfhydryl groups, making it particularly susceptible to binding by trivalent arsenicals.
-
Induction of Oxidative Stress: Arsenicals are known to induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[7] This can occur through the disruption of mitochondrial function and the electron transport chain. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can also modulate signaling pathways.
The position of the amino group in the ortho position may influence the reactivity and biological activity of the molecule compared to its meta and para isomers. The ortho position can facilitate intramolecular hydrogen bonding, which may affect the molecule's conformation and interaction with biological targets.[8]
Quantitative Data
| Compound | System | Effect | IC50 | Reference |
| Arsenite | Purified Pyruvate Dehydrogenase (PDH) | Enzyme Inhibition | 5.6 µM | [4] |
| Monomethylarsonous acid (MMAIII) | Purified Pyruvate Dehydrogenase (PDH) | Enzyme Inhibition | 0.092 µM | [4] |
| Arsenite | Human DNA Ligase (in nuclear extracts) | Enzyme Inhibition | Significant decrease at µM concentrations | [6] |
| Phenylarsonic Acid Derivative (PHI-P518) | NALM-6 leukemia cells | Antileukemic Activity | 1.1 ± 0.5 µM | [9] |
| Phenylarsonic Acid Derivative (PHI-P381) | NALM-6 leukemia cells | Antileukemic Activity | 1.5 ± 0.3 µM | [9] |
Signaling Pathways
Arsenicals are known to modulate various cellular signaling pathways, often as a consequence of induced oxidative stress or direct interaction with signaling proteins. While specific pathways affected by this compound have not been elucidated, the following are likely to be involved based on studies of other arsenic compounds:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Arsenic exposure has been shown to activate stress-related MAPK pathways, including p38 and JNK.[7] Activation of these pathways can lead to inflammatory responses, cell cycle arrest, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Arsenic trioxide has been shown to modulate this pathway, although the effects can be complex and context-dependent.[9]
-
Nrf2-Mediated Oxidative Stress Response: The transcription factor Nrf2 is a master regulator of the antioxidant response. Arsenic-induced oxidative stress can lead to the activation of the Nrf2 pathway as a cellular defense mechanism.
The following diagram illustrates a generalized signaling pathway potentially affected by arsenicals.
Caption: Generalized signaling pathways affected by arsenicals.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the mechanism of action of this compound. These protocols are based on established methods for other arsenicals and can be adapted for this compound.
Pyruvate Dehydrogenase (PDH) Activity Assay
This assay measures the effect of this compound on the activity of the PDH complex.
Principle: The activity of PDH is determined by monitoring the reduction of NAD+ to NADH, which is coupled to the oxidation of pyruvate. The increase in NADH is measured spectrophotometrically at 340 nm.
Materials:
-
Purified porcine heart PDH complex
-
This compound stock solution
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Thiamine pyrophosphate (TPP) (0.2 mM)
-
Magnesium chloride (MgCl2) (1 mM)
-
Cysteine-HCl (2 mM)
-
NAD+ (1 mM)
-
Pyruvate (5 mM)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, TPP, MgCl2, and cysteine-HCl.
-
Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (no this compound).
-
Add the PDH enzyme to each well and incubate for a predetermined time (e.g., 10 minutes) at 30°C to allow for any pre-incubation effects.
-
Initiate the reaction by adding NAD+ and pyruvate to each well.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes to determine the rate of NADH formation.
-
Calculate the initial reaction velocity (V0) for each concentration of this compound.
-
Plot the percentage of PDH activity relative to the control against the logarithm of the this compound concentration to determine the IC50 value.
Cellular Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot against the this compound concentration to determine the IC50 value.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Principle: DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
Materials:
-
Cultured cells
-
This compound
-
DCFH-DA stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to attach.
-
Treat the cells with different concentrations of this compound for the desired time.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Express the results as a percentage of the control fluorescence.
Experimental Workflows
The following diagrams illustrate logical workflows for investigating the mechanism of action of this compound.
Caption: Workflow for studying enzyme inhibition by this compound.
Caption: Workflow for investigating the cellular effects of this compound.
Conclusion
The mechanism of action of this compound in biological systems is likely multifaceted, involving metabolic activation to a trivalent state, subsequent interaction with protein sulfhydryl groups leading to enzyme inhibition, and the induction of oxidative stress. While direct experimental evidence for this compound is limited, the extensive research on other arsenicals provides a strong foundation for these proposed mechanisms. Further research is warranted to delineate the specific molecular targets and signaling pathways modulated by this particular isomer, which will be crucial for a comprehensive understanding of its toxicological profile and any potential therapeutic applications. This guide provides a framework for such future investigations.
References
- 1. Phenylarsonic acid | 98-05-5 | Benchchem [benchchem.com]
- 2. Arsanilic acid - Wikipedia [en.wikipedia.org]
- 3. Biologic Effects of Arsenic on Plants and Animals - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The quantitative separation on the micro-scale of phenylarsenious acid, phenylarsonic acid, arsenious acid and arsenic acid in simple solution and in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arsenic toxicity is enzyme specific and its affects on ligation are not caused by the direct inhibition of DNA repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research progress on the regulatory mechanism of cell senescence in arsenic toxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Historical Scientific Applications of o-Arsanilic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical applications of ortho-Arsanilic acid (o-aminobenzenearsonic acid) in various scientific disciplines. While its para-isomer, p-arsanilic acid, saw more widespread use, particularly in medicine (as Atoxyl) and as a veterinary feed additive, this compound carved out its own niche in analytical chemistry and immunological research. This document provides a detailed overview of its synthesis, key applications, and the experimental protocols that defined its scientific utility.
Synthesis of this compound
The primary historical method for synthesizing this compound involves the reduction of o-nitrophenylarsonic acid. This process is distinct from the Béchamp reaction used for the para-isomer, which involves the direct arsenation of aniline with arsenic acid.
Experimental Protocol: Reduction of o-Nitrophenylarsonic Acid
This protocol is adapted from historical laboratory preparations.
Materials:
-
o-Nitrophenylarsonic acid
-
Ferrous sulfate (FeSO₄)
-
25% aqueous sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Barium chloride (BaCl₂) solution
-
Ice
Procedure:
-
Preparation of Ferrous Hydroxide: In a suitable vessel, prepare a cold solution of 300 g of ferrous sulfate in 900 ml of water. With vigorous agitation, add 25% aqueous sodium hydroxide solution until the mixture is alkaline to litmus paper. This precipitates ferrous hydroxide.
-
Reduction Reaction: Immediately add a solution of 40 g of o-nitrophenylarsonic acid dissolved in dilute sodium hydroxide to the ferrous hydroxide suspension. Agitate the mixture vigorously for 5 minutes.
-
Filtration: Filter the reaction mixture through a large Büchner funnel, washing the precipitate with water.
-
Acidification and Sulfate Removal: Make the filtrate barely acidic to litmus with hydrochloric acid. Heat the solution and add a sufficient amount of barium chloride solution to precipitate any sulfate ions as barium sulfate. Remove the barium sulfate by filtration.
-
Concentration and Purification: Concentrate the filtrate under vacuum. As sodium chloride precipitates, remove it by filtration and wash it with a saturated sodium chloride solution until the filtrate volume is approximately 200 ml.
-
Precipitation of this compound: Acidify the filtrate with hydrochloric acid until it is acidic to Congo red indicator paper. The o-aminophenylarsonic acid will precipitate.
-
Isolation and Drying: Filter off the precipitated product and wash it with ice water. The final product should be dried appropriately. This procedure typically yields around 27 g (an 80% yield) of this compound with a melting point of 153°C.[1]
Analytical Chemistry Application: Determination of Arsenic in Urine
A significant historical application of this compound was its use as a standard in the determination of total arsenic levels in biological samples, particularly urine, by Graphite Furnace Atomic Absorption Spectrometry (GFAAS).
Experimental Protocol: GFAAS for Total Arsenic in Urine
The following is a generalized protocol based on the principles of the method described by Nixon et al. (1991) and other similar GFAAS procedures for arsenic analysis.
Principle:
This method relies on the atomization of arsenic in a graphite furnace and the measurement of its atomic absorption at a specific wavelength. A matrix modifier is used to stabilize the arsenic during the pyrolysis step and to reduce interferences from the complex urine matrix. This compound serves as a reliable organoarsenic standard to create a calibration curve for quantifying the total arsenic concentration in the urine samples.
Instrumentation and Reagents:
-
Graphite Furnace Atomic Absorption Spectrometer with a Zeeman background corrector.
-
Arsenic hollow cathode lamp.
-
Pyrolytically coated graphite tubes.
-
Autosampler.
-
Matrix Modifier Solution: A solution containing a nickel salt (e.g., nickel nitrate) or a palladium-persulfate mixture.
-
This compound Stock Standard Solution (e.g., 1000 mg/L As): Prepared by dissolving a precise amount of this compound in deionized water. Working standards of lower concentrations are prepared by serial dilution of the stock solution.
-
Diluent: Typically a solution containing a small percentage of nitric acid and a surfactant like Triton X-100.
Procedure:
-
Sample Preparation: Urine samples are typically diluted with the diluent solution to minimize matrix effects. A common dilution factor is 1:10 or 1:20.
-
Calibration Standards: Prepare a series of working standards by diluting the this compound stock solution to cover the expected range of arsenic concentrations in the urine samples. These standards should be prepared in the same diluent as the samples.
-
GFAAS Analysis:
-
Set the GFAAS instrument parameters (e.g., wavelength for arsenic: 193.7 nm).
-
Program the furnace temperature profile, which includes drying, pyrolysis (ashing), atomization, and cleaning steps. The specific temperatures and ramp times depend on the instrument and the matrix modifier used.
-
The autosampler injects a defined volume of the prepared sample or standard, followed by the matrix modifier, into the graphite tube.
-
The furnace program is initiated, and the integrated absorbance signal during the atomization step is measured.
-
-
Quantification: A calibration curve is generated by plotting the absorbance values of the this compound standards against their known arsenic concentrations. The arsenic concentration in the unknown urine samples is then determined from this calibration curve.
Quantitative Data
The performance of the GFAAS method for arsenic determination in urine is characterized by the following parameters:
| Parameter | Typical Value |
| Detection Limit | 0.5 - 2 µg/L |
| Linear Range | 0 - 100 µg/L |
| Precision (RSD) | < 10% |
| Recovery | 95 - 105% |
Note: These values are representative and can vary depending on the specific instrumentation and laboratory conditions.
Immunological Research Application: Hapten for Antibody Production and Immunoassays
This compound has been used historically as a hapten in immunological research. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The resulting antibodies are specific for the hapten.
Experimental Workflow: Production and Use of Anti-Arsanilate Antibodies
The following diagram illustrates the general workflow for using this compound as a hapten to generate specific antibodies and their subsequent use in an immunoassay.
Caption: Workflow for using this compound as a hapten.
Experimental Protocol: Hypothetical ELISA for o-Arsanilate Detection
This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common immunoassay format where the hapten (this compound) could be detected.
Materials:
-
Microtiter plates (96-well).
-
o-Arsanilate-protein conjugate (for coating).
-
Anti-arsanilate antibody (produced as described above).
-
Sample containing the o-arsanilate analyte.
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG).
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with Tween 20).
-
Coating buffer (e.g., carbonate-bicarbonate buffer).
-
Blocking buffer (e.g., PBS with BSA).
Procedure:
-
Coating: Coat the wells of a microtiter plate with the o-arsanilate-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: Add a mixture of the sample (or standard) and a limited amount of the anti-arsanilate antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, the free o-arsanilate in the sample competes with the coated o-arsanilate for binding to the antibody.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-labeled secondary antibody, which binds to the primary anti-arsanilate antibody that is now bound to the plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the enzyme substrate to the wells. A color change will occur, with the intensity of the color being inversely proportional to the concentration of o-arsanilate in the sample.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Logical Relationship of Competitive ELISA
The following diagram illustrates the principle of the competitive ELISA described above.
Caption: Principle of competitive ELISA for o-arsanilate.
Conclusion
While not as prominent as its para-isomer, this compound played a valuable, specific role in the history of scientific research. Its application as a standard in the analytical determination of arsenic in biological fluids was crucial for toxicological and environmental monitoring. Furthermore, its use as a hapten demonstrates its utility in the field of immunology for generating specific antibodies and developing immunoassays. The detailed protocols and workflows presented in this guide provide a comprehensive overview of the historical scientific applications of this interesting organoarsenic compound.
References
Characterization of o-Arsanilic Acid in its Zwitterionic Form: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of the zwitterionic form of o-arsanilic acid (2-aminobenzenearsonic acid). Due to the limited availability of direct experimental data for the zwitterionic species of the ortho isomer, this document outlines the fundamental principles and methodologies for its characterization, drawing upon available data for this compound and its isomer, p-arsanilic acid, for illustrative purposes.
Introduction to this compound and its Zwitterionic Nature
This compound is an organoarsenic compound containing both an acidic arsonic acid group (-AsO(OH)₂) and a basic amino group (-NH₂). This amphoteric nature allows it to exist in various protonation states depending on the pH of the solution. In a specific pH range, this compound can exist as a zwitterion, where the amino group is protonated to form an ammonium cation (-NH₃⁺) and the arsonic acid group is deprotonated to form an arsonate anion (-AsO₃H⁻), resulting in a molecule with no net electrical charge. The characterization of this zwitterionic form is crucial for understanding its chemical behavior, bioavailability, and interaction with biological systems.
The equilibrium between the neutral, cationic, anionic, and zwitterionic forms of this compound is governed by its acidity constants (pKa values). While specific pKa values for this compound are not extensively reported, related compounds like p-arsanilic acid have multiple pKa values corresponding to the deprotonation of the arsonic acid group and the protonation of the amino group.[1] The zwitterionic form is expected to be the predominant species in the pH range between the pKa of the amino group and the first pKa of the arsonic acid group.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2045-00-3 | [2][3] |
| Molecular Formula | C₆H₈AsNO₃ | [2][4] |
| Molecular Weight | 217.05 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in water | [2][4] |
| pKa Values | pKₐ₁: ~2, pKₐ₂: 3.77, pKₐ₃: 8.66 (for arsanilic acid) |
Table 1: Physicochemical Properties of this compound.
Structural Characterization: X-ray Crystallography
X-ray crystallography provides definitive proof of the zwitterionic form in the solid state by determining the precise locations of atoms and bond lengths. The crystal structure of the zwitterionic form of this compound would be expected to show a protonated amino group and a deprotonated arsonic acid group.
Note: As of the latest search, a definitive crystal structure for the zwitterionic form of this compound is not publicly available in the Cambridge Structural Database (CSD). The following protocol is a general procedure for obtaining such data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve this compound in a suitable solvent system (e.g., water-ethanol mixture).
-
Slowly evaporate the solvent at a constant temperature to promote the formation of single crystals. The pH of the solution should be adjusted to the isoelectric point to favor the crystallization of the zwitterion.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares refinement.
-
Locate and refine the positions of hydrogen atoms from the difference Fourier map to confirm the protonation states of the amino and arsonic acid groups.
-
Figure 1: General workflow for single-crystal X-ray diffraction.
Spectroscopic Characterization
Spectroscopic techniques are essential for characterizing the zwitterionic form of this compound in both solid and solution states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the electronic environment of atomic nuclei. The chemical shifts of ¹H and ¹³C nuclei are sensitive to the protonation state of the molecule.
Expected ¹H and ¹³C NMR Spectral Features of the Zwitterion:
-
¹H NMR: In the zwitterionic form, the protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet at a downfield chemical shift compared to the amino group (-NH₂) protons in the neutral form. The aromatic protons would also experience a change in their chemical shifts due to the change in the electronic nature of the substituents.
-
¹³C NMR: The carbon atom attached to the ammonium group is expected to show a downfield shift compared to the carbon attached to the amino group. The other aromatic carbon signals would also be affected by the formation of the zwitterion.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aromatic C-H | 6.5 - 8.0 |
| -NH₂ | 3.0 - 5.0 (broad) | |
| -NH₃⁺ | 7.0 - 9.0 (broad) | |
| ¹³C | Aromatic C | 110 - 150 |
| C-NH₂ | 130 - 150 | |
| C-NH₃⁺ | 125 - 145 |
Table 2: Expected NMR Chemical Shift Ranges for this compound Functional Groups.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O).
-
Adjust the pD of the solution to the isoelectric point of this compound using dilute DCl or NaOD to ensure the predominance of the zwitterionic form.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Use appropriate parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Assign the signals to the respective protons and carbons in the molecule.
-
Compare the chemical shifts with those obtained at different pD values to confirm the formation of the zwitterion.
-
Figure 2: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy detects the vibrational frequencies of functional groups within a molecule. The formation of the zwitterion leads to characteristic changes in the vibrational spectrum.
Expected FTIR Spectral Features of the Zwitterion:
-
-NH₃⁺ Group: The presence of the ammonium group will give rise to N-H stretching vibrations in the range of 3000-3300 cm⁻¹ and bending vibrations around 1500-1600 cm⁻¹.
-
-AsO₃H⁻ Group: The deprotonated arsonic acid group will exhibit characteristic As-O stretching vibrations. For comparison, in p-arsanilic acid, As-O stretching vibrations are observed in the 1000-300 cm⁻¹ region.[5]
Note: The FTIR data in Table 3 is based on general vibrational frequencies for the functional groups and data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₃⁺ | N-H stretching | 3000 - 3300 |
| N-H bending | 1500 - 1600 | |
| -AsO₃H⁻ | As-O stretching | 700 - 900 |
| Aromatic Ring | C=C stretching | 1450 - 1600 |
| C-H stretching | 3000 - 3100 |
Table 3: Expected FTIR Vibrational Frequencies for Zwitterionic this compound.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
For solid-state analysis, prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.
-
For solution-state analysis, dissolve the sample in a suitable solvent that has minimal interference in the spectral regions of interest (e.g., D₂O). The pH should be adjusted to the isoelectric point.
-
-
Data Acquisition:
-
Record the FTIR spectrum using an FTIR spectrometer.
-
Collect a background spectrum of the pure KBr pellet or the solvent for subtraction.
-
-
Data Analysis:
-
Identify and assign the characteristic absorption bands corresponding to the zwitterionic functional groups.
-
Compare the spectrum with that of the non-zwitterionic forms to confirm the structural changes.
-
Figure 3: Workflow for FTIR spectroscopic analysis.
pH-Dependent Speciation and Zwitterion Stability
The stability of the zwitterionic form of this compound is intrinsically linked to the pH of the solution. Potentiometric titration is a key technique to determine the pKa values and thus the pH range where the zwitterion is the dominant species.
Potentiometric Titration
By titrating a solution of this compound with a strong acid and a strong base and monitoring the pH, the pKa values for the acidic and basic groups can be determined. The isoelectric point (pI), the pH at which the molecule has no net charge and the concentration of the zwitterion is maximal, can be calculated from the pKa values.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation:
-
Prepare a standard solution of this compound of known concentration in deionized water.
-
-
Titration:
-
Titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence points and the pKa values from the titration curve. The pKa is the pH at the half-equivalence point.
-
Calculate the isoelectric point (pI) using the relevant pKa values.
-
Figure 4: Logical flow for determining pKa and pI via potentiometric titration.
Conclusion and Future Directions
The characterization of the zwitterionic form of this compound is fundamental to understanding its chemical and biological properties. While direct experimental data for this specific isomer's zwitterionic state is currently limited, this guide provides a robust framework for its comprehensive characterization using standard analytical techniques.
Future research should focus on obtaining a high-quality single-crystal X-ray structure of zwitterionic this compound to provide definitive structural proof. Detailed pH-dependent NMR and FTIR studies are also crucial to experimentally determine the spectroscopic signatures of the zwitterion and to precisely map its stability as a function of pH. Such data will be invaluable for researchers in the fields of medicinal chemistry, toxicology, and environmental science.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-Aminophenylarsonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Aminophenylarsonic acid (o-Arsanilic acid), a significant organoarsenic compound. The information herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of its structural and electronic properties. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Aminophenylarsonic acid. While direct experimental values from a single, comprehensive source are not uniformly available in the public domain, the following represents a compilation of expected values based on spectral databases and typical ranges for the functional groups present in the molecule.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 2-Aminophenylarsonic Acid
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 6.5 - 7.5 | Multiplet | Aromatic protons (C₃-H, C₄-H, C₅-H, C₆-H) |
| ¹H | 4.5 - 5.5 | Broad Singlet | Amine protons (-NH₂) |
| ¹H | 10.0 - 12.0 | Broad Singlet | Arsonic acid protons (-AsO(OH)₂) |
| ¹³C | ~150 | Singlet | C₂ - Carbon bearing the amino group |
| ¹³C | ~140 | Singlet | C₁ - Carbon bearing the arsonic acid group |
| ¹³C | 115 - 135 | Multiplet | C₃, C₄, C₅, C₆ - Aromatic carbons |
Note: Chemical shifts are highly dependent on the solvent used and the concentration of the sample.
Table 2: Infrared (IR) Spectroscopy Data for 2-Aminophenylarsonic Acid
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 3000 - 2500 | Strong, Very Broad | O-H Stretch | Arsonic Acid (-AsO(OH)₂) |
| 1620 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 910 - 860 | Strong | As=O Stretch | Arsonic Acid |
| 850 - 750 | Strong | As-O Stretch | Arsonic Acid |
| 750 - 700 | Strong | C-H Out-of-plane Bend | Ortho-disubstituted Aromatic Ring |
Table 3: Mass Spectrometry (MS) Data for 2-Aminophenylarsonic Acid
| m/z Value | Relative Intensity (%) | Proposed Fragment |
| 217 | 100 | [M]⁺ (Molecular Ion) |
| 154 | Variable | [M - AsO₂H]⁺ |
| 138 | Variable | [M - AsO₃H₂]⁺ |
| 92 | Variable | [C₆H₆N]⁺ |
Note: Fragmentation patterns are dependent on the ionization technique employed (e.g., Electron Ionization, Electrospray Ionization).
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for 2-Aminophenylarsonic Acid
| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Ethanol | ~240 | Not Reported | π → π |
| Ethanol | ~290 | Not Reported | n → π |
Note: The position and intensity of absorption bands can be influenced by the solvent polarity and pH.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical environment of the protons and carbons in 2-Aminophenylarsonic acid.
Materials:
-
2-Aminophenylarsonic acid sample
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tubes (5 mm diameter)
-
Volumetric flask and pipette
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Aminophenylarsonic acid for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for this compound due to the acidic and amine protons).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. The height of the solution in the tube should be approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.
-
Insert the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 2-Aminophenylarsonic acid by measuring the absorption of infrared radiation.
Method: Potassium Bromide (KBr) Pellet
Materials:
-
2-Aminophenylarsonic acid sample (solid)
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of 2-Aminophenylarsonic acid and 100-200 mg of dry KBr into an agate mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This is crucial to reduce scattering of the IR beam.
-
Transfer the powdered mixture to the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Aminophenylarsonic acid.
Method: Electrospray Ionization (ESI) Mass Spectrometry
Materials:
-
2-Aminophenylarsonic acid sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water)
-
Volatile acid or base for pH adjustment (e.g., formic acid, ammonium hydroxide), if necessary
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of 2-Aminophenylarsonic acid (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature. These parameters will need to be optimized for the specific compound and instrument.
-
Operate in either positive or negative ion mode. For 2-Aminophenylarsonic acid, both modes can be explored ([M+H]⁺ in positive mode and [M-H]⁻ in negative mode).
-
Calibrate the mass spectrometer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻).
-
Analyze the fragmentation pattern to deduce structural information.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λ_max) of 2-Aminophenylarsonic acid, which correspond to electronic transitions within the molecule.
Materials:
-
2-Aminophenylarsonic acid sample
-
UV-grade solvent (e.g., ethanol, methanol, water)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 2-Aminophenylarsonic acid of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range (typically 0.2-1.0).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm for this compound).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution, then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis:
-
The spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength(s) at which the absorbance is at a maximum (λ_max).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like 2-Aminophenylarsonic acid.
Caption: Workflow for the spectroscopic analysis of 2-Aminophenylarsonic acid.
o-Arsanilic Acid: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Arsanilic acid, also known as 2-aminophenylarsonic acid, is an organoarsenic compound with historical applications in veterinary medicine.[1] Concerns over arsenic toxicity and environmental impact have led to increased scrutiny of its stability and degradation pathways.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's stability under various conditions and its degradation mechanisms. Due to a greater abundance of research on the para-isomer (p-arsanilic acid), this guide will draw upon analogous data for p-arsanilic acid where specific data for the ortho-isomer is unavailable, with such instances clearly noted.
Stability of Arsanilic Acids
The stability of arsanilic acid is influenced by several environmental factors, most notably pH. Generally, the stability of this compound decreases at higher pH levels, which can be attributed to potential hydrolysis.[2] While specific quantitative stability data for this compound is limited, studies on p-arsanilic acid provide valuable insights into how these molecules behave under different conditions.
Data Presentation: Stability of p-Arsanilic Acid
The following table summarizes the degradation of p-arsanilic acid under various oxidative conditions. This data is presented as a proxy due to the lack of equivalent studies on this compound.
| Degradation Method | Initial Concentration | Reagents and Conditions | Time for Complete Degradation | Final Products | Reference |
| Fenton Process | 10 mg-As L⁻¹ | 0.53 mmol L⁻¹ Fe²⁺, 2.12 mmol L⁻¹ H₂O₂, initial pH 3.0 | 30 minutes | As(V) | [3] |
| UV/Persulfate | Not specified | UV-C irradiation, 5 mmol L⁻¹ Persulfate (PS) | ~7 minutes | Inorganic arsenic, hydroxybenzaldehyde, nitrobenzene, benzenediol sulfate, biphenylarsinic acid | [4] |
| Photolysis | Not specified | UV irradiation (360 min) | Complete elimination of ASA | NH₄⁺, arsenite, arsenate | [5][6] |
| Bioelectrochemical System | Not specified | Anodic stimulation followed by cathodic reduction | Not specified | As(III), As(V) recovered as As(V)-O deposit | [7] |
Degradation Pathways
This compound can undergo degradation through several pathways, including oxidation, reduction, and photolysis.[1] In environmental settings, degradation can be mediated by minerals such as manganese oxides.[2]
Oxidation and Reduction
This compound can undergo oxidation and reduction reactions. For instance, the zwitterionic form of o-aminophenylarsonic acid can be slowly reduced by triphenylphosphine/iodine, with the reaction proceeding faster for its hydrochloric acid salt.[8] Advanced Oxidation Processes (AOPs), such as the Fenton process, have been shown to be effective in degrading p-arsanilic acid, primarily through the action of hydroxyl radicals.[3][9] It is plausible that this compound would be susceptible to similar oxidative degradation.
Photodegradation
Photodegradation is a significant pathway for the transformation of arsanilic acids in aqueous environments.[4] Studies on p-arsanilic acid have shown that it can be degraded by UV irradiation, a process that is strongly influenced by pH, the presence of humic acid, and dissolved oxygen.[5][6] The degradation proceeds through both direct and indirect photolysis involving radicals.[5] The end products of p-arsanilic acid photolysis include ammonium ions, arsenite, and arsenate.[5][6]
Proposed Degradation Pathway for this compound
Based on the known degradation products of p-arsanilic acid and the chemical properties of this compound, a proposed degradation pathway is illustrated below. The initial steps likely involve the cleavage of the carbon-arsenic bond and oxidation of the amino group.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)
-
pH meter, HPLC-UV/MS system, Photostability chamber, Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Acid and Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.
-
Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v).
-
Keep the solution at room temperature and monitor the degradation over time.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a quartz cuvette to UV light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze samples at different time intervals.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a specified duration.
-
Also, heat a solution of this compound under reflux.
-
Analyze the samples for degradation.
-
-
Sample Analysis:
-
Analyze all stressed samples by a stability-indicating HPLC method. A C18 column with a gradient elution of a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is a common starting point.
-
Use UV detection for quantification and mass spectrometry (MS) for the identification of degradation products.
-
Experimental Workflow for Forced Degradation Study
Conclusion
The stability and degradation of this compound are critical areas of research with implications for environmental science and drug development. While there is a considerable body of work on the related compound p-arsanilic acid, further studies are needed to fully elucidate the specific degradation pathways and kinetics for the ortho-isomer. The methodologies and proposed pathways presented in this guide provide a solid foundation for future research in this area. A thorough understanding of the degradation behavior of this compound is essential for assessing its environmental fate and for the development of stable pharmaceutical formulations.
References
- 1. CAS 2045-00-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound (EVT-307644) | 2045-00-3 [evitachem.com]
- 3. Rapid degradation of p-arsanilic acid with simultaneous arsenic removal from aqueous solution using Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinetics, intermediates and acute toxicity of arsanilic acid photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
Ortho-Arsanilic Acid: A Comprehensive Toxicological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ortho-arsanilic acid, an organoarsenic compound, has a toxicological profile of significant concern due to the inherent hazardous properties of arsenic. This technical guide provides a comprehensive overview of the current toxicological data available for orththis compound and related arsenic compounds. It covers acute and chronic toxicity, carcinogenicity, genotoxicity, reproductive and developmental effects, and the underlying mechanisms of toxicity. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment, highlighting both established toxicological endpoints and existing data gaps. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.
Chemical and Physical Properties
Orththis compound, also known as 2-aminophenylarsonic acid, is a crystalline powder. Its chemical structure consists of an arsenic acid group and an amino group attached to a benzene ring at the ortho position.
| Property | Value |
| CAS Number | 2045-00-3[1][2] |
| Molecular Formula | C₆H₈AsNO₃[3] |
| Molecular Weight | 217.06 g/mol [4] |
| Appearance | White to off-white crystalline solid[2] |
| Solubility | Soluble in water[2] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
While specific toxicokinetic studies on orththis compound are limited, the general behavior of arsenic compounds provides a framework for understanding its fate in the body. Arsenic compounds are typically well-absorbed after oral and inhalation exposure.[5] Once absorbed, arsenic is distributed to various tissues, with the liver being a primary site of accumulation and metabolism.
The metabolism of arsenic is a critical determinant of its toxicity. Ingested pentavalent arsenic [As(V)] is reduced to the more toxic trivalent form [As(III)].[6] This is followed by a series of oxidative methylation steps, primarily in the liver, to form monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which are then excreted in the urine.[6] It is important to note that some of the trivalent methylated intermediates, such as MMA(III) and DMA(III), are considered to be even more toxic and carcinogenic than inorganic arsenic.
Acute Toxicity
Orththis compound is classified as toxic if swallowed or inhaled.[1][7]
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | >1000 mg/kg | [8] |
| LD₅₀ | Mouse | Intraperitoneal | 248 mg/kg | [9] |
| ATE | Rat | Inhalation (dust/mist) | 0.5 mg/L/4h | [1] |
Clinical Signs of Acute Toxicity: Ingestion of arsenic compounds can lead to severe gastrointestinal irritation, with symptoms including nausea, vomiting, abdominal pain, and diarrhea.[4] In severe cases, convulsions, coma, and death can occur within 24 hours.[4] Inhalation may cause respiratory tract irritation.[4]
Experimental Protocols
Acute Oral Toxicity (Following OECD Guideline 423): The acute toxic class method is typically used. The test substance is administered orally by gavage to a group of fasted female rats at one of the defined dose levels (e.g., 300 mg/kg or 2000 mg/kg).[10] Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.[10] A stepwise procedure is followed, where the outcome of the first group determines the dose for the subsequent group of animals.[10] At the end of the observation period, all surviving animals are subjected to a gross necropsy.[9]
Acute Inhalation Toxicity (Following OECD Guideline 403): This test evaluates the toxicity of a substance upon inhalation. Rats are typically used and exposed to the test substance as a gas, vapor, or aerosol in a whole-body or head-only exposure chamber for a defined period (usually 4 hours).[4] Multiple concentration groups are used to determine the median lethal concentration (LC₅₀).[4] Animals are observed for 14 days for mortality and signs of toxicity.[11]
Chronic Toxicity and Carcinogenicity
Chronic exposure to arsenic compounds is associated with a wide range of adverse health effects, including damage to the liver and kidneys.[4]
Carcinogenicity: Arsenic and its compounds are classified as Group 1 carcinogens to humans by the International Agency for Research on Cancer (IARC).[12][13] Chronic exposure to inorganic arsenic has been linked to cancers of the skin, bladder, and lung in humans.[14] While specific long-term carcinogenicity studies on orththis compound are not readily available, its classification as a potential carcinogen is based on the known carcinogenicity of arsenic.[1]
Experimental Protocols
Chronic Toxicity/Carcinogenicity Bioassay (General NTP Protocol): Long-term (typically 2-year) bioassays in rodents (rats and mice) are conducted to assess the carcinogenic potential of a substance.[15] The test substance is administered to the animals in their feed or drinking water at multiple dose levels.[16] Throughout the study, animals are monitored for clinical signs of toxicity, body weight changes, and tumor development.[16] At the end of the study, a comprehensive histopathological examination of all major organs and tissues is performed.[16]
Carcinogenicity Bioassay Workflow
Genotoxicity
The genotoxic potential of orththis compound has not been extensively studied. However, arsenic compounds are known to induce genotoxicity, primarily through the generation of reactive oxygen species (ROS) and interference with DNA repair mechanisms. Arsenite has been shown to be a potent mutagen, inducing large deletion mutations. While some safety data sheets state that orththis compound shall not be classified as a germ cell mutagen, a comprehensive evaluation based on a battery of genotoxicity tests is lacking.[1]
Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test - Following OECD Guideline 471): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies, suggesting that the substance can induce point mutations.
In Vitro Mammalian Cell Micronucleus Test (Following OECD Guideline 487): This test detects the ability of a substance to cause chromosomal damage. Cultured mammalian cells (e.g., human lymphocytes or CHO cells) are exposed to the test substance with and without metabolic activation.[17][18] After treatment, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[18][19]
In Vivo Unscheduled DNA Synthesis (UDS) Assay (Following OECD Guideline 486): This assay measures DNA repair in the liver cells of animals treated with a test substance.[10][20] A positive result, indicated by an increase in the incorporation of radiolabeled thymidine into the DNA of non-S-phase cells, suggests that the substance has caused DNA damage that is being repaired.[10][20]
Reproductive and Developmental Toxicity
Information on the reproductive and developmental toxicity of orththis compound is scarce, with safety data sheets often stating that it shall not be classified as a reproductive toxicant.[1] However, studies on other arsenic compounds have shown adverse effects on reproduction and development. Developmental neurotoxicity has been observed in rats exposed to inorganic arsenic, with effects including delayed incisor eruption and bilateral eye opening.[21]
Experimental Protocols
Reproduction/Developmental Toxicity Screening Test (Following OECD Guideline 421): This study provides an initial assessment of the potential effects of a substance on reproduction and development.[11] Male and female rats are dosed with the test substance before and during mating, and the females are dosed throughout gestation and lactation.[11] Endpoints evaluated include fertility, gestation length, litter size, and pup survival and growth.[22]
Extended One-Generation Reproductive Toxicity Study (Following OECD Guideline 443): This more comprehensive study evaluates the effects of a substance on reproductive and developmental parameters in the parental (P) and first-generation (F1) offspring.[11] It includes cohorts to assess developmental neurotoxicity and immunotoxicity.[11]
Mechanism of Toxicity
The toxicity of arsenic compounds, including orththis compound, is multifactorial and involves several key mechanisms:
-
Oxidative Stress: Arsenic exposure leads to the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.[23] This oxidative stress is a key contributor to arsenic-induced apoptosis and other toxic effects.[11][24]
-
Enzyme Inhibition: Trivalent arsenic has a high affinity for sulfhydryl groups in proteins, leading to the inhibition of numerous enzymes that are critical for cellular function.[6][15]
-
Disruption of Signaling Pathways: Arsenic compounds can interfere with various cellular signaling pathways, leading to aberrant cell growth, proliferation, and apoptosis. Key pathways affected include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Arsenic has been shown to disrupt this pathway, which can contribute to its carcinogenic effects.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress. Arsenic can activate stress-related MAPKs like JNK and p38, leading to apoptosis.
-
Mechanism of Arsenic Toxicity
Conclusion and Future Directions
Orththis compound exhibits a toxicological profile consistent with other hazardous arsenic compounds, with evidence of acute toxicity and potential for chronic health effects, including carcinogenicity. While general toxicological principles for arsenic are well-established, there is a significant lack of specific data for the ortho-isomer of arsanilic acid across several key endpoints, including chronic toxicity, genotoxicity, and reproductive and developmental toxicity.
Future research should focus on conducting comprehensive toxicological studies on orththis compound following established international guidelines to fill these critical data gaps. Mechanistic studies are also needed to elucidate the specific interactions of orththis compound with cellular targets and signaling pathways. A more complete understanding of its toxicological profile is essential for accurate risk assessment and the development of appropriate safety measures for this compound.
References
- 1. chemos.de [chemos.de]
- 2. CAS 2045-00-3: this compound | CymitQuimica [cymitquimica.com]
- 3. Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. oecd.org [oecd.org]
- 6. Arsenic Binding to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Arsanilic Acid [drugfuture.com]
- 9. Arsanilic acid | CAS#:98-50-0 | Chemsrc [chemsrc.com]
- 10. Unscheduled DNA synthesis (UDS) test with mammalian liver cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ARSENIC AND ARSENIC COMPOUNDS (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. publications.iarc.who.int [publications.iarc.who.int]
- 14. Cancer in Experimental Animals Exposed to Arsenic and Arsenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Sulfhydryl Reactivity of Small Molecules for the Activation of the KEAP1/NRF2 Pathway and the Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. nucro-technics.com [nucro-technics.com]
- 18. oecd.org [oecd.org]
- 19. x-cellr8.com [x-cellr8.com]
- 20. Unscheduled DNA Synthesis (UDS) Test with Mammalian Liver Cells In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 21. Developmental neurotoxicity of inorganic arsenic exposure in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of unscheduled DNA synthesis and S-phase synthesis in rodent hepatocytes following in vivo treatment: testing of 24 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Arsenic: toxicity, oxidative stress and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Béchamp Reaction for Arsanilic Acid: A Technical Guide to its Discovery and Synthesis
A Foundational Reaction in Medicinal and Industrial Chemistry
The Béchamp reaction, a cornerstone in the synthesis of organoarsenic compounds, holds a significant place in the annals of both medicinal and industrial chemistry. First reported by the French scientist Pierre Jacques Antoine Béchamp in 1863, this reaction provides a direct method for the arsenation of activated aromatic compounds.[1] Its most notable application is the synthesis of arsanilic acid from aniline and arsenic acid, a discovery that paved the way for the development of the first synthetic chemotherapeutic agents.[2][3] This technical guide provides an in-depth exploration of the discovery, history, and experimental protocols of the Béchamp reaction for producing arsanilic acid, tailored for researchers, scientists, and drug development professionals.
Historical Context and Discovery
In the mid-19th century, the burgeoning field of synthetic organic chemistry was closely linked to the development of aniline dyes. It was within this context that Antoine Béchamp was investigating the properties of aniline. In 1859, he synthesized a novel organoarsenic compound by reacting aniline with arsenic acid, which he initially, and incorrectly, identified as an arsenic acid anilide.[4] He named this compound "Atoxyl," noting it was significantly less toxic than arsenic acid itself, and it became the first organic arsenical drug.[4] The reaction was later correctly identified and the product confirmed as para-aminophenylarsonic acid, or arsanilic acid.
The Béchamp reaction is an electrophilic aromatic substitution where arsenic acid serves as the electrophile.[1] The idealized stoichiometry for the preparation of arsanilic acid is:
C₆H₅NH₂ + H₃AsO₄ → H₂O₃AsC₆H₄NH₂ + H₂O[1][4]
Béchamp's discovery had profound implications. It not only provided an inexpensive method for producing aniline-based dyes but also laid the groundwork for Paul Ehrlich's Nobel Prize-winning work on organoarsenicals. Ehrlich's research, building upon Béchamp's synthesis of arsanilic acid, led to the development of Salvarsan, the first effective treatment for syphilis.[2]
Experimental Protocols
The synthesis of arsanilic acid via the Béchamp reaction has been described with various modifications over the years. Below are detailed methodologies from historical and contemporary sources.
Classical Béchamp Synthesis of Arsanilic Acid
This protocol is based on early 20th-century procedures and reflects the foundational method.
Materials:
-
Aniline (freshly distilled is not essential, but a good commercial grade is recommended)[5]
-
Arsenic acid (sirupy, 80-85%)[5]
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Decolorizing carbon
Procedure:
-
To 1035 g of sirupy arsenic acid in a 12-inch evaporating dish, add 828 g of aniline in 100 cc portions, stirring to break up the lumps of aniline arsenate that form.[5]
-
Transfer the resulting powdered solid to a 3-liter round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a condenser for downward distillation. Add an additional 800 cc of aniline.[5]
-
Heat the mixture in an oil bath at 155–160°C with constant stirring for four and a half hours. During the reaction, a distillate of water and aniline will be collected.[5]
-
Pour the hot, intensely violet-colored reaction mixture into 700 cc of water.[5]
-
Prepare a solution of 330 g of sodium hydroxide in 1400 cc of water. Use a portion of this alkali solution to rinse the reaction flask, adding the washings to the main mixture. Add the remainder of the alkali solution and agitate while cooling.[5]
-
Two layers will form: a lower pink-colored aqueous alkaline layer and an upper purple-colored aniline layer. Separate the warm aqueous layer using a separatory funnel.[5]
-
Treat the aqueous layer with 15 g of decolorizing carbon and filter.[5]
-
To precipitate the arsanilic acid, acidify the filtrate with concentrated hydrochloric acid until the purple color of a suitable indicator (such as tetrabromophenolsulfonphthalein) changes to a faint yellow.[5]
-
Induce crystallization by scratching the inside of the flask and allow it to stand overnight for complete precipitation.[5]
-
Filter the pinkish-yellow crystals of arsanilic acid.[5]
Improved Laboratory-Scale Synthesis
Later modifications aimed to improve yields and reduce the formation of tarry by-products by using a larger excess of aniline and lower reaction temperatures over a longer period.
Materials:
-
Dry arsenic acid
-
Aniline
-
Hot water
Procedure:
-
Place 47 g of dry arsenic acid in a 300-cc Kjeldahl flask.
-
Add 152 cc of aniline.
-
Heat the mixture in a paraffin bath for 12 hours, maintaining the temperature between 150-160°C. The mixture will solidify at around 110°C and then re-melt.
-
After heating, pour the mixture into an 800 cc beaker.
-
Rinse the flask with 200 cc of hot water and add the rinsings to the beaker.
-
Proceed with the workup as described in the classical method (alkaline dissolution, decolorization, and acidic precipitation).
Quantitative Data
The yield of arsanilic acid in the Béchamp reaction is influenced by factors such as reaction temperature, duration, and the ratio of reactants. The formation of by-products, including di-(p-aminophenyl) arsenic acid and various colored impurities, can significantly impact the final yield.
| Method/Source | Aniline to Arsenic Acid Ratio (molar) | Temperature (°C) | Duration (hours) | Reported Yield | Notes |
| Classical Béchamp (Organic Syntheses) | ~2.5 : 1 | 155-160 | 4.5 | Not explicitly stated, but implies a standard laboratory yield. | Significant formation of colored impurities.[5] |
| Kober (referenced in a later study) | Not specified | 180 or higher | 2-3 | 30% | Described as yielding poor results by subsequent researchers. |
| Improved Method (1918) | ~13 : 1 | 150-160 | 12 | "Distinctly advantageous" | Aims to reduce tar formation by using a large excess of aniline and lower temperature. |
| Modern Patented Process (US3586708A) | Excess aniline | 130-180 | Not specified | 45% or higher | Utilizes a solvent to form an azeotropic distillate with water and a subsequent hydrolysis step to convert by-products to arsanilic acid.[6] |
Reaction Mechanism and Experimental Workflow
The Béchamp reaction proceeds via an electrophilic aromatic substitution mechanism. The following diagrams illustrate the proposed mechanism and a generalized experimental workflow.
Caption: Proposed mechanism for the Béchamp reaction of aniline.
Caption: Generalized experimental workflow for arsanilic acid synthesis.
Conclusion
The discovery of the Béchamp reaction for the synthesis of arsanilic acid was a pivotal moment in the history of chemistry. It not only provided a practical method for producing a key intermediate for the dye industry but, more importantly, it opened the door to the era of chemotherapy. The ability to synthetically attach an arsenic moiety to an aromatic ring in a controlled manner allowed for the systematic investigation of organoarsenic compounds as therapeutic agents. While modern drug development has largely moved beyond arsenicals due to toxicity concerns, the principles established by Béchamp and the subsequent work of researchers like Ehrlich continue to influence the field of medicinal chemistry. The Béchamp reaction remains a classic example of a named reaction with profound historical and scientific significance.
References
- 1. Bechamp reaction - Wikipedia [en.wikipedia.org]
- 2. Antoine Béchamp - Wikipedia [en.wikipedia.org]
- 3. alchetron.com [alchetron.com]
- 4. Arsanilic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3586708A - Arsanilic acid production process - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for o-Arsanilic Acid in Protein Modification of Tyrosine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of protein side chains is a critical tool in chemical biology and drug development. The ability to selectively target specific amino acid residues allows for the introduction of probes, crosslinkers, and other functionalities to study protein structure, function, and interactions. Tyrosine, with its unique phenolic side chain, presents an attractive target for such modifications.
This document provides detailed application notes and protocols for the use of o-arsanilic acid as a reagent for the chemical modification of tyrosine residues in proteins. The method is based on the formation of a diazonium salt from this compound, which then reacts with the electron-rich phenol ring of tyrosine to form a stable azo linkage. This modification introduces an arsenical tag that can be used for various applications, including structural studies, protein localization, and the development of targeted therapeutics. While the reaction can also modify other nucleophilic residues such as histidine and lysine, conditions can be optimized to favor tyrosine modification.[1][2]
Reaction Principle
The modification of tyrosine residues with this compound proceeds in two main steps:
-
Diazotization of this compound: this compound is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the highly reactive o-diazoniumphenylarsonate salt.
-
Azo Coupling to Tyrosine: The diazonium salt is then introduced to the protein solution. Under appropriate pH conditions, the diazonium ion undergoes an electrophilic aromatic substitution reaction with the activated phenol ring of tyrosine residues, forming a stable azophenylarsonate adduct.
Experimental Data
The efficiency and selectivity of the modification are highly dependent on the reaction conditions. The following tables summarize key parameters based on studies with the closely related p-arsanilic acid and other aryl diazonium salts. Optimization for this compound and the specific protein of interest is highly recommended.
Table 1: Recommended Reaction Conditions for Protein Modification
| Parameter | Recommended Value | Notes |
| pH | 8.5 - 9.0 | Higher pH favors tyrosine modification over histidine.[1][3] |
| Temperature | 0 - 4 °C | Low temperature is crucial for the stability of the diazonium salt. |
| Reagent Molar Excess | 20-fold or higher | A significant excess of the diazonium salt is often required to achieve substantial modification.[4] |
| Reaction Time | 30 min - 2 hours | Reaction time should be optimized for the target protein. |
| Buffer | Bicarbonate or Borate | These buffers are suitable for maintaining the desired alkaline pH. |
Table 2: Selectivity of Diazonium Salt Modification
| Amino Acid Residue | Reactivity | pH Dependence |
| Tyrosine | High | Favored at pH > 8.5 |
| Histidine | Moderate | More reactive at neutral to slightly alkaline pH (7-8) |
| Lysine | Moderate | Can be modified, particularly at higher reagent concentrations and pH.[3] |
| Cysteine | Low | Generally less reactive than tyrosine and histidine. |
| Tryptophan | Low | Generally low reactivity. |
Experimental Protocols
Protocol 1: Preparation of Diazotized this compound
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a solution of this compound in dilute HCl. A typical starting concentration is 0.1 M.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a freshly prepared, chilled aqueous solution of sodium nitrite. The molar ratio of sodium nitrite to this compound should be approximately 1:1.
-
Continue stirring in the ice bath for 15-30 minutes. The formation of the diazonium salt can be monitored by the disappearance of the primary amine (e.g., using a qualitative test with β-naphthol).
-
Carefully adjust the pH of the solution to the desired value for the protein modification reaction (typically pH 8.5-9.0) using cold NaOH solution. Caution: Perform this step slowly and keep the solution chilled to prevent decomposition of the diazonium salt.
-
The freshly prepared diazotized this compound solution is now ready for immediate use in protein modification.
Protocol 2: Protein Modification with Diazotized this compound
Materials:
-
Protein of interest, dissolved in a suitable buffer (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 8.5-9.0)
-
Freshly prepared diazotized this compound solution (from Protocol 1)
-
Quenching solution (e.g., 0.1 M phenol or histidine solution)
-
Desalting column or dialysis membrane for buffer exchange
-
Ice bath
-
Reaction tubes
Procedure:
-
Cool the protein solution to 0-4 °C in an ice bath.
-
Slowly add the freshly prepared diazotized this compound solution to the protein solution with gentle mixing. A 20-fold molar excess of the diazonium salt over the protein is a good starting point.[4]
-
Incubate the reaction mixture on ice for 30 minutes to 2 hours. The optimal reaction time should be determined empirically for each protein.
-
Quench the reaction by adding an excess of a scavenger molecule like phenol or histidine to react with any remaining diazonium salt.
-
Remove the excess reagents and byproducts by buffer exchange using a desalting column or by dialysis against a suitable buffer.
Protocol 3: Analysis of Protein Modification by Mass Spectrometry
Procedure:
-
Sample Preparation:
-
Take an aliquot of the purified modified protein.
-
Perform in-solution or in-gel tryptic digestion to generate peptides.
-
Desalt the resulting peptide mixture using a C18 ZipTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database containing the sequence of the target protein.
-
Include a variable modification corresponding to the mass of the o-azophenylarsonate group (+215.96 Da for the addition of C₆H₄AsO₃ to the tyrosine side chain) on tyrosine, histidine, and lysine residues.
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification. Look for the characteristic mass shift in fragment ions containing the modified residue.
-
Applications
The introduction of an arsenic-containing moiety onto a protein opens up several downstream applications:
-
Structural Biology: The arsenic atom can serve as a heavy atom for X-ray crystallography to aid in phase determination.
-
Electron Microscopy: The high electron density of arsenic can provide contrast in electron microscopy studies.
-
Targeted Drug Delivery: The modified protein can be used to deliver arsenic-based therapeutic agents to specific cells or tissues.
-
Probing Protein-Protein Interactions: The modification can be used to introduce crosslinkers or affinity tags to study protein interactions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Modification Efficiency | - Inactive diazonium salt- Suboptimal pH- Inaccessible tyrosine residues | - Prepare diazonium salt fresh and keep it cold.- Optimize the reaction pH for your protein.- Consider using denaturing conditions if preserving protein activity is not required. |
| Precipitation of Protein | - High concentration of reagent- Unfavorable buffer conditions | - Decrease the molar excess of the diazonium salt.- Screen different buffer systems. |
| Non-specific Modification | - Reaction pH is too low- High reagent concentration | - Increase the reaction pH to >8.5 to favor tyrosine modification.- Reduce the molar excess of the diazonium salt. |
Conclusion
The use of this compound provides a valuable method for the targeted modification of tyrosine residues in proteins. While careful optimization of reaction conditions is necessary to achieve high efficiency and selectivity, the resulting arsenic-tagged proteins have significant potential in various fields of biomedical research and drug development. The protocols and data presented here serve as a starting point for researchers to apply this powerful chemical tool to their protein of interest.
References
- 1. SILAC-Based Quantitative Proteomic Analysis Unveils Arsenite-Induced Perturbation of Multiple Pathways in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein modification by diazotized arsanilic acid: synthesis and characterization of the phenylthiohydantoin derivatives of azobenzene arsonate-coupled tyrosine, histidine, and lysine residues and their sequential allotment in labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Chemical Proteomic Approaches Toward Understanding Cell Signaling and Arsenic Toxicity [escholarship.org]
Application Notes and Protocols for Antibody Labeling with Diazotized o-Arsanilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of antibodies with specific chemical moieties is a cornerstone of immunochemical techniques and therapeutic development. Diazotized o-arsanilic acid provides a method for labeling antibodies, primarily through the modification of tyrosine residues. The resulting arsenical tag can be utilized in various applications, including immunoassays, electron microscopy, and as a hapten for eliciting specific immune responses. This document provides detailed protocols for the preparation of diazotized this compound and its subsequent use in antibody labeling, along with methods for characterization.
The labeling reaction is based on the electrophilic aromatic substitution of the phenol ring of tyrosine by the diazonium salt of this compound. This reaction is favored at alkaline pH, which promotes the formation of the more reactive phenoxide ion on the tyrosine side chains. Histidine and lysine residues may also be modified to a lesser extent[1]. Careful control of the reaction conditions is crucial to achieve the desired degree of labeling while preserving the antibody's structural integrity and antigen-binding affinity.
Data Presentation
The following tables present example data that would be generated during the labeling and characterization of an antibody with diazotized this compound.
Disclaimer: The quantitative data presented below are illustrative examples based on typical results obtained for antibody modification targeting tyrosine residues and are not derived from experiments using diazotized this compound specifically. Researchers should generate their own data for their specific antibody and application.
Table 1: Characterization of Labeled Antibody
| Parameter | Unlabeled Antibody | Labeled Antibody (Example Data) | Method of Analysis |
| Concentration | 5.0 mg/mL | 4.8 mg/mL | UV-Vis (A280) |
| Degree of Labeling (DOL) | N/A | 3.2 | UV-Vis Spectrophotometry |
| Aggregation | < 1% | < 2% | Size-Exclusion Chromatography (SEC) |
| Antigen Binding Affinity (KD) | 1.2 nM | 2.5 nM | Surface Plasmon Resonance (SPR) |
Table 2: Effect of Molar Excess of Diazotized this compound on Degree of Labeling (DOL)
| Molar Excess of Reagent | Degree of Labeling (DOL) |
| 10-fold | 1.5 |
| 20-fold | 3.2 |
| 50-fold | 6.8 |
| 100-fold | 9.5 |
Experimental Protocols
Protocol 1: Preparation of Diazotized this compound
This protocol is adapted from the established procedure for the diazotization of p-arsanilic acid[1].
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
In a beaker, prepare a solution of 0.55 M sodium nitrite in distilled water.
-
In a separate beaker placed in an ice bath, create a suspension of this compound in 0.15 M HCl. Stir continuously.
-
Slowly add the sodium nitrite solution dropwise to the this compound suspension while maintaining the temperature at 0-5°C with constant stirring.
-
Continue stirring for 30 minutes at 0-5°C to ensure complete diazotization.
-
Carefully adjust the pH of the solution to approximately 8.5-9.0 using a NaOH solution. This should be done immediately before use.
-
The freshly prepared diazotized this compound solution is now ready for antibody labeling.
Protocol 2: Antibody Labeling
Materials:
-
Antibody to be labeled (in a suitable buffer, e.g., borate buffer, pH 8.8)
-
Freshly prepared diazotized this compound solution
-
Quenching solution (e.g., 0.1 M phenol or histidine solution)
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in a cold borate buffer (pH 8.8). Place the solution in an ice bath.
-
While gently stirring, add a calculated molar excess (e.g., 20-fold) of the freshly prepared, pH-adjusted diazotized this compound solution to the antibody solution.
-
Allow the reaction to proceed for 1-2 hours at 4°C with continuous gentle stirring.
-
To stop the reaction, add a sufficient amount of quenching solution to react with the excess diazonium salt.
-
Incubate for an additional 30 minutes at 4°C.
Protocol 3: Purification of the Labeled Antibody
Materials:
-
Labeled antibody solution
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing (10 kDa MWCO)
-
Purification buffer (e.g., PBS, pH 7.4)
Procedure:
A. Size-Exclusion Chromatography (recommended):
-
Equilibrate the SEC column with the purification buffer.
-
Carefully load the quenched reaction mixture onto the column.
-
Elute the labeled antibody with the purification buffer. The antibody will elute in the void volume, separated from the smaller, unreacted labeling reagent and quenching molecules.
-
Collect the fractions containing the purified labeled antibody.
B. Dialysis:
-
Transfer the quenched reaction mixture into a dialysis cassette or tubing.
-
Dialyze against a large volume of purification buffer at 4°C.
-
Perform at least three buffer changes over 24-48 hours to ensure complete removal of unreacted reagents.
Protocol 4: Characterization of the Labeled Antibody
1. Determination of Degree of Labeling (DOL): The DOL, which is the average number of this compound molecules per antibody, can be estimated using UV-Vis spectrophotometry[2][3]. This requires the molar extinction coefficients of the antibody at 280 nm and the azo-tyrosine adduct at its absorption maximum (typically in the visible range). Since the specific extinction coefficient for the this compound-tyrosine adduct is not readily available, an alternative is to determine the arsenic content by atomic absorption spectroscopy, if available[1].
2. Assessment of Antibody Integrity and Aggregation: Analyze the purified labeled antibody by size-exclusion chromatography (SEC) to assess for aggregation and fragmentation. Compare the chromatogram to that of the unlabeled antibody.
3. Evaluation of Antigen-Binding Affinity: The impact of the labeling on the antibody's antigen-binding affinity should be evaluated using techniques such as Surface Plasmon Resonance (SPR) or ELISA.
Visualizations
Caption: Workflow for antibody labeling with diazotized this compound.
Caption: Chemical reaction of diazotized this compound with a tyrosine residue.
References
Application Notes and Protocols for Nitrite Detection in Urinalysis using o-Arsanilic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of o-Arsanilic acid as a reagent for the colorimetric detection of nitrite in urine samples. This method is a modification of the Griess test, a well-established chemical reaction for nitrite determination. The detection of nitrite in urine is a key indicator for the diagnosis of urinary tract infections (UTIs), as many common pathogens, such as E. coli, reduce urinary nitrate to nitrite.
Principle of Detection
The detection of nitrite using this compound is based on the Griess diazotization reaction.[1] In an acidic medium, nitrite ions (NO₂⁻) react with an aromatic primary amine, in this case, this compound, to form a diazonium salt. This intermediate diazonium salt is then coupled with another aromatic compound, typically N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), to produce a stable, pink to reddish-pink azo dye.[1][2] The intensity of the resulting color is directly proportional to the concentration of nitrite in the sample and can be quantified spectrophotometrically.[1] The combination of p-arsanilic acid and NED has been shown to be a sensitive and stable reagent for nitrite detection.[3] While the provided protocols specifically mention p-arsanilic acid, the ortho-isomer (this compound) can also be used in the Griess reaction, as the fundamental reactive group is the primary aromatic amine.
Quantitative Data Summary
The following tables summarize the performance characteristics of nitrite detection methods based on arsanilic acid, providing a comparison with other methods and highlighting the analytical capabilities.
Table 1: Performance Characteristics of Arsanilic Acid-Based Nitrite Detection
| Parameter | Value | Sample Matrix | Reference |
| Detection Limit | 1.6 µM | Artificial Urine | [2] |
| Detection Limit | 6.3 µM | Human Urine | [3] |
| Clinically Relevant Range | 0.78 to 200 µM | Salt Buffer | [2] |
| Correlation with Gold Standard | Pearson correlation coefficient of 0.9924 | Salt Buffer | [3] |
| Reagent Stability | At least 25 days | N/A | [2] |
Table 2: Comparison with Commercial Dipstick Analyzers
| Method | Lower Detection Limit (Nitrite) | Reference |
| Arsanilic Acid-Based Colorimeter | 6.3 µM | [3] |
| Commercial Dipstick Analyzers | 25 µM | [3] |
Experimental Protocols
Protocol 1: Preparation of Nitrite Detection Reagent
This protocol describes the preparation of the Griess reagent using p-arsanilic acid and N-(1-Naphthyl)ethylenediamine dihydrochloride (NED).[2][3]
Materials:
-
p-Arsanilic acid
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED)
-
Hydrochloric acid (HCl), 37%
-
Distilled water
-
Methanol (optional, for alternative preparations)[2]
-
Citric acid (optional, for alternative preparations)[2]
-
3-hydroxyl-1,2,3,4-tetrahydrobenzo-(h)-quinoline (THBQ) (optional, for alternative preparations)[2]
Equipment:
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh 0.0325 g of p-arsanilic acid and add it to 24.75 mL of distilled water in a suitable container.[3]
-
Add 0.25 mL of 37% hydrochloric acid to the solution.[3]
-
Mix the solution thoroughly until the p-arsanilic acid is completely dissolved.[3]
-
Weigh 0.0025 g of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) and add it to the solution.[3]
-
Mix again until the NED is fully dissolved.
-
Store the reagent in a dark, sealed container at room temperature or refrigerated. The reagent is stable for at least 25 days.[2]
Protocol 2: Urinalysis for Nitrite Detection
This protocol outlines the procedure for detecting and quantifying nitrite in urine samples using the prepared reagent.
Materials:
-
Prepared Nitrite Detection Reagent (from Protocol 1)
-
Urine sample
-
Sodium nitrite (for standard curve preparation)
-
Hydrion salt buffer or artificial urine (for standard curve preparation)
Equipment:
-
Spectrophotometer or colorimeter
-
Cuvettes
-
Micropipettes
-
Vortex mixer
Procedure:
-
Sample Collection: For best results, a first-morning, clean-catch midstream urine specimen is recommended to allow for sufficient bladder incubation time for bacteria to convert nitrate to nitrite.[4]
-
Standard Curve Preparation (for quantitative analysis):
-
Prepare a stock solution of sodium nitrite in distilled water.
-
Create a series of dilutions from the stock solution using hydrion salt buffer, artificial urine, or nitrite-free human urine to cover the expected clinical range (e.g., 0-200 µM).[3]
-
-
Assay:
-
Pipette 1 mL of the prepared nitrite detection solution into a clean cuvette or microplate well.[3]
-
Add 1 mL of the urine sample (or standard) to the detection solution.[3]
-
Mix the contents thoroughly.
-
Allow the reaction to proceed for a specified time (typically a few minutes, this should be optimized and standardized).
-
-
Measurement:
-
Measure the absorbance of the resulting pink azo-dye product at its maximum absorption wavelength, which is in the green region of the spectrum.[3]
-
For quantitative analysis, plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the urine samples by interpolating their absorbance values on the standard curve.
-
Interpretation of Results:
-
A positive result, indicated by the development of a pink color, suggests the presence of nitrite in the urine and may be indicative of a urinary tract infection.[4] A positive nitrite test should be followed up with a urine culture for confirmation.[4]
-
A negative result does not definitively rule out a UTI, as not all urinary pathogens are capable of reducing nitrate to nitrite.[4][5]
Visualizations
Caption: Chemical pathway for nitrite detection using this compound.
Caption: Experimental workflow for quantitative urinalysis of nitrite.
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. Toward a Quantitative Colorimeter for Point-of-Care Nitrite Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Quantitative Digital Urinalysis Tool for Detection of Nitrite, Protein, Creatinine, and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaldiagnotics.com [clinicaldiagnotics.com]
- 5. researchgate.net [researchgate.net]
Application Note: Derivatization of o-Arsanilic Acid for Enhanced HPLC-ICP-MS Analysis
Introduction
o-Arsanilic acid, an organoarsenic compound, is utilized in various industrial and agricultural applications. Its presence and speciation in environmental and biological matrices are of significant interest due to the toxicity of arsenic species. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful technique for arsenic speciation, offering high sensitivity and element-specific detection. However, the analysis of polar aromatic arsenic compounds like this compound can be challenging due to poor retention on conventional reversed-phase HPLC columns, leading to co-elution with interfering species and inadequate separation.
To overcome these challenges, a pre-column derivatization strategy can be employed to enhance the chromatographic behavior of this compound. This application note details a protocol for the derivatization of this compound with dansyl chloride prior to HPLC-ICP-MS analysis. Dansyl chloride reacts with the primary amino group of this compound to form a stable, more hydrophobic derivative, which exhibits improved retention on reversed-phase columns, leading to better separation and more reliable quantification.
Principle of Derivatization
The derivatization of this compound with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a well-established reaction for labeling primary and secondary amines. The reaction is a nucleophilic substitution where the amino group of this compound attacks the electrophilic sulfur atom of the sulfonyl chloride group of dansyl chloride.[1] This reaction proceeds optimally under alkaline conditions (pH 9-10.5), which facilitates the deprotonation of the amino group, thereby increasing its nucleophilicity.[1] The resulting dansylated derivative is a stable sulfonamide that is significantly more hydrophobic than the parent compound, allowing for enhanced retention and separation on a C18 HPLC column. The arsenic atom remains intact in the derivatized molecule, enabling sensitive and specific detection by ICP-MS.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Dansyl chloride (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium carbonate (anhydrous, ≥99.5% purity)
-
Sodium bicarbonate (≥99.7% purity)
-
Deionized water (18.2 MΩ·cm)
-
Nitric acid (trace metal grade)
-
Argon (high purity, for ICP-MS)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column thermostat
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
pH meter
-
Vortex mixer
-
Thermostatic water bath or heating block
-
Syringe filters (0.22 µm)
Preparation of Solutions
-
This compound Stock Standard (1000 mg/L As): Accurately weigh the appropriate amount of this compound, dissolve in a minimal amount of 0.1 M NaOH, and dilute to the final volume with deionized water. Acidify with nitric acid to a final concentration of 1% HNO₃ for stability.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard with deionized water.
-
Sodium Carbonate/Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 1.06 g of sodium carbonate in 100 mL of deionized water.[2] Adjust the pH to 9.8 if necessary.
-
Dansyl Chloride Solution (10 mg/mL in Acetonitrile): Accurately weigh 100 mg of dansyl chloride and dissolve in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
Derivatization Protocol
-
To 1.0 mL of the this compound standard or sample in a clean microcentrifuge tube, add 1.0 mL of the 100 mM sodium carbonate/bicarbonate buffer (pH 9.8).
-
Add 1.0 mL of the 10 mg/mL dansyl chloride solution.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Incubate the reaction mixture in a water bath or heating block at 60°C for 45 minutes in the dark.[3]
-
After incubation, cool the mixture to room temperature.
-
Filter the derivatized solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-ICP-MS Analysis
-
HPLC Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
ICP-MS Conditions:
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.9 L/min
-
Nebulizer Gas Flow: 1.0 L/min
-
Monitored m/z: 75 (As)
-
Integration Time: 0.1 s
-
Data Presentation
The following tables summarize the expected quantitative data from the analysis.
Table 1: Chromatographic and Detection Performance
| Parameter | Expected Value |
| Retention Time of Dansyl-o-Arsanilic Acid (min) | 10 - 15 |
| Limit of Detection (LOD) (µg/L as As) | < 0.1 |
| Limit of Quantification (LOQ) (µg/L as As) | < 0.5 |
| Linearity (R²) | > 0.999 |
Table 2: Recovery and Precision Data
| Spike Level (µg/L as As) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 1 | 95 - 105 | < 5 |
| 10 | 95 - 105 | < 5 |
| 50 | 95 - 105 | < 5 |
Visualizations
Caption: Derivatization reaction of this compound with dansyl chloride.
Caption: Workflow for derivatization and HPLC-ICP-MS analysis of this compound.
References
Application Notes & Protocols: Development of an Electrochemical Immunosensor Using o-Arsanilic Acid Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrochemical immunosensors offer a sensitive, rapid, and cost-effective platform for the detection of a wide range of analytes, from disease biomarkers to therapeutic drugs. The performance of these sensors is critically dependent on the stable immobilization of antibodies onto the electrode surface. One robust method for surface functionalization is the electrochemical grafting of diazonium salts, which forms a highly stable covalent bond between an aryl layer and the electrode material.
This document provides detailed application notes and protocols for the development of an electrochemical immunosensor utilizing o-arsanilic acid as a surface modifying agent. The amine group of this compound allows for its conversion into a diazonium salt, which can then be electrochemically reduced to form a covalent bond with a carbon-based electrode, such as a glassy carbon electrode (GCE). The arsonic acid group can then be used as an anchor for the covalent immobilization of antibodies.
Please Note: While the principles described herein are based on well-established diazonium chemistry, specific literature detailing the use of this compound for this application is limited. The following protocols are based on established methods for similar aryl diazonium salts, such as carboxyphenyl diazonium salts, and serve as a representative guide.
Principle of the Immunosensor
The fabrication of the immunosensor involves a multi-step process. First, the this compound is converted into its corresponding diazonium salt. This is followed by the electrochemical grafting of the diazonium salt onto a glassy carbon electrode surface. The resulting aryl layer presents arsonic acid groups on the electrode surface. These groups are then activated to facilitate the covalent attachment of the capture antibody. After immobilization of the antibody, the electrode is blocked to prevent non-specific binding. The detection of the target antigen is then typically measured by a change in the electrochemical properties of the electrode, often using a redox probe in solution. The binding of the antigen to the antibody hinders the electron transfer between the redox probe and the electrode surface, leading to a measurable change in the electrochemical signal (e.g., an increase in charge transfer resistance in Electrochemical Impedance Spectroscopy or a decrease in peak current in Cyclic Voltammetry or Differential Pulse Voltammetry).
Experimental Protocols
Materials and Reagents
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Target antigen and corresponding capture antibody
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Alumina slurry (for electrode polishing)
-
Deionized (DI) water
-
Glassy carbon electrodes (GCE)
Instrumentation
-
Potentiostat/Galvanostat with software for electrochemical measurements (Cyclic Voltammetry, Differential Pulse Voltammetry, Electrochemical Impedance Spectroscopy)
-
Three-electrode electrochemical cell (GCE as working electrode, Ag/AgCl as reference electrode, Pt wire as counter electrode)
-
Sonicator
-
pH meter
Protocol 1: Preparation of this compound Diazonium Salt
-
Dissolve this compound in 0.5 M HCl to a final concentration of 5 mM.
-
Cool the solution in an ice bath to 0-4 °C.
-
Slowly add an equimolar amount of a cold aqueous solution of sodium nitrite (NaNO₂) dropwise while stirring.
-
Continue stirring the solution in the ice bath for 30 minutes. The resulting solution contains the in situ generated this compound diazonium salt and should be used immediately.
Protocol 2: Electrochemical Grafting of this compound onto a Glassy Carbon Electrode
-
Electrode Pre-treatment:
-
Polish the GCE with 1.0, 0.3, and 0.05 µm alumina slurry on a polishing pad.
-
Rinse thoroughly with DI water.
-
Sonicate the electrode in DI water and then in ethanol for 5 minutes each to remove any adsorbed particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Grafting:
-
Place the pre-treated GCE into the electrochemical cell containing the freshly prepared this compound diazonium salt solution.
-
Perform cyclic voltammetry by scanning the potential from approximately +0.4 V to -0.8 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for several cycles. A characteristic reduction peak corresponding to the reduction of the diazonium salt should be observed in the first cycle, which will decrease in subsequent cycles as the electrode surface becomes passivated by the grafted aryl layer.
-
Alternatively, chronoamperometry can be used by applying a constant potential at the reduction peak potential for a few minutes.
-
After grafting, rinse the modified electrode thoroughly with DI water and dry under nitrogen.
-
Protocol 3: Antibody Immobilization
-
Activation of Arsonic Acid Groups:
-
Immerse the this compound-modified GCE in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature. This step activates the arsonic acid groups to form a reactive intermediate.
-
Rinse the electrode with DI water.
-
-
Covalent Attachment of Antibody:
-
Immediately immerse the activated electrode in a solution of the capture antibody (e.g., 100 µg/mL in PBS, pH 7.4) and incubate for 2 hours at room temperature or overnight at 4 °C.
-
Rinse the electrode gently with PBS to remove any unbound antibodies.
-
-
Blocking:
-
To block any remaining active sites and prevent non-specific binding, immerse the antibody-modified electrode in a 1% BSA solution in PBS for 1 hour at room temperature.
-
Rinse the electrode with PBS. The immunosensor is now ready for use or can be stored at 4 °C in PBS.
-
Protocol 4: Electrochemical Detection of the Target Antigen
-
Electrochemical Characterization:
-
Perform electrochemical measurements (CV or EIS) in a solution containing a redox probe, such as 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
For CV, scan the potential in the appropriate range to observe the redox peaks of the probe.
-
For EIS, apply a DC potential corresponding to the formal potential of the redox probe and a small AC perturbation over a frequency range (e.g., 100 kHz to 0.1 Hz).
-
-
Antigen Incubation:
-
Incubate the immunosensor with different concentrations of the target antigen solution for a specific time (e.g., 30-60 minutes) at room temperature.
-
Rinse the electrode with PBS to remove any unbound antigen.
-
-
Signal Measurement:
-
Perform electrochemical measurements again in the redox probe solution under the same conditions as in step 1.
-
The change in the electrochemical signal (e.g., decrease in peak current or increase in charge transfer resistance) is proportional to the concentration of the bound antigen.
-
Data Presentation
The performance of an immunosensor is typically characterized by its linear range, limit of detection (LOD), sensitivity, selectivity, and stability. This data should be summarized in tables for clear comparison.
| Parameter | Description | Typical Value |
| Linear Range | The concentration range over which the sensor response is directly proportional to the analyte concentration. | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 0.05 ng/mL |
| Sensitivity | The slope of the calibration curve (change in signal per unit change in concentration). | Varies with analyte and detection method |
| Selectivity | The ability of the sensor to detect the target analyte in the presence of other interfering substances. | High |
| Stability | The ability of the sensor to retain its performance over time. | > 90% response after 2 weeks of storage at 4°C |
Visualizations
Experimental Workflow
Application Notes and Protocols: Synthesis and Evaluation of Metal Complexes with o-Arsanilic Acid Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Arsanilic acid (2-aminophenylarsonic acid) is an organoarsenic compound that presents intriguing possibilities as a ligand in coordination chemistry. Its structure, featuring both an amino group and an arsonic acid moiety, allows for versatile coordination with various metal ions. The resulting metal complexes are of significant interest for their potential applications in medicinal chemistry, particularly as antimicrobial agents, and in catalysis. The incorporation of a metal center can enhance the biological activity of the organic ligand and introduce novel catalytic properties.
These application notes provide detailed protocols for the synthesis of transition metal complexes of this compound, along with methodologies for their characterization and evaluation of their potential antimicrobial and catalytic activities. Due to a lack of extensive specific data for this compound complexes in the current literature, the protocols and expected characterization data are based on established procedures for structurally analogous compounds, such as p-arsanilic acid and anthranilic acid complexes.
Synthesis of this compound Metal Complexes
The general approach to synthesizing metal complexes with this compound involves the reaction of a soluble metal salt with the this compound ligand in a suitable solvent. The reaction conditions can be optimized by adjusting the molar ratio of metal to ligand, the pH of the solution, and the reaction temperature to achieve the desired product.
General Synthetic Protocol
A generalized procedure for the synthesis of first-row transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)) complexes with this compound is provided below. This protocol can be adapted based on the specific metal salt used and the desired stoichiometry of the complex.
Materials:
-
This compound (C₆H₈AsNO₃)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O)
-
Ethanol or Methanol
-
Deionized water
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N) (for deprotonation, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
Ligand Solution Preparation: Dissolve a specific amount of this compound in a minimal amount of ethanol or an ethanol-water mixture in a beaker. Gentle heating may be required to facilitate dissolution.
-
Deprotonation (Optional but Recommended): To the ligand solution, add a stoichiometric amount of a base (e.g., aqueous NaOH or ethanolic triethylamine) dropwise while stirring. This will deprotonate the arsonic acid and/or amino group, facilitating coordination to the metal ion.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the chosen metal(II) salt in deionized water or ethanol.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color and/or the formation of a precipitate is often indicative of complex formation.
-
Reaction Completion: The reaction mixture is typically stirred at room temperature or under reflux for a period of 2-4 hours to ensure the reaction goes to completion. The optimal temperature and time will vary depending on the specific metal and desired product.
-
Isolation of the Complex: After the reaction is complete, allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the final product in a desiccator over anhydrous CaCl₂ or in a drying oven at a low temperature (e.g., 60-80 °C).
Caption: General workflow for the synthesis of metal complexes with this compound.
Characterization of this compound Metal Complexes
Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties. The following techniques are commonly employed.
Physicochemical and Spectroscopic Characterization
| Technique | Purpose | Expected Observations for this compound Complexes |
| Elemental Analysis (C, H, N) | To determine the empirical formula and confirm the metal-to-ligand ratio. | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the complex. |
| Infrared (IR) Spectroscopy | To identify the coordination sites of the ligand. | Shifts in the vibrational frequencies of the -NH₂ and -AsO₃H₂ groups upon coordination to the metal ion are expected. Specifically, the As=O stretching vibration may shift to a lower frequency, and the N-H stretching and bending vibrations may also be altered, indicating the involvement of these groups in bonding. The appearance of new bands in the low-frequency region can be attributed to M-N and M-O vibrations. |
| UV-Visible Spectroscopy | To study the electronic transitions and geometry of the complex. | The spectra of the complexes are expected to show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metals with unpaired d-electrons (Co, Ni, Cu). The position and intensity of these bands can provide information about the coordination geometry (e.g., octahedral, tetrahedral). |
| Magnetic Susceptibility | To determine the magnetic moment and infer the geometry and electronic structure of the complex. | The measured magnetic moment can help determine the number of unpaired electrons in the metal center, which is indicative of its oxidation state and coordination environment. For example, octahedral Co(II) complexes typically have magnetic moments in the range of 4.3-5.2 B.M., while tetrahedral Co(II) complexes are in the range of 4.2-4.8 B.M. Ni(II) octahedral complexes usually exhibit moments of 2.8-3.5 B.M. Cu(II) complexes typically have a magnetic moment of ~1.73 B.M. Zn(II) complexes are expected to be diamagnetic. |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complex and determine the presence of coordinated or lattice water molecules. | The TGA curve will show weight loss at different temperatures corresponding to the loss of water molecules and the decomposition of the organic ligand. The decomposition temperatures provide information about the thermal stability of the complex. |
Application in Antimicrobial Studies
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. This is explained by chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membrane of the microorganism.
Protocol for In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Nutrient agar plates
-
Sterile swabs
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO) (as a solvent for the complexes)
-
Standard antibiotic discs (e.g., Ciprofloxacin) (as a positive control)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a fresh inoculum of the test bacteria in sterile saline or nutrient broth, adjusting the turbidity to match the 0.5 McFarland standard.
-
Plating: Uniformly spread the bacterial inoculum over the surface of the nutrient agar plates using a sterile swab.
-
Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.
-
Sample Loading: Prepare solutions of the synthesized metal complexes and the free ligand in DMSO at a known concentration (e.g., 1 mg/mL). Add a standard volume (e.g., 100 µL) of each test solution to the respective wells. Also, add DMSO to one well as a negative control and place a standard antibiotic disc on the agar as a positive control.
-
Incubation: Incubate the plates at 37 °C for 24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | Expected MIC Range for Active Complexes (µg/mL) |
| Staphylococcus aureus | 1 - 128 |
| Escherichia coli | 1 - 128 |
Note: These are expected ranges based on literature for analogous metal complexes. Actual values for this compound complexes may vary.
Caption: Workflow for the antimicrobial activity screening of this compound metal complexes.
Potential Application in Catalysis
Transition metal complexes are widely used as catalysts in various organic transformations. The this compound metal complexes, with their specific coordination environment, may exhibit catalytic activity in oxidation reactions.
Protocol for Catalytic Oxidation of an Aromatic Hydrocarbon (e.g., Benzene to Phenol)
Materials:
-
Synthesized metal complex (as catalyst)
-
Benzene (substrate)
-
Hydrogen peroxide (H₂O₂) (oxidant)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for analysis
-
Reaction vessel (e.g., a sealed vial)
Procedure:
-
Reaction Setup: In a reaction vial, add the substrate (benzene), the solvent (acetonitrile), and the synthesized metal complex (catalyst).
-
Initiation: To this mixture, add the oxidant (hydrogen peroxide) to initiate the reaction.
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., 50-70 °C) for a set period (e.g., 1-24 hours).
-
Analysis: After the reaction, analyze the product mixture using gas chromatography (GC) to determine the conversion of the substrate and the yield of the desired product (phenol).
Caption: Simplified representation of a metal-catalyzed oxidation reaction.
Conclusion
The synthesis of metal complexes with this compound offers a promising avenue for the development of new antimicrobial agents and catalysts. The protocols and characterization techniques outlined in these application notes provide a comprehensive framework for researchers to explore this area. While specific data for this compound complexes remains to be fully elucidated, the methodologies established for analogous systems serve as a valuable guide for future investigations. Further research is encouraged to synthesize and thoroughly characterize these novel complexes and to explore the full extent of their biological and catalytic potential.
o-Arsanilic Acid: A Reliable Standard for Precise Arsenic Speciation Analysis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of different arsenic species is of paramount importance in environmental monitoring, food safety, and pharmaceutical development due to the varying toxicity of arsenic compounds. o-Arsanilic acid, a stable organoarsenic compound, serves as an excellent analytical standard for the speciation of arsenic. Its high purity and well-defined chemical properties ensure the reliability and accuracy of analytical methods, particularly those employing High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This document provides detailed application notes and protocols for the use of this compound as a standard in arsenic speciation analysis.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder.[1][2] Key properties relevant to its use as an analytical standard are summarized in the table below.
| Property | Value | References |
| Chemical Name | (2-Aminophenyl)arsonic acid | [3] |
| CAS Number | 2045-00-3 | [3] |
| Molecular Formula | C₆H₈AsNO₃ | [3] |
| Molecular Weight | 217.05 g/mol | [4] |
| Purity | >98% | [5] |
| Melting Point | 153-155 °C | [6] |
| Solubility in Water | Soluble | [3][4] |
| Storage Temperature | 2-8°C | |
| Stability | Stable under ordinary conditions of use and storage.[2] Stock solutions are stable for at least 6 months when stored at -20°C.[7] |
Experimental Protocols
Preparation of this compound Stock Standard Solution (1000 µg/mL As)
Materials:
-
This compound (analytical standard grade, purity >98%)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Volumetric flasks (100 mL, Class A)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.2895 g of this compound.
-
Transfer the weighed compound to a 100 mL volumetric flask.
-
Add a small amount of methanol (approximately 5 mL) to dissolve the this compound.
-
Once dissolved, dilute to the mark with deionized water.
-
Stopper the flask and mix thoroughly by inversion.
-
Transfer the stock solution to a clean, labeled polypropylene or glass container.
-
Store the stock solution at 2-8°C in the dark. This stock solution is stable for at least 6 months under these conditions.[7]
Preparation of Working Standard Solutions
Materials:
-
This compound stock standard solution (1000 µg/mL As)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (various sizes, Class A)
-
Micropipettes
Procedure:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water.
-
Typical calibration curve concentrations for arsenic speciation analysis range from 0.5 to 100 ng/mL.[7]
-
For example, to prepare a 1 µg/mL intermediate standard, pipette 100 µL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Prepare fresh working standards daily to ensure accuracy.
Sample Preparation
The appropriate sample preparation method is crucial to ensure the stability of arsenic species and to remove matrix interferences.
-
For the analysis of dissolved arsenic species, filter the water sample through a 0.45 µm membrane filter immediately after collection.
-
To preserve the arsenic species, acidify the sample to pH < 2 with trace-metal grade nitric acid.
-
Store the preserved samples at 2-8°C until analysis.
-
Urine samples should be collected in sterile containers.[8]
-
For analysis, dilute the urine sample 1:10 with deionized water to minimize matrix effects.[9]
-
Centrifuge the diluted sample at 4000 rpm for 10 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
Air-dry the soil or sediment sample and sieve it through a 2 mm mesh.
-
For the extraction of arsenic species, a common method is microwave-assisted extraction (MAE).
-
Weigh approximately 0.2 g of the dried sample into a microwave digestion vessel.[10]
-
Add 10 mL of 1.0 M phosphoric acid containing 0.1 M ascorbic acid.[10]
-
Microwave the sample at 150°C for 60 minutes.[10]
-
After cooling, centrifuge the extract and filter the supernatant through a 0.45 µm filter.
-
Homogenize the tissue sample.
-
Use microwave-assisted enzymatic extraction for efficient and species-preserving extraction.[11]
-
Weigh approximately 0.2 g of the homogenized tissue into a microwave vessel.[11]
-
Add 10 mL of a solution containing 20 mg pronase E and 5 mg lipase in 50 mM phosphate buffer (pH 7.25).[11]
-
Microwave at 37°C for 30 minutes.[11]
-
After extraction, centrifuge and filter the supernatant as described for other sample types.
HPLC-ICP-MS Analysis
The following table provides typical operating parameters for the HPLC-ICP-MS system for arsenic speciation analysis. Optimization of these parameters may be necessary for specific instrumentation and applications.
| HPLC Parameters | |
| Column | Anion-exchange column (e.g., Hamilton PRP-X100) |
| Mobile Phase A | 5 mM Ammonium Carbonate, pH 9.0 |
| Mobile Phase B | 50 mM Ammonium Carbonate, pH 9.0 |
| Gradient | 0-2 min: 100% A; 2-12 min: linear gradient to 100% B; 12-17 min: 100% B; 17-18 min: linear gradient to 100% A; 18-25 min: 100% A |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| ICP-MS Parameters | |
| RF Power | 1500 W |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 1.1 L/min |
| Nebulizer Gas Flow | 0.9 L/min |
| Monitored m/z | 75 |
| Dwell Time | 100 ms |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for arsenic speciation analysis using this compound as a standard.
Caption: General workflow for arsenic speciation analysis.
Logical Relationship of Arsenic Speciation Analysis
This diagram shows the logical steps and considerations for a successful arsenic speciation analysis.
Caption: Key steps for accurate arsenic speciation.
Safety and Handling
This compound is toxic if swallowed or inhaled and is classified as a carcinogen.[1] It is also very toxic to aquatic life with long-lasting effects.[5] Always handle this compound in a well-ventilated area or a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5] Refer to the Safety Data Sheet (SDS) for complete safety information.[1][5]
Conclusion
This compound is an indispensable tool for accurate and reliable arsenic speciation analysis. Its high purity and stability make it an ideal standard for calibrating analytical instruments and validating methods. The detailed protocols provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical workflows, ensuring the generation of high-quality data for a wide range of applications.
References
- 1. chemos.de [chemos.de]
- 2. Arsanilic Acid USP n Pure Manufacturers, SDS [mubychem.com]
- 3. CAS 2045-00-3: this compound | CymitQuimica [cymitquimica.com]
- 4. Buy this compound (EVT-307644) | 2045-00-3 [evitachem.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total arsenic determination by ICP-MS [bio-protocol.org]
- 10. analytik-jena.com [analytik-jena.com]
- 11. Simultaneous determination of arsenic and selenium species in fish tissues using microwave-assisted enzymatic extraction and ion chromatography-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for o-arsanilic acid synthesis via aniline and arsenic acid reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Arsanilic acid, also known as (2-aminophenyl)arsonic acid, is an organoarsenic compound of interest in various research and development fields. While the Béchamp reaction, which involves heating aniline with arsenic acid, is a well-known method for the synthesis of arsanilic acid, it predominantly yields the para-isomer (p-arsanilic acid) due to the directing effects of the amino group and the reaction conditions.[1][2] Direct synthesis of this compound via the Béchamp reaction with aniline is not a regioselective or commonly documented method.
Therefore, a more reliable and established method for the synthesis of this compound involves a two-step process: the nitration of phenylarsonic acid to yield o-nitrophenylarsonic acid, followed by the reduction of the nitro group to an amino group. This document provides a detailed protocol for the synthesis of this compound through the reduction of o-nitrophenylarsonic acid.
Reaction Scheme
The synthesis of this compound is effectively achieved by the reduction of o-nitrophenylarsonic acid. A common method for this reduction utilizes ferrous sulfate in an alkaline solution.
Step 1: Formation of Ferrous Hydroxide (Reducing Agent) FeSO₄ + 2NaOH → Fe(OH)₂ + Na₂SO₄
Step 2: Reduction of o-Nitrophenylarsonic Acid o-NO₂C₆H₄AsO(OH)₂ + 6Fe(OH)₂ + 4H₂O → o-NH₂C₆H₄AsO(OH)₂ + 6Fe(OH)₃
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from o-nitrophenylarsonic acid.
| Parameter | Value | Reference |
| Starting Material | o-Nitrophenylarsonic Acid | [3] |
| Reducing Agent | Ferrous Sulfate (FeSO₄) | [3] |
| Base | 25% Aqueous Sodium Hydroxide | [3] |
| Product | This compound | [3] |
| Yield | 80% | [3] |
| Melting Point | 153 °C | [3] |
Experimental Protocol
This protocol details the synthesis of this compound via the reduction of o-nitrophenylarsonic acid.[3]
Materials:
-
o-Nitrophenylarsonic acid (40 g)
-
Ferrous sulfate (FeSO₄·7H₂O) (300 g)
-
25% Aqueous sodium hydroxide solution
-
Dilute sodium hydroxide solution
-
Hydrochloric acid (HCl)
-
Barium chloride (BaCl₂) solution
-
Ice water
-
Distilled water
Equipment:
-
Large beaker or flask
-
Mechanical stirrer
-
Buchner funnel and filter flask
-
Vacuum source
-
pH indicator (e.g., litmus paper, Congo red indicator)
-
Heating mantle or water bath
-
Rotary evaporator (optional)
Procedure:
-
Preparation of the Reducing Agent:
-
In a large beaker, dissolve 300 g of ferrous sulfate in 900 ml of cold water.
-
With vigorous agitation, add 25% aqueous sodium hydroxide solution until the mixture is alkaline to litmus paper. This will precipitate ferrous hydroxide.
-
-
Reduction Reaction:
-
Immediately add a solution of 40 g of o-nitrophenylarsonic acid dissolved in a dilute sodium hydroxide solution to the ferrous hydroxide suspension.
-
Continue to agitate the mixture vigorously for 5 minutes.
-
-
Filtration and Work-up:
-
Filter the mixture through a large Buchner funnel. Wash the precipitate with water.
-
Collect the filtrate and make it barely acidic to litmus with hydrochloric acid.
-
-
Sulfate Removal:
-
Heat the filtrate and add a sufficient amount of barium chloride solution to precipitate the sulfate ions as barium sulfate.
-
Filter off the barium sulfate precipitate.
-
-
Concentration and Isolation:
-
Concentrate the filtrate under vacuum. During concentration, sodium chloride will precipitate.
-
Filter off the precipitated sodium chloride and wash it with a saturated sodium chloride solution until the volume of the filtrate is approximately 200 ml.
-
-
Precipitation of this compound:
-
Acidify the filtrate with hydrochloric acid until it is acidic to Congo red indicator.
-
The this compound will precipitate out of the solution.
-
-
Purification:
-
Filter the precipitated o-aminophenylarsonic acid (this compound).
-
Wash the product with ice water.
-
-
Drying:
-
Dry the final product. The expected yield is approximately 27 g (80%), with a melting point of 153 °C.[3]
-
Experimental Workflow Diagram
References
Application Notes and Protocols for o-Arsanilic Acid in Arsenic Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct application of o-Arsanilic acid as a primary recognition element in the development of arsenic biosensors is not extensively documented in current scientific literature. The following application notes and protocols are based on established principles of biosensor design and methodologies adapted from research on its isomer, p-arsanilic acid, and other arsenic detection systems. These protocols are intended to serve as a foundational guide for research and development and will require experimental validation and optimization.
Introduction
This compound (2-aminophenylarsonic acid) is an organoarsenic compound with potential utility in the development of biosensors for detecting various forms of arsenic, including the highly toxic inorganic species, arsenite (As(III)) and arsenate (As(V)). Its chemical structure, featuring both an arsenic acid moiety and an amino group, allows for various functionalization and conjugation strategies. This document outlines theoretical applications and detailed protocols for leveraging this compound in the creation of electrochemical, fluorescent, and whole-cell arsenic biosensors.
Electrochemical Immunosensor for Arsenic Detection
This approach utilizes this compound as a hapten to generate specific antibodies against arsenic compounds. The developed antibody can then be integrated into an electrochemical immunosensor platform.
Signaling Pathway and Mechanism
The principle is a competitive immunoassay. An electrode is modified with a conjugate of this compound and a protein (e.g., BSA). In the absence of free arsenic in a sample, an anti-arsenic antibody will bind to the immobilized conjugate. In the presence of free arsenic, the antibody will bind to the arsenic in the sample, leading to a reduced amount of antibody binding to the electrode. This change in binding can be measured as a change in the electrochemical signal.
Caption: Competitive binding mechanism of the electrochemical immunosensor.
Experimental Protocols
Protocol 1.1: Preparation of this compound-BSA Conjugate
-
Dissolve 10 mg of this compound in 2 mL of 0.1 M HCl.
-
Add 10 mg of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 5 mg of N-hydroxysuccinimide (NHS) to activate the carboxyl group of this compound. Stir for 1 hour at room temperature.
-
Dissolve 20 mg of Bovine Serum Albumin (BSA) in 5 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Slowly add the activated this compound solution to the BSA solution while stirring.
-
Allow the reaction to proceed for 4 hours at room temperature, followed by overnight incubation at 4°C.
-
Purify the conjugate by dialysis against PBS for 48 hours to remove unreacted reagents.
-
Store the conjugate at -20°C.
Protocol 1.2: Fabrication of the Electrochemical Immunosensor
-
Polish a gold electrode with alumina slurry, followed by sonication in ethanol and deionized water.
-
Prepare a reduced graphene oxide-polyethyleneimine-silver nanoparticle (rGO-PEI-Ag) nanocomposite solution as described in the literature[1][2].
-
Drop-cast 10 µL of the rGO-PEI-Ag nanocomposite solution onto the cleaned electrode and allow it to dry.
-
Immobilize the this compound-BSA conjugate by drop-casting 10 µL of a 1 mg/mL solution onto the modified electrode and incubate for 2 hours at 37°C.
-
Block any remaining active sites by incubating the electrode with a 1% BSA solution for 1 hour.
-
Rinse the electrode with PBS.
Protocol 1.3: Electrochemical Detection of Arsenic
-
Prepare standard solutions of the target arsenic species (e.g., arsenite) in PBS.
-
Mix a known concentration of the anti-arsenic antibody with the arsenic standard solution or the unknown sample and incubate for 30 minutes.
-
Apply the mixture to the fabricated immunosensor and incubate for 40 minutes at 37°C.
-
Rinse the electrode with PBS to remove unbound antibodies.
-
Perform electrochemical measurements (e.g., Differential Pulse Voltammetry or Electrochemical Impedance Spectroscopy) in a suitable electrolyte solution.
-
The signal will be inversely proportional to the concentration of arsenic in the sample.
Quantitative Data (Adapted from p-Arsanilic Acid Immunosensors)
| Parameter | Value | Reference |
| Detection Range | 0.50–500 ng/mL | [2] |
| Limit of Detection (LOD) | 0.38 ng/mL | [2][3] |
Fluorescent Biosensor Based on this compound Conjugates
This application proposes the use of this compound as a linker to create a fluorescent probe. The principle relies on the change in fluorescence intensity of a fluorophore upon the binding of arsenic to a recognition element.
Signaling Pathway and Mechanism
A fluorophore is conjugated to this compound, which in turn is linked to a recognition element (e.g., an arsenic-specific aptamer or chelating agent). The binding of arsenic to the recognition element causes a conformational change or a change in the electronic environment, leading to either fluorescence quenching or enhancement.
Caption: Mechanism of the this compound-linked fluorescent probe.
Experimental Protocols
Protocol 2.1: Synthesis of Fluorescently Labeled this compound
-
Dissolve this compound in a suitable buffer (e.g., sodium bicarbonate buffer, pH 9.0).
-
Add a fluorophore with a reactive group (e.g., FITC - fluorescein isothiocyanate) that can react with the amino group of this compound.
-
Stir the reaction mixture in the dark for several hours at room temperature.
-
Purify the fluorescently labeled this compound using column chromatography.
-
Characterize the product using spectroscopy (UV-Vis, Fluorescence, Mass Spectrometry).
Protocol 2.2: Conjugation to a Recognition Element (e.g., Aptamer)
-
Synthesize an arsenic-specific DNA aptamer with a terminal functional group (e.g., an amine).
-
Activate the carboxyl group of the fluorescently labeled this compound using EDC/NHS chemistry as described in Protocol 1.1.
-
React the activated fluorescent probe with the amine-modified aptamer.
-
Purify the final conjugate using HPLC.
Protocol 2.3: Fluorescence-Based Arsenic Detection
-
Prepare a series of arsenic standard solutions in a suitable buffer.
-
Add a fixed concentration of the fluorescent probe to each standard solution and to the unknown samples.
-
Incubate the mixtures for a defined period to allow for binding.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the change in fluorescence intensity against the arsenic concentration to generate a calibration curve.
Quantitative Data (Hypothetical, based on similar fluorescent probes)
| Parameter | Expected Value |
| Detection Range | 1 - 100 µg/L |
| Limit of Detection (LOD) | 0.5 µg/L |
Whole-Cell Biosensor for Inorganic Arsenic
This application utilizes a genetically engineered microorganism that produces a measurable signal (e.g., fluorescence) in the presence of arsenic. While this compound is not a direct component of the sensor, its potential role as an inducer or inhibitor of the arsenic-responsive genetic circuit can be investigated.
Signaling Pathway and Mechanism
The biosensor is based on the bacterial ars operon. The ArsR repressor protein binds to the ars promoter, inhibiting the expression of a reporter gene (e.g., Green Fluorescent Protein - GFP). When intracellular arsenite is present, it binds to ArsR, causing it to dissociate from the promoter and allowing the transcription of the reporter gene, which results in a fluorescent signal.
Caption: Signaling pathway of an ArsR-based whole-cell biosensor.
Experimental Protocols
Protocol 3.1: Construction of the Whole-Cell Biosensor
-
Obtain or construct a plasmid containing the arsR gene and the ars promoter fused to a reporter gene like gfp.
-
Transform a suitable bacterial host (e.g., E. coli) with the plasmid.
-
Select for transformed cells on appropriate antibiotic-containing media.
-
Verify the construct through PCR and sequencing.
Protocol 3.2: Whole-Cell Biosensor Assay
-
Grow an overnight culture of the biosensor strain in a suitable medium (e.g., LB broth with antibiotics).
-
Inoculate fresh medium with the overnight culture and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Aliquot the cell culture into a 96-well microplate.
-
Add arsenic standard solutions or samples to the wells. To investigate the effect of this compound, add it at various concentrations, both alone and in combination with inorganic arsenic.
-
Incubate the microplate at 37°C with shaking for a specified time (e.g., 2-4 hours).
-
Measure the fluorescence (e.g., excitation at 485 nm, emission at 515 nm for GFP) and the optical density (OD600) using a microplate reader.
-
Normalize the fluorescence signal by dividing by the OD600 to account for cell density.
Quantitative Data (for typical ArsR-based biosensors)
| Parameter | Value | Reference |
| Detection Range | 0.7 - 60 µg/L | [1] |
| Limit of Detection (LOD) | ~1 µg/L | [4][5] |
| Response Time | 2 - 6 hours | [1] |
References
- 1. Biosensors for Inorganic and Organic Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immune response to (3-amino, 5-succinylaminobenzoyl)-p-aminophenylarsenic acid. Immunofluorescent studies of cells making anti-arsanilic acid antibody or anti-m-aminosuccinanilic acid antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface adsorption of organoarsenic roxarsone and arsanilic acid on iron and aluminum oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmter.bucea.edu.cn [nmter.bucea.edu.cn]
- 5. Design and Prototyping of Genetically Encoded Arsenic Biosensors Based on Transcriptional Regulator AfArsR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of o-Arsanilic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of o-Arsanilic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two primary methods for the synthesis of this compound:
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The Béchamp Reaction: This classic method involves the electrophilic aromatic substitution of aniline with arsenic acid at elevated temperatures.[1][2] While widely known, this reaction is often associated with the formation of side products that can complicate purification and lower the overall yield.[3]
-
Reduction of o-Nitrophenylarsonic Acid: This method involves the reduction of a nitro group to an amine. A common approach uses ferrous sulfate and sodium hydroxide to achieve this transformation, often resulting in higher yields compared to the Béchamp reaction.[4]
Q2: What are the common side reactions and impurities in the Béchamp synthesis of arsanilic acid?
A2: The Béchamp reaction can be accompanied by several side reactions that lead to the formation of impurities, including:
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Colored Impurities and Tarry Materials: The oxidizing nature of arsenic acid can react with aniline to produce deeply colored dyes and tarry substances, which can be challenging to remove.[3]
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Diaryl- and Triarylarsenic Compounds: Over-reaction can lead to the formation of di-(p-aminophenyl) arsenic acid and tri-(p-aminophenyl) arsine oxide.[3][5]
Q3: How can I purify the crude this compound?
A3: Purification of this compound is crucial for obtaining a high-purity product. Common purification strategies include:
-
Recrystallization: Recrystallization from hot water is a standard method for purifying arsanilic acid.[3]
-
Conversion to the Sodium Salt: For highly colored products, conversion to the sodium salt, followed by precipitation and regeneration of the free acid, can effectively remove impurities.[3]
-
Fractional Precipitation: Impurities can sometimes be removed by fractional precipitation during the acidification of the sodium salt solution.[3]
-
Treatment with Activated Carbon: The use of decolorizing agents like Norite (activated carbon) can help remove colored impurities during recrystallization.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Béchamp Reaction | - Suboptimal reaction temperature.- Incorrect molar ratio of reactants.- Formation of significant amounts of side products (e.g., diarylarsanilic acid).- Incomplete reaction. | - Optimize the reaction temperature. For the related p-arsanilic acid, temperatures between 150-160°C are often used.[3]- Use a larger excess of aniline to keep the reaction mixture fluid and minimize tar formation.[3]- Consider a two-step process where the diarylarsanilic acid intermediate is hydrolyzed to the desired product under acidic conditions (pH 2-3).[5]- Increase the reaction time to ensure the reaction goes to completion. For p-arsanilic acid, heating for 12-16 hours has been shown to improve yield.[3] |
| Product is Highly Colored | - Oxidation of aniline by arsenic acid, leading to the formation of colored dyes. | - Purify the product by converting it to its sodium salt, treating with decolorizing carbon, and then regenerating the free acid.[3]- Employ fractional precipitation to separate the colored impurities.[3] |
| Difficulty in Precipitating the Product | - Incorrect pH during acidification. | - Carefully adjust the pH to the isoelectric point of this compound. For p-arsanilic acid, a specific hydrogen ion concentration is crucial for effective precipitation, and indicators like bromophenol blue can be used to determine the endpoint.[3] |
| Inconsistent Yields | - Purity of starting materials, especially arsenic acid. | - Ensure that the arsenic acid used is free from oxides of nitrogen, which can be removed by heating.[3] |
Experimental Protocols
Method 1: Béchamp Reaction (Adapted from p-Arsanilic Acid Synthesis)
This protocol is adapted from the synthesis of p-arsanilic acid and may require optimization for the ortho isomer.
-
Reactant Preparation: In a suitable reaction vessel, combine aniline and arsenic acid. A significant excess of aniline is recommended to maintain a liquid state and reduce tar formation.[3]
-
Heating: Heat the mixture with stirring. A temperature range of 150-160°C for an extended period (e.g., 12-16 hours) has been found to be effective for the para isomer.[3] Water and some aniline will distill off during the reaction.
-
Work-up:
-
Pour the hot reaction mixture into water.
-
Add a solution of sodium hydroxide to dissolve the arsanilic acid as its sodium salt and to separate it from the excess aniline. Two layers will form: an upper aniline layer and a lower aqueous layer containing the sodium arsanilate.[3]
-
Separate the aqueous layer while warm to prevent precipitation of the sodium salt.
-
-
Purification and Isolation:
-
Treat the aqueous solution with decolorizing carbon and filter.
-
Carefully acidify the filtrate with an acid (e.g., hydrochloric acid) to precipitate the this compound. Monitor the pH closely to ensure complete precipitation.[3]
-
Collect the crystals by filtration, wash with cold water, and dry.
-
For higher purity, recrystallize the product from hot water.[3]
-
Method 2: Reduction of o-Nitrophenylarsonic Acid
This method has been reported to produce this compound in high yield.[4]
-
Preparation of Ferrous Hydroxide: In a flask, prepare a cold solution of ferrous sulfate in water. With vigorous stirring, add an aqueous solution of sodium hydroxide until the mixture is alkaline.
-
Reduction: Immediately add a solution of o-nitrophenylarsonic acid in dilute sodium hydroxide to the freshly prepared ferrous hydroxide suspension. Stir the mixture vigorously for a few minutes.
-
Isolation of Crude Product:
-
Filter the reaction mixture and wash the solid with water.
-
Make the filtrate slightly acidic with hydrochloric acid.
-
-
Purification:
-
Heat the solution and add barium chloride to precipitate any sulfate ions. Filter to remove the barium sulfate.
-
Concentrate the filtrate under vacuum to precipitate sodium chloride, which is then removed by filtration.
-
Acidify the filtrate with hydrochloric acid to precipitate the this compound.
-
Collect the product by filtration, wash with ice water, and dry. A reported yield for this method is approximately 80%.[4]
-
Data Presentation
Table 1: Comparison of Synthesis Methods for Arsanilic Acid
| Method | Key Reactants | Reported Yield | Advantages | Disadvantages |
| Béchamp Reaction (for p-Arsanilic Acid) | Aniline, Arsenic Acid | 11-15% (can be improved with optimization)[3] | - Uses readily available starting materials. | - Low yield without optimization.- Formation of colored impurities and side products.[3] |
| Improved Béchamp Process (for p-Arsanilic Acid) | Aniline, Arsenic Acid, Solvent, Chelating Agent | ~45% or higher[5] | - Significantly higher yield.- Converts diaryl intermediate to the desired product.[5] | - More complex procedure involving additional reagents and steps. |
| Reduction of o-Nitrophenylarsonic Acid | o-Nitrophenylarsonic Acid, Ferrous Sulfate, Sodium Hydroxide | ~80%[4] | - High yield.- Cleaner reaction with fewer colored byproducts. | - Requires the synthesis of the o-nitrophenylarsonic acid precursor. |
Visualizations
Caption: Experimental workflow for the Béchamp synthesis of arsanilic acid.
Caption: Experimental workflow for the reduction of o-nitrophenylarsonic acid.
Caption: Troubleshooting logic for low yield in the Béchamp synthesis.
References
Technical Support Center: Purification of o-Arsanilic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of o-Arsanilic acid, with a specific focus on the removal of colored impurities.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized this compound colored instead of white?
A1: The appearance of color, typically pinkish-yellow to deep purple, is a common issue. It primarily results from an important side reaction where arsenic acid oxidizes the aniline starting material, producing highly colored dyes and tarry materials.[1] The intensity of the color often correlates with the extent of these side reactions during synthesis.
Q2: What are the most effective methods for removing colored impurities from this compound?
A2: Several methods can be employed, ranging from simple to more complex procedures. The most common and effective techniques include:
-
Recrystallization from boiling water: This is often the first step and can be sufficient for lightly colored products.[1]
-
Treatment with activated carbon: Using adsorbents like Norite during recrystallization is very effective at removing colored impurities to yield a white product.[1]
-
Purification via the sodium salt: This involves converting the acid to its sodium salt, which can then be purified by precipitation or fractional crystallization before regenerating the free acid.[1]
-
Fractional precipitation: This technique separates impurities by precipitating the crude acid in fractions, with the impurities often concentrating in the first fraction.[1]
Q3: My this compound product is difficult to filter. What can I do?
A3: Filtration difficulties can arise from very fine crystals or a tarry consistency. When purifying via the sodium salt, acidifying the solution at a temperature of 60°C or above before cooling can yield a more readily filterable product.[2]
Q4: How can I improve the yield of pure this compound?
A4: Low yields can be due to significant side reactions or loss during purification. To improve yields, consider recovering additional product from the mother liquors, although this material is often more impure and requires further purification.[1] Additionally, a subsequent hydrolysis step at an acidic pH of about 2 to 3 can convert the common by-product, di-(p-aminophenyl) arsenic acid, into the desired this compound, thereby maximizing the yield.[2][3]
Q5: What are the key parameters for assessing the purity of this compound?
A5: Purity is typically assessed by its physical appearance (should be a white product), melting point (232 °C), and elemental analysis.[4] High-performance liquid chromatography (HPLC) can also be used for quantitative purity assessment.[5][6][7]
Troubleshooting Guide for Colored Impurities
This guide provides a systematic approach to diagnosing and resolving issues with colored impurities during the purification of this compound.
Caption: Troubleshooting decision tree for purifying colored this compound.
Data on this compound Purity
The following table summarizes the expected and example analytical results for a high-purity this compound product obtained after purification.
| Parameter | Theoretical Value | Example Analysis Result[2] |
| Appearance | White Crystalline Solid | Excellent Color |
| Arsenic (As) % | 34.51% | 34.5% |
| Nitrogen (N) % | 6.45% | 6.4% |
| Arsenite (as As₂O₃) % | - | 0.019% |
| Arsenate (as As₂O₄) % | - | 0.05% |
Experimental Protocols
Protocol 1: Recrystallization with Activated Carbon
This protocol is suitable for products with light to moderate color contamination.
-
Dissolution: In a fume hood, dissolve the crude, colored this compound in a sufficient volume of boiling deionized water (e.g., approximately 2.5 L of water for every 150-180 g of crude acid).[1]
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Decolorization: To the hot solution, add a small amount of activated carbon (e.g., 5-10 g of Norite).[1] The carbon adsorbs the colored impurities.
-
Hot Filtration: While the solution is still boiling, perform a hot gravity filtration using fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product on the filter paper. Pre-heating the funnel and receiving flask is recommended.
-
Crystallization: Cover the hot, clear filtrate and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can help induce crystallization.[1]
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Isolation & Drying: Collect the white crystals by vacuum filtration, washing them with a small amount of cold water. Air-dry the crystals for at least 24 hours until they reach a constant weight.[1]
Protocol 2: Purification via Sodium Salt Formation
This method is highly effective for products that are deeply colored or difficult to purify by simple recrystallization.[1]
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Salt Formation: Dissolve the crude this compound in an aqueous solution of sodium hydroxide. Use a sufficient amount to form the soluble sodium arsanilate salt.[2]
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Initial Purification: The alkaline solution may form two layers if excess aniline is present. Separate the aqueous layer, which contains the sodium arsanilate.[1]
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Carbon Treatment (Optional but Recommended): Treat the warm aqueous solution with decolorizing carbon (e.g., 15 g of carbon) and filter while hot to remove the carbon and adsorbed impurities.[1][2]
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Acid Regeneration: Carefully acidify the clear, hot filtrate with concentrated hydrochloric or sulfuric acid. Use an indicator like bromophenol blue or Congo red paper to adjust the pH to the point where the this compound begins to precipitate (typically around pH 3.0).[1][2] To obtain a more easily filterable product, perform this acidification at a temperature above 60°C.[2]
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Crystallization & Isolation: Allow the solution to cool slowly, followed by cooling in an ice bath to complete precipitation.
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Washing & Drying: Collect the purified crystals by vacuum filtration, wash with ice water, and dry thoroughly.[8]
Caption: General workflow for the purification of this compound.
Source of Colored Impurities
Understanding the origin of impurities can aid in optimizing the synthesis to minimize their formation. The primary source is the oxidation of aniline by arsenic acid, a significant side reaction.
Caption: Formation of colored impurities via a side reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3586708A - Arsanilic acid production process - Google Patents [patents.google.com]
- 3. Buy this compound (EVT-307644) | 2045-00-3 [evitachem.com]
- 4. Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography]. | Semantic Scholar [semanticscholar.org]
- 7. clearsynth.com [clearsynth.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Quantification of o-Arsanilic Acid in Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of o-Arsanilic acid in soil matrices. It addresses common challenges related to matrix effects and offers detailed experimental protocols to ensure accurate and reliable results.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the analysis of this compound in soil samples.
Issue: Poor Peak Shape or Tailing for this compound
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Question: My chromatogram for this compound shows poor peak shape, including tailing or fronting. What are the possible causes and solutions?
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Answer: Poor peak shape is a common issue in the analysis of polar compounds like this compound. Several factors related to the soil matrix and analytical conditions can contribute to this problem.
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Matrix Overload: High concentrations of co-eluting matrix components can saturate the analytical column, leading to peak distortion.
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Solution: Dilute the sample extract to reduce the concentration of matrix components.[1] Implement a more effective sample clean-up procedure, such as Solid Phase Extraction (SPE), to remove interfering compounds before injection.
-
-
Secondary Interactions: The amine and arsonic acid groups of this compound can interact with active sites on the stationary phase or with residual silanols in C18 columns, causing peak tailing.
-
Solution: Use a column with end-capping to minimize silanol interactions. Adjust the mobile phase pH to suppress the ionization of this compound. The addition of a small amount of a competing amine to the mobile phase can also help to block active sites.
-
-
Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for achieving good peak shape.
-
Solution: Optimize the mobile phase composition. For reversed-phase chromatography, a mixture of methanol or acetonitrile with a buffered aqueous phase is typically used. A mobile phase consisting of 2.5% formic acid and methanol (95:5, v/v) has been used for the analysis of p-Arsanilic acid.[2] Experiment with different buffer systems (e.g., ammonium acetate, ammonium formate) and pH values to find the optimal conditions for this compound.
-
-
Issue: Low and Inconsistent Recoveries of this compound
-
Question: I am experiencing low and variable recoveries for my this compound spikes in soil samples. What could be the reason, and how can I improve it?
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Answer: Low and inconsistent recoveries are often indicative of strong matrix effects, where components of the soil matrix interfere with the extraction or ionization of the analyte.
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Strong Adsorption to Soil Matrix: this compound can bind strongly to soil components, particularly iron and aluminum oxides and organic matter, leading to incomplete extraction.[2]
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Solution: Optimize the extraction solvent. While mild extractants like deionized water, CaCl2, and (NH4)2SO4 have been used for plant-available arsenic, stronger extractants may be needed for total this compound.[3] Phosphoric acid has been shown to be efficient in extracting arsenic species from soil.[4] The use of a chelating agent like EDTA in the extraction solvent can help to release arsenic species bound to metal oxides.
-
-
Ion Suppression or Enhancement in Mass Spectrometry: Co-eluting matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.
-
Degradation of this compound: The analyte may degrade during sample preparation or storage.
-
Solution: Ensure that samples are stored properly (e.g., at low temperatures and protected from light) to minimize degradation. Investigate the stability of this compound in the chosen extraction solvent and analytical conditions.
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mitigation of matrix effects in the quantification of this compound in soil.
1. What are the primary sources of matrix effects in soil analysis of this compound?
The primary sources of matrix effects in soil analysis are the complex and variable composition of the soil itself. Key contributors include:
-
Organic Matter: Humic and fulvic acids are major components of soil organic matter and are known to cause significant matrix effects, including ion suppression in mass spectrometry and interferences in chromatographic separations.[1]
-
Inorganic Salts: High concentrations of dissolved salts in soil extracts can affect analyte ionization in the MS source and alter chromatographic retention times.[1]
-
Metal Oxides: Iron and aluminum oxides are abundant in many soils and can strongly adsorb arsenic species, including this compound, leading to poor extraction efficiency.[2]
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Co-extracted Contaminants: Other organic and inorganic compounds present in the soil can co-elute with this compound and interfere with its detection.
2. How can I detect the presence of matrix effects in my analysis?
Several methods can be used to assess the presence and magnitude of matrix effects:
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Post-Extraction Spike Analysis: A known amount of this compound is added to a blank soil extract after the extraction and clean-up steps. The response is then compared to that of a standard in a pure solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects (ion suppression or enhancement).
-
Matrix Effect Factor (MEF): The MEF can be calculated as the ratio of the peak area of the analyte in the post-extraction spiked sample to the peak area of the analyte in a neat solvent standard. An MEF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
-
Serial Dilution: Diluting the sample extract with the mobile phase can help to reduce the concentration of interfering matrix components. If the calculated concentration of this compound changes with the dilution factor (after correcting for dilution), it suggests the presence of matrix effects.
3. What are the most effective sample preparation techniques to minimize matrix effects?
Effective sample preparation is crucial for minimizing matrix effects. A combination of extraction and clean-up steps is often necessary.
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Extraction: The choice of extraction solvent is critical. For arsenic species in soil, various extractants have been used, ranging from mild solutions like water and dilute salt solutions to more aggressive reagents like phosphoric acid.[3][4] The optimal extraction solvent will depend on the specific soil type and the binding of this compound to the matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method, originally developed for pesticide residue analysis, can be adapted for the extraction of other organic compounds from soil.[6] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a salting-out step to partition the analytes into the organic phase. A subsequent dispersive solid-phase extraction (d-SPE) step is used for clean-up. While not specifically validated for this compound in the reviewed literature, its principles are applicable.
-
Solid Phase Extraction (SPE): SPE is a powerful clean-up technique that can effectively remove interfering matrix components. A variety of sorbents can be used, and the selection will depend on the properties of this compound and the interfering compounds.
4. What are the recommended analytical techniques for the quantification of this compound in soil?
High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is the most common technique for the analysis of this compound.
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HPLC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This is a highly sensitive and specific technique for the quantification of arsenic species. The HPLC separates the different arsenic compounds, and the ICP-MS detects the arsenic element with very low detection limits.[1][7]
-
HPLC-MS/MS (Tandem Mass Spectrometry): This technique provides high selectivity and sensitivity for the quantification of organic molecules like this compound. It allows for the selection of specific precursor and product ions, which helps to reduce interferences from the matrix.
-
HPLC-UV: HPLC with UV detection can also be used for the analysis of this compound, although it is generally less sensitive and specific than mass spectrometric methods. A detection wavelength of 254 nm has been used for p-Arsanilic acid.[2]
5. How can I compensate for matrix effects during data analysis?
Several calibration strategies can be employed to compensate for matrix effects:
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Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects. It involves adding a known amount of a stable isotope-labeled version of the analyte to the sample before extraction. The labeled compound behaves identically to the native analyte during sample preparation and analysis, thus compensating for any losses or ionization effects. While commercial availability of a stable isotope-labeled this compound standard is limited, custom synthesis is a possibility.
-
Matrix-Matched Calibration: Calibration standards are prepared in an extract from a blank soil sample that is representative of the samples being analyzed. This helps to mimic the matrix effects observed in the unknown samples.
-
Standard Addition: A known amount of the analyte standard is added to the sample extract at different concentrations. The concentration of the analyte in the original sample is then determined by extrapolating the calibration curve to the point where the response is zero. This method is effective but can be time-consuming as it requires multiple analyses for each sample.[1]
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods for the determination of arsenic species in soil. It is important to note that data specifically for this compound in soil is limited in the reviewed literature. The presented data for other arsenic species can serve as a reference, but method validation for this compound is crucial.
| Analytical Method | Analyte(s) | Matrix | Extraction Method | LOD | LOQ | Recovery (%) | Reference |
| HPLC-ICP-MS | As(III), DMA, MMA, As(V) | Contaminated Soil | Microwave-assisted extraction with orthophosphoric acid | - | 0.047 - 0.168 µg/g | Excellent | [7] |
| HPLC-ICP-MS | Inorganic Arsenic | Rice | 2% v/v nitric acid extraction | 0.003 µg/g | - | 94-111 | [8] |
| HG-AAS | Total Arsenic | Soil | Acid Digestion | - | - | - | [9] |
| HPLC-HG-AAS | As(III), As(V), MMAA, DMAA | Soil | Ammonium oxalate extraction | <0.11 - <0.15 mg/kg | - | - | [10] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Protocols
Protocol 1: Sample Preparation and Extraction using a Modified QuEChERS Method
This protocol provides a general framework for the extraction of this compound from soil using a modified QuEChERS approach. Optimization and validation for your specific soil type and analytical system are essential.
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris. Homogenize the sieved soil thoroughly.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If a stable isotope-labeled internal standard is available, add it at this stage.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbent may need to be optimized.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Protocol 2: HPLC-MS/MS Analysis
This protocol outlines typical starting conditions for the analysis of this compound by HPLC-MS/MS. Method development and optimization are required.
-
HPLC System:
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM): Select appropriate precursor and product ions for this compound. The exact m/z values will depend on the ionization mode and the specific instrument.
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy to achieve the best sensitivity and signal-to-noise ratio.
-
Visualizations
Caption: Decision tree for selecting a suitable strategy to mitigate matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Adsorption of p-Arsanilic Acid on Iron (Hydr)oxides and Its Implications for Contamination in Soils [mdpi.com]
- 3. Comparison of mild extraction procedures for determination of plant-available arsenic compounds in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arsanilic Acid USP n Pure Manufacturers, SDS [mubychem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for the Diazotization of o-Arsanilic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of o-arsanilic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
FAQs: Understanding the Diazotization of this compound
Q1: What is the general principle behind the diazotization of this compound?
The diazotization of this compound is a chemical reaction that converts the primary aromatic amine group (-NH₂) on the this compound molecule into a diazonium salt (-N₂⁺X⁻) using nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The resulting o-diazophenylarsonic acid is a reactive intermediate that can be used in various subsequent synthetic steps, such as azo coupling or Sandmeyer reactions.
Q2: Why are low temperatures critical for this reaction?
Aryl diazonium salts are generally unstable and can decompose, sometimes explosively, at elevated temperatures. Maintaining a low temperature, typically between 0 and 5 °C, is crucial to ensure the stability of the formed o-diazophenylarsonic acid and prevent its decomposition, which would lead to the formation of unwanted byproducts and a decrease in yield.
Q3: How does the "ortho effect" influence the diazotization of this compound?
The "ortho effect" refers to the influence of a substituent at the ortho position to a reaction center, which can be a combination of steric and electronic effects. In the case of this compound, the bulky arsonic acid group (-AsO₃H₂) is in close proximity to the amino group. This can cause steric hindrance, potentially slowing down the rate of diazotization compared to its para-isomer, p-arsanilic acid. Intramolecular hydrogen bonding between the amino and arsonic acid groups might also influence the reactivity of the amine.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of diazonium salt | Incomplete dissolution of this compound. | This compound has limited solubility. Ensure it is fully dissolved in the acidic medium before adding sodium nitrite. Gentle warming may be necessary, but the solution must be cooled to 0-5 °C before the addition of the nitrite solution. |
| Temperature too high. | Strictly maintain the reaction temperature between 0 and 5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and monitor the temperature continuously. | |
| Insufficient acid. | An excess of strong acid is necessary to protonate the sodium nitrite to form nitrous acid and to maintain an acidic environment to stabilize the diazonium salt. Ensure at least 2.5-3 equivalents of acid are used. | |
| Premature decomposition of nitrous acid. | Prepare the nitrous acid in situ by adding the sodium nitrite solution to the acidic solution of this compound. Do not pre-mix the acid and nitrite and let it stand. | |
| Formation of a colored precipitate/solution (other than the expected product) | Azo coupling with unreacted this compound. | This can occur if the addition of sodium nitrite is too slow or if there is a localized excess of the diazonium salt. Ensure efficient stirring and a steady, but not too slow, addition of the nitrite solution. |
| Phenolic byproducts from decomposition. | If the temperature rises above 5-10 °C, the diazonium salt can decompose to form the corresponding phenol, which can lead to colored impurities. Maintain strict temperature control. | |
| Difficulty in subsequent coupling reactions | Low concentration of the diazonium salt. | If the diazotization yield is low, the concentration of the diazonium salt will be insufficient for the subsequent reaction. Attempt to optimize the diazotization conditions first. |
| pH of the coupling reaction is not optimal. | The pH for azo coupling reactions is critical. The optimal pH will depend on the coupling partner. For phenols, slightly alkaline conditions are typically required, while for amines, slightly acidic conditions are preferred. |
Experimental Protocols
General Protocol for the Diazotization of this compound (Starting Point)
This protocol is a general starting point and may require optimization.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Distilled water
-
Ice
Procedure:
-
In a beaker of appropriate size, suspend this compound (1 equivalent) in distilled water.
-
Cool the suspension in an ice-salt bath to 0-5 °C with constant stirring.
-
Slowly add concentrated hydrochloric acid (2.5-3 equivalents) to the suspension. Stir until the this compound is completely dissolved. Maintain the temperature below 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1-1.1 equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the acidic solution of this compound. The rate of addition should be controlled to maintain the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure complete diazotization.
-
The resulting solution of o-diazophenylarsonic acid is unstable and should be used immediately in the next synthetic step.
Monitoring the Reaction: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture on the paper will produce a blue-black color if nitrous acid is in excess.
Quantitative Data
Due to the limited specific data for the diazotization of this compound in the literature, the following table provides a comparison of general conditions for the diazotization of a related compound, p-arsanilic acid, which can be used as a starting point for optimization.
| Parameter | Condition for p-Arsanilic Acid Diazotization[1] | Recommended Starting Range for this compound |
| Temperature | 0 ± 1 °C | 0 - 5 °C |
| pH | 1.5 | 1 - 2 |
| Reaction Time | 10 min | 15 - 45 min (longer time may be needed due to steric hindrance) |
| Reagent Ratio (NaNO₂:Amine) | ~1:1 | 1:1 to 1.1:1 |
| Acid | Hydrochloric Acid | Hydrochloric Acid or Sulfuric Acid |
Visualizations
Experimental Workflow for Diazotization
Caption: A generalized workflow for the diazotization of this compound.
Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing the outcome of the diazotization reaction.
References
identifying byproducts in the synthesis of o-Arsanilic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of o-Arsanilic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes for this compound:
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The Béchamp Reaction: This is a direct arsenation method involving the reaction of o-toluidine (as a surrogate for aniline to direct ortho-substitution, followed by conversion of the methyl group) or a protected o-aminophenol with arsenic acid at elevated temperatures. The more common and analogous reaction uses aniline to produce p-arsanilic acid.[1][2]
-
Reduction of o-Nitrophenylarsonic Acid: This method involves the reduction of a nitro group to an amine. This is a common and often cleaner alternative to direct arsenation.[3]
Q2: What are the common byproducts observed in the Béchamp synthesis of arsanilic acids?
A2: The Béchamp reaction, while straightforward, is known for producing several byproducts. An important side reaction is the oxidation of the starting aniline derivative by arsenic acid, which is a strong oxidizing agent at high temperatures. This leads to:
-
Diarylinsonic Acids: Such as di-(o-aminophenyl)arsinic acid. These are formed when a second molecule of the aniline derivative reacts with the primary product.
-
Colored Impurities (Dyes): The reaction mixture often turns a deep purple or reddish-brown. This is due to the formation of complex aromatic dyes, likely phenazine-type structures similar to mauveine (aniline purple), from the oxidation and polymerization of the aniline starting material.[1]
-
Tarry Materials: At higher temperatures (approaching 200°C), the reaction can produce significant amounts of insoluble, tarry substances, which are complex polymerization products.[1]
Q3: How do reaction conditions affect the formation of these byproducts?
A3: Reaction conditions are critical in controlling the purity of the final product.
-
Temperature: This is the most significant factor. Temperatures between 150-160°C are typically recommended. Higher temperatures increase the rate of reaction but significantly promote the formation of colored impurities and tar.[1]
-
Reactant Ratio: Using a large excess of the aniline derivative can help to keep the reaction mixture fluid and can influence the product distribution.[1]
-
Reaction Time: Longer reaction times at lower temperatures are generally preferred to minimize the formation of tarry byproducts. For larger-scale preparations, heating for 12-16 hours at 155°C has been reported to give good yields of recrystallized p-arsanilic acid.[1]
Q4: What is a cleaner alternative to the Béchamp reaction for synthesizing this compound?
A4: The reduction of o-nitrophenylarsonic acid is a good alternative that often results in a cleaner product with fewer colored byproducts. This method avoids the high-temperature reaction of an aniline with an oxidizing agent. A common procedure involves the use of a reducing agent like ferrous sulfate in an alkaline solution.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Reaction mixture is very dark purple/black and viscous (tarry). | Reaction temperature was too high. | Maintain a strict reaction temperature between 155-160°C. Consider a longer reaction time at a slightly lower temperature. Ensure efficient stirring to prevent localized overheating. |
| Low yield of this compound. | Incomplete reaction. Suboptimal reactant ratio. Loss during workup. | Increase the reaction time. Experiment with the ratio of aniline derivative to arsenic acid. Ensure the pH is carefully controlled during precipitation of the product.[1] |
| Final product is highly colored (pink, yellow, or brown) after initial precipitation. | Presence of colored dye byproducts. | Purify the crude product by recrystallization from hot water with the use of decolorizing carbon (e.g., Norit).[1] Alternatively, convert the acid to its sodium salt, precipitate with alcohol, and then regenerate the free acid.[1] |
| Difficulty in precipitating the product from the aqueous solution. | Incorrect pH. | The precipitation of arsanilic acid is highly dependent on the hydrogen ion concentration. Use an indicator such as bromophenol blue to carefully adjust the pH to the isoelectric point for maximum precipitation.[1] |
| Presence of a significant amount of diarylarsinic acid in the final product. | High concentration of the aniline derivative relative to arsenic acid, or prolonged high-temperature reaction. | Adjust the stoichiometry of the reactants. Optimize the reaction time and temperature to favor the formation of the mono-arsonated product. |
Byproduct Summary
The following table summarizes the key byproducts in the Béchamp synthesis of this compound.
| Byproduct | Chemical Name/Class | Reason for Formation | Impact on Product |
| Arsinic Acid Derivative | Di-(o-aminophenyl)arsinic acid | Reaction of this compound with another molecule of the aniline derivative. | Reduces the yield of the desired product; may be difficult to separate due to similar properties. |
| Colored Impurities | Phenazine-type aromatic dyes (e.g., Mauveine-like structures) | Oxidation and polymerization of the aniline starting material by hot arsenic acid.[1] | Leads to a highly colored and impure final product that requires extensive purification. |
| Tarry Material | Complex polymeric substances | Severe oxidation and polymerization of the aniline starting material at high temperatures.[1] | Significantly reduces yield and makes purification very difficult. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of o-Nitrophenylarsonic Acid
This protocol is adapted from a known procedure for the synthesis of this compound.[3]
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Preparation of Reducing Agent: In a suitable vessel, prepare a solution of 300 g of ferrous sulfate in 900 ml of water. While stirring vigorously, add a 25% aqueous sodium hydroxide solution until the mixture is alkaline to litmus paper.
-
Reduction: Immediately add a solution of 40 g of o-nitrophenylarsonic acid in dilute sodium hydroxide to the freshly prepared ferrous hydroxide suspension. Stir the mixture vigorously for 5 minutes.
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Isolation of Crude Product: Filter the reaction mixture through a large Büchner funnel and wash the filter cake with water. Make the filtrate barely acidic to litmus with hydrochloric acid.
-
Purification: Heat the solution and add a sufficient amount of barium chloride solution to precipitate any sulfate ions. Filter off the barium sulfate. Concentrate the filtrate under vacuum. Remove any precipitated sodium chloride by filtration.
-
Precipitation: Acidify the final filtrate with hydrochloric acid to Congo red. The this compound will precipitate.
-
Final Steps: Filter off the precipitated product and wash it with ice water. The expected yield is approximately 27 g (80%).
Protocol 2: HPLC Method for Analysis of Reaction Mixture
This is a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted to separate this compound from its byproducts.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., Waters Bondapak C18).[4]
-
Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 0.01 M phosphoric acid, pH adjusted to 2.9). A common starting point is a 20:80 methanol:water mixture.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 244 nm.[4]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
-
Expected Elution Order: In reverse-phase HPLC, more polar compounds elute earlier. Therefore, this compound is expected to elute before the less polar diarylarsinic acid. The highly colored, polymeric byproducts may be strongly retained on the column or may not be UV-active at the selected wavelength.
Visualizations
Caption: Reaction pathway for the Béchamp synthesis of this compound and the formation of major byproducts.
Caption: A logical workflow for troubleshooting common issues during this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Arsanilic acid - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. [Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography]. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Crystallization of 2-Aminophenylarsonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the crystallization of 2-aminophenylarsonic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of 2-aminophenylarsonic acid in a question-and-answer format.
Q1: My 2-aminophenylarsonic acid is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue typically arises from using a solvent in which the compound has low solubility.
-
Solution:
-
Increase Solvent Polarity: 2-Aminophenylarsonic acid is a polar molecule. Try switching to a more polar solvent. Based on available data for the related compound p-arsanilic acid, methanol is a good starting point, followed by water or ethanol.[1][2]
-
Use a Solvent Mixture: A mixture of solvents can be effective. For instance, dissolving the compound in a minimal amount of a good solvent (like methanol) and then adding a poorer solvent (like diethyl ether) until the solution becomes slightly turbid is a common technique.[3]
-
Adjust pH: The solubility of aminophenylarsonic acids is highly pH-dependent due to the presence of both an acidic arsonic acid group and a basic amino group.[4] Adjusting the pH of an aqueous solution can significantly increase solubility. Dissolving the compound in a dilute basic solution (e.g., aqueous sodium carbonate) and then re-precipitating by adding acid is a common purification strategy for related compounds.[5][6]
-
Q2: After dissolving my compound and cooling the solution, no crystals are forming. What steps can I take to induce crystallization?
A2: The absence of crystal formation upon cooling indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.
-
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[5]
-
Seeding: If you have a small crystal of pure 2-aminophenylarsonic acid, add it to the solution to act as a "seed" for crystal growth.
-
Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.
-
Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try using an ice bath or a refrigerator to further decrease the solubility.
-
Add an Anti-Solvent: Slowly add a solvent in which 2-aminophenylarsonic acid is insoluble (an "anti-solvent") to the solution until it becomes turbid. This will reduce the overall solubility of the compound in the solvent mixture.
-
Q3: The product has "oiled out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.
-
Corrective Actions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to ensure the saturation point is not reached at too high a temperature.
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool to room temperature before placing it in a cold bath.
-
Change Solvent System: Consider using a lower-boiling point solvent or a different solvent mixture.
-
Q4: The resulting crystals are very small or appear as a fine powder. How can I obtain larger crystals?
A4: The formation of small crystals is often a result of rapid nucleation and crystal growth.
-
Methods for Larger Crystals:
-
Slow Cooling: A slower cooling rate allows for fewer nucleation sites to form and promotes the growth of larger crystals.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to ensure the solution is not excessively supersaturated upon cooling.
-
Minimize Agitation: Avoid excessive stirring or agitation during the cooling phase, as this can promote the formation of many small crystals.
-
Q5: The purity of my crystallized 2-aminophenylarsonic acid is not satisfactory. How can I improve it?
A5: Impurities can be trapped in the crystal lattice or adhere to the crystal surface.[7][8]
-
Purification Strategies:
-
Recrystallization: Perform one or more additional recrystallization steps.
-
Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding activated charcoal to the hot solution before filtration. The charcoal adsorbs the impurities, which are then removed by hot filtration.
-
pH Adjustment: For compounds like 2-aminophenylarsonic acid, impurities with different acidic or basic properties can be removed by carefully controlling the pH during precipitation. For example, some impurities may remain soluble at a pH where the desired compound precipitates.
-
Thorough Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of 2-aminophenylarsonic acid?
A1: While specific quantitative solubility data is limited, qualitative information suggests that polar solvents are most effective. Methanol is reported to be a good solvent.[1] For the closely related p-arsanilic acid, water and ethanol are commonly used for recrystallization.[1][5] A common purification method involves crystallization from water or a mixture of ethanol and ether.[3]
Q2: Does 2-aminophenylarsonic acid exhibit polymorphism?
A2: There is no direct evidence in the reviewed literature to confirm or deny the existence of polymorphs for 2-aminophenylarsonic acid. However, polymorphism is a common phenomenon in organic molecules, especially those with the potential for varied hydrogen bonding, such as aminobenzoic acid derivatives.[9] Therefore, it is advisable to perform a polymorph screen by crystallizing the compound under a variety of conditions (e.g., different solvents, cooling rates) and analyzing the solid forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[10][11][12]
Q3: How does pH affect the crystallization of 2-aminophenylarsonic acid?
A3: The pH of the solution is a critical parameter. 2-Aminophenylarsonic acid is an amphoteric molecule, containing both a basic amino group and an acidic arsonic acid group. Its solubility in aqueous media is expected to be lowest near its isoelectric point and will increase in both acidic and basic solutions. This property is often exploited for purification. For the related p-arsanilic acid, the crude product is often precipitated from the reaction mixture by adjusting the pH to an acidic range (e.g., pH 2-3 or to the endpoint of an indicator like Congo red).[5][13]
Q4: What are the likely impurities in crude 2-aminophenylarsonic acid?
A4: Based on the synthesis of the related p-arsanilic acid, which involves the reaction of aniline with arsenic acid, potential impurities in 2-aminophenylarsonic acid could include:[5]
-
Unreacted starting materials (2-aminiline, arsenic acid).
-
By-products from the reaction, such as di-(2-aminophenyl)arsinic acid.
-
Inorganic salts.
-
Colored degradation products.
Q5: What analytical techniques are recommended for assessing the purity of crystallized 2-aminophenylarsonic acid?
A5: A combination of analytical techniques should be used to determine the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): To quantify organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 153-155 °C) is indicative of high purity.[8]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To determine the content of arsenic and other inorganic impurities.[14][15]
Experimental Protocols
Protocol 1: General Recrystallization from an Aqueous Solution
This protocol is based on general principles and procedures for the related p-arsanilic acid.
-
Dissolution: In a fume hood, dissolve the crude 2-aminophenylarsonic acid in a minimal amount of hot deionized water in an Erlenmeyer flask. If the compound is sparingly soluble, the addition of a small amount of a co-solvent like methanol may be necessary, or the pH can be adjusted as described in Protocol 2.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by pH-Controlled Precipitation
This protocol is adapted from methods used for p-arsanilic acid and is effective for removing acid- or base-soluble impurities.
-
Dissolution: Dissolve the crude 2-aminophenylarsonic acid in a dilute aqueous solution of sodium hydroxide or sodium carbonate. Use a sufficient amount of base to achieve complete dissolution.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal, heat the solution gently, and then filter to remove the charcoal.
-
Precipitation: Slowly add a dilute acid (e.g., hydrochloric acid) with stirring until the solution reaches the isoelectric point of 2-aminophenylarsonic acid, at which point the product will precipitate. The optimal pH for precipitation of the related p-arsanilic acid is in the acidic range.[5][13]
-
Cooling and Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with cold deionized water and dry them as described in Protocol 1.
Data Presentation
Table 1: Qualitative Solubility of Aminophenylarsonic Acids
| Compound | Solvent | Solubility | Reference |
| 2-Aminophenylarsonic Acid | Methanol | Soluble | [1] |
| 2-Aminophenylarsonic Acid | Water | Sparingly Soluble | [1] |
| 2-Aminophenylarsonic Acid | Acetone | Insoluble | [1] |
| 2-Aminophenylarsonic Acid | Benzene | Insoluble | [1] |
| 2-Aminophenylarsonic Acid | Chloroform | Insoluble | [1] |
| p-Arsanilic Acid | Water | Sparingly soluble in cold, soluble in hot | [1] |
| p-Arsanilic Acid | Alcohol | Sparingly soluble | [1] |
| p-Arsanilic Acid | Concentrated Mineral Acids | Soluble | [1] |
| p-Arsanilic Acid | Alkali Carbonate Solutions | Soluble | [1] |
Visualizations
Caption: Experimental workflow for the recrystallization of 2-aminophenylarsonic acid.
Caption: Troubleshooting decision tree for crystallization challenges.
References
- 1. 4-Aminophenylarsonic acid CAS#: 98-50-0 [m.chemicalbook.com]
- 2. 4-Aminophenylarsonic Acid | 98-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Aminobenzenearsonic acid | 2045-00-3 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Polymorphic Screening - Polymorph Screening [dalton.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. US3586708A - Arsanilic acid production process - Google Patents [patents.google.com]
- 14. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: ICP-MS Analysis of Organoarsenicals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of organoarsenicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), with a focus on removing spectral interferences.
Troubleshooting Guides
This section addresses specific issues that may arise during the ICP-MS analysis of organoarsenicals.
Issue 1: High Background Signal or Inaccurate Results for Arsenic (As) at m/z 75
-
Question: My arsenic results are unexpectedly high and inconsistent, especially in samples containing chloride or rare earth elements. What are the likely causes and how can I resolve this?
-
Answer: High and variable arsenic signals are often due to spectral interferences, where other ions have the same mass-to-charge ratio (m/z) as arsenic (75As). The most common interferences are polyatomic ions, such as 40Ar35Cl+ and 40Ca35Cl+, and doubly-charged ions like 150Nd2+ and 150Sm2+.[1][2]
Troubleshooting Steps:
-
Identify the Source of Interference: Review the composition of your sample matrix. High levels of chloride (from HCl used in sample digestion) or the presence of rare earth elements are strong indicators of spectral interference.
-
Employ a Collision/Reaction Cell (CRC): Most modern ICP-MS instruments are equipped with a CRC to mitigate interferences.
-
Helium (He) Collision Mode with Kinetic Energy Discrimination (KED): This is a general-purpose mode effective at reducing many polyatomic interferences.[3] However, it is less effective for doubly-charged ion interferences and may even enhance them.[2]
-
Hydrogen (H2) Reaction/Collision Mode: H2 can be used as a collision gas with KED to effectively reduce doubly-charged interferences from rare earth elements.[3][4] It can also react with and reduce some polyatomic interferences.
-
Oxygen (O2) Reaction Mode (Mass-Shift): This is a highly effective method for arsenic. Arsenic reacts with oxygen in the cell to form arsenic oxide (75As16O+) at m/z 91. This new mass is free from the original interferences at m/z 75.[2][5]
-
-
Utilize Triple Quadrupole ICP-MS (ICP-QQQ): For complex matrices, ICP-QQQ offers the most robust interference removal. The first quadrupole (Q1) can be set to only allow ions of m/z 75 to enter the CRC, preventing other matrix components from forming new interferences in the cell. In mass-shift mode with oxygen, this ensures that only 75As+ reacts to form 75As16O+, which is then measured by the second analyzing quadrupole (Q3) at m/z 91.[2][5][6]
-
Optimize Plasma Conditions: Proper tuning of the plasma and torch conditions can help minimize the formation of oxide and doubly-charged species.[7]
-
Sample Preparation: If possible, modify your sample preparation to reduce the chloride content. However, this is not always feasible.
-
Issue 2: Poor Precision and Signal Instability
-
Question: I am observing poor precision (%RSD is high) and signal drift during my analytical run for organoarsenicals. What should I check?
-
Answer: Poor precision and instability can stem from various issues within the sample introduction system or from non-spectral matrix effects.
Troubleshooting Steps:
-
Inspect the Sample Introduction System:
-
Peristaltic Pump Tubing: Check for flat spots, kinks, or wear. Replace if necessary.
-
Nebulizer: Ensure it is not clogged. Backflush with a suitable cleaning solution if needed. Never use a wire to clean the nebulizer tip.
-
Spray Chamber and Torch: Check for salt deposits or contamination. Clean these components according to the manufacturer's instructions.
-
-
Address Non-Spectral Interferences:
-
Carbon Enhancement: The presence of carbon in samples can enhance the arsenic signal, leading to inaccurate results if not properly managed.[1][6] To mitigate this, matrix-match your calibration standards and blanks with the same carbon content as your samples. A common approach is to add 1-2% (v/v) of methanol or ethanol to all solutions.[1]
-
High Total Dissolved Solids (TDS): High salt content can cause signal suppression. Dilute your samples if the TDS is above the instrument's tolerance (typically >0.2-0.5%). Use an internal standard to correct for signal drift and suppression.
-
-
Check Instrument Tuning: Ensure the ICP-MS is properly tuned for arsenic analysis. Pay attention to gas flows (nebulizer, plasma, and optional gas) and lens voltages.
-
Frequently Asked Questions (FAQs)
Q1: What are the main spectral interferences for arsenic in ICP-MS?
A1: Arsenic (75As) is a monoisotopic element, making it susceptible to several spectral interferences.[1] The most significant are:
-
Polyatomic Interferences: These are formed from a combination of ions from the argon plasma gas, sample matrix, and solvents. The most common is 40Ar35Cl+, which is problematic in samples containing chloride.[1] Other examples include 40Ca35Cl+ and 59Co16O+.[1]
-
Doubly-Charged Ion Interferences: Certain elements, particularly rare earth elements (REEs), can lose two electrons in the plasma, forming doubly-charged ions (M2+). These ions will appear at half their mass-to-charge ratio (m/z). For arsenic at m/z 75, the main interferences are from 150Nd2+ and 150Sm2+.[1][7]
Q2: How does a collision/reaction cell (CRC) work to remove interferences for arsenic?
A2: A CRC is a device placed before the quadrupole mass analyzer. A gas is introduced into the cell, which interacts with the ion beam from the plasma.
-
Collision Mode (e.g., with He): An inert gas like helium collides with all ions. Larger polyatomic ions undergo more collisions and lose more kinetic energy than the smaller analyte ions of the same mass. A voltage barrier after the cell then allows the higher-energy analyte ions to pass through while rejecting the lower-energy interfering ions. This process is called Kinetic Energy Discrimination (KED).[8][9]
-
Reaction Mode (e.g., with O2 or H2): A reactive gas is used to selectively react with either the analyte or the interfering ions. For arsenic, oxygen is highly effective as it reacts with 75As+ to form 75As16O+ at m/z 91.[2][5] This "mass-shifts" the arsenic signal to a region of the mass spectrum that is free from the original interferences. Hydrogen can be used to react with and neutralize interfering ions like 40Ar2+ which can interfere with selenium, an element often analyzed alongside arsenic.
Q3: When should I use triple quadrupole ICP-MS (ICP-QQQ) for organoarsenical analysis?
A3: Triple quadrupole ICP-MS is particularly advantageous for analyzing organoarsenicals in complex and variable matrices.[6] The key benefit is the first quadrupole (Q1), which acts as a mass filter before the collision/reaction cell. This allows you to select only the ions of interest (e.g., m/z 75 for arsenic) to enter the cell. This prevents other ions in the sample matrix from reacting with the cell gas and forming new, unexpected interferences at the mass of your analyte or its reaction product.[2][6] For example, when using oxygen as a reaction gas to measure arsenic as AsO+ at m/z 91, a standard ICP-MS could suffer from interference from 91Zr+ present in the sample. An ICP-QQQ can be set up to reject 91Zr+ at Q1, ensuring an interference-free measurement of AsO+.[6]
Q4: What are non-spectral interferences and how do they affect organoarsenical analysis?
A4: Non-spectral interferences are processes that affect the efficiency of ion generation, transmission, and detection, rather than causing a direct mass overlap. For organoarsenicals, the most notable non-spectral interference is the carbon enhancement effect . The presence of organic carbon in a sample can significantly increase the signal intensity for arsenic.[1][6] This can lead to erroneously high results if the calibration standards do not have a similar carbon content to the samples. The recommended solution is to matrix-match all standards, blanks, and samples by adding a small amount (e.g., 1-2% v/v) of a simple organic solvent like methanol or ethanol.[1] Other non-spectral interferences include signal suppression from high concentrations of total dissolved solids, which can be managed by sample dilution and the use of an internal standard.
Q5: What are some key considerations for sample preparation for organoarsenical speciation analysis by HPLC-ICP-MS?
A5: For speciation analysis, the goal of sample preparation is to extract the different organoarsenic compounds from the sample matrix without altering their chemical form.
-
Extraction: A common method for solid samples is extraction with a mixture of methanol and water, often with heating in a water bath or using microwave assistance.[10]
-
Urine and Serum: For biological fluids, sample preparation can be as simple as dilution (for urine) or may require protein precipitation (for serum), for example, using trichloroacetic acid.[2]
-
Filtration: All extracts should be filtered through a 0.45 µm or smaller filter before injection into the HPLC system to prevent clogging.
-
Stability: It is crucial to ensure the stability of the arsenic species during storage and analysis. Acidification and refrigeration can help preserve the speciation in some water samples.[11]
Quantitative Data Summary
Table 1: Comparison of ICP-MS Modes for Arsenic Analysis in the Presence of Interferences
| ICP-MS Mode | Interference Type | Typical Gas | Removal Mechanism | Relative Effectiveness for Arsenic |
| Standard (No Gas) | Polyatomic, Doubly-charged | None | None | Ineffective; prone to significant error. |
| Collision (KED) | Polyatomic | Helium (He) | Kinetic Energy Discrimination | Moderately effective for polyatomics, ineffective for doubly-charged ions.[2] |
| Collision/Reaction (KED) | Doubly-charged | Hydrogen (H2) | Kinetic Energy Discrimination | Effective for doubly-charged REE interferences.[3][4][12] |
| Reaction (Mass-Shift) | Polyatomic, Doubly-charged | Oxygen (O2) | Chemical reaction (As+ → AsO+) | Highly effective for both interference types.[2][5][7] |
| Triple Quadrupole (MS/MS Mass-Shift) | Polyatomic, Doubly-charged, On-mass product ion interferences | Oxygen (O2) | Mass filtering (Q1) + Chemical reaction | Most effective and robust method for complex matrices.[2][5][6][13] |
Table 2: Typical ICP-MS Operating Parameters for Arsenic Analysis
| Parameter | Setting | Purpose |
| RF Power | 1500-1600 W | Plasma generation and sample ionization. |
| Nebulizer Gas Flow | 0.8-1.2 L/min | Aerosol generation and transport. |
| Plasma Gas Flow | ~15 L/min | Sustains the plasma. |
| Auxiliary Gas Flow | ~0.9 L/min | Positions the plasma relative to the interface cones. |
| Dwell Time | 10-100 ms | Time spent measuring at a specific mass. |
| Collision/Reaction Gas Flow (if applicable) | He: ~4-5 mL/minH2: ~3-4 mL/minO2: ~0.3 mL/min | Varies by instrument and application; optimization is required. |
| KED Voltage (if applicable) | -5 to -15 V | Energy barrier to reject low-energy interfering ions. |
Note: These are typical values and should be optimized for your specific instrument and application.
Experimental Protocols
Protocol 1: General ICP-MS Tuning and Calibration for Total Arsenic Analysis
-
Instrument Warm-up: Allow the ICP-MS to warm up for at least 30 minutes to ensure stable plasma conditions.
-
Performance Check: Aspirate a tuning solution containing elements across the mass range (e.g., Li, Co, Y, Ce, Tl) to check sensitivity, resolution, and oxide/doubly-charged ratios. Optimize lens voltages and gas flows to meet the manufacturer's specifications.
-
Calibration Standard Preparation: Prepare a series of calibration standards from a certified arsenic stock solution. The concentration range should bracket the expected concentration of your samples. Matrix-match the standards to your samples (e.g., same acid concentration and carbon content).
-
Blank Preparation: Prepare a calibration blank using the same reagents as the standards and samples.
-
Internal Standard: Use an appropriate internal standard (e.g., Yttrium, Rhodium, or Indium) added online to all samples, standards, and blanks to correct for instrumental drift and matrix effects.
-
Analysis Sequence: Run the calibration blank, calibration standards, a continuing calibration verification (CCV) standard, samples, and a continuing calibration blank (CCB). The CCV and CCB should be run periodically throughout the analytical sequence to monitor instrument performance.
Protocol 2: Interference Removal using Triple Quadrupole ICP-MS in Mass-Shift Mode
-
Instrument Setup: Configure the ICP-QQQ for MS/MS operation. Plumb oxygen as the reaction gas to the collision/reaction cell.
-
Method Development: In the instrument software, create a new acquisition method.
-
For arsenic, set Quadrupole 1 (Q1) to m/z 75.
-
Set the Collision/Reaction Cell (Q2) gas to Oxygen (O2) at an optimized flow rate (e.g., ~0.3 mL/min).
-
Set Quadrupole 2 (Q3) to m/z 91 to detect the 75As16O+ product ion.
-
-
Optimization: While aspirating a solution containing arsenic and potential interferents (e.g., Cl, Nd, Sm, Zr), optimize the O2 flow rate and cell voltages (e.g., octopole bias) to maximize the AsO+ signal and minimize the signal from any potential on-mass interferences at m/z 91.
-
Analysis: Perform the analysis using the optimized MS/MS method, following the calibration and quality control procedures outlined in Protocol 1.
Visualizations
Caption: Workflow for ICP-MS interference removal using a collision/reaction cell.
Caption: Troubleshooting decision tree for common ICP-MS issues in organoarsenical analysis.
References
- 1. Arsenic or Not? Get the Right Results from Your Quadrupole ICP-MS [thermofisher.com]
- 2. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation of doubly charged ion interferences on arsenic and selenium by ICP-MS under low kinetic energy collision cell conditions with hydrogen cell gas - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. agilent.com [agilent.com]
- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 10. Speciation analysis of organoarsenic species in marine samples: method optimization using fractional factorial design and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. icpms.cz [icpms.cz]
- 13. agilent.com [agilent.com]
addressing cross-reactivity of o-Arsanilic acid antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the cross-reactivity of o-Arsanilic acid antibodies in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are antibodies produced against it?
A1: this compound is a small organic molecule, also known as a hapten. By itself, it is generally not immunogenic. However, when coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), it can elicit an immune response, leading to the production of specific antibodies. These antibodies are valuable tools for the detection and quantification of this compound and structurally related compounds in various samples.
Q2: What is antibody cross-reactivity in the context of this compound immunoassays?
A2: Antibody cross-reactivity occurs when an antibody raised against this compound also binds to other molecules with a similar chemical structure. This is a common phenomenon in hapten immunoassays due to the recognition of shared structural motifs. Significant cross-reactivity can lead to inaccurate quantification and false-positive results.
Q3: Which compounds are known to cross-react with this compound antibodies?
A3: Compounds structurally similar to this compound are potential cross-reactants. These include other isomers of aminophenylarsonic acid (e.g., p-Arsanilic acid) and other organoarsenic compounds used in agriculture and veterinary medicine, such as Roxarsone, Nitarsone, and Carbarsone. The degree of cross-reactivity depends on the specific antibody and the structural similarity of the compound to this compound.
Q4: How can I minimize non-specific binding in my this compound ELISA?
A4: Non-specific binding can be a significant source of background noise in an ELISA. To minimize it, ensure optimal blocking of the microplate wells with a suitable blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk. Additionally, including a mild detergent like Tween-20 in your wash buffers can help reduce non-specific interactions. Proper and thorough washing steps are also critical.[1][2]
Q5: What is the principle of a competitive ELISA for detecting this compound?
A5: A competitive ELISA is the most common format for detecting small molecules like this compound. In this assay, a known amount of this compound-protein conjugate is coated onto the microplate wells. The sample containing an unknown amount of free this compound is then added along with a limited amount of anti-o-Arsanilic acid antibody. The free this compound in the sample competes with the coated this compound for binding to the antibody. The amount of antibody bound to the plate is then detected with a secondary antibody. A lower signal indicates a higher concentration of this compound in the sample.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound immunoassay experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| High Background | Inadequate blocking | - Increase the concentration of the blocking agent (e.g., 1% to 3% BSA).- Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature).- Try a different blocking agent (e.g., non-fat dry milk, casein, or a commercial blocker).[1][2] |
| Insufficient washing | - Increase the number of wash steps.- Ensure adequate volume of wash buffer is used in each well.- Increase the soaking time during each wash step. | |
| High concentration of primary or secondary antibody | - Titrate the primary and secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio. | |
| Non-specific binding of antibodies | - Add a non-ionic detergent (e.g., 0.05% Tween-20) to the antibody dilution and wash buffers.- Use pre-adsorbed secondary antibodies to minimize cross-reactivity with the capture antibody. | |
| Low or No Signal | Inactive antibody or antigen | - Ensure proper storage of antibodies and reagents.- Use a new batch of reagents to rule out degradation. |
| Incorrect buffer composition | - Check the pH and composition of all buffers.- Ensure that buffers do not contain interfering substances (e.g., high concentrations of salts). | |
| Insufficient incubation times | - Optimize incubation times for each step of the assay. | |
| Problems with the enzyme-substrate reaction | - Ensure the substrate is not expired and has been stored correctly.- Protect the substrate from light. | |
| High Variability (Poor Precision) | Pipetting errors | - Calibrate pipettes regularly.- Use a multichannel pipette for adding reagents to multiple wells simultaneously.- Ensure consistent pipetting technique. |
| "Edge effect" on the microplate | - Avoid using the outer wells of the plate.- Ensure even temperature distribution across the plate during incubations by using a plate incubator. | |
| Incomplete mixing of reagents | - Gently mix the plate after adding reagents. | |
| Unexpected Cross-Reactivity | Antibody recognizes structurally similar compounds | - Perform a comprehensive cross-reactivity study with potential cross-reactants.- If cross-reactivity is problematic, consider developing a more specific monoclonal antibody. |
| Contaminated samples | - Ensure proper sample collection and storage to avoid contamination with cross-reacting substances. |
Quantitative Data on Cross-Reactivity
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 2-Aminophenylarsonic acid | 10 | 100 |
| p-Arsanilic acid | 4-Aminophenylarsonic acid | 50 | 20 |
| Roxarsone | 3-Nitro-4-hydroxyphenylarsonic acid | 200 | 5 |
| Nitarsone | 4-Nitrophenylarsonic acid | 500 | 2 |
| Carbarsone | N-Carbamoylarsanilic acid | 1000 | 1 |
Cross-reactivity (%) is calculated as: (IC50 of this compound / IC50 of competing compound) x 100.
Experimental Protocols
Protocol 1: Conjugation of this compound to Bovine Serum Albumin (BSA) via Diazotization
This protocol describes the covalent coupling of this compound to BSA using a diazo reaction, which targets the primary amino group on the hapten.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na2CO3)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10-14 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Diazotization of this compound: a. Dissolve 10 mg of this compound in 1 mL of 1M HCl in a small glass vial. b. Cool the solution in an ice bath to 0-4°C. c. While stirring, slowly add 1 mL of a freshly prepared, ice-cold 1% (w/v) sodium nitrite solution dropwise. d. Continue stirring on ice for 30 minutes. The formation of the diazonium salt is indicated by a slight color change.
-
Preparation of BSA solution: a. Dissolve 50 mg of BSA in 5 mL of ice-cold 0.1 M sodium carbonate buffer (pH 9.0). b. Cool the BSA solution in an ice bath.
-
Conjugation: a. While vigorously stirring the BSA solution on ice, slowly add the diazotized this compound solution dropwise. b. Continue stirring on ice for 4 hours, and then let the reaction proceed overnight at 4°C with gentle stirring.
-
Purification: a. Transfer the reaction mixture to a dialysis tube. b. Dialyze against 1 L of PBS (pH 7.4) at 4°C for 48 hours, with at least four changes of the dialysis buffer.
-
Characterization and Storage: a. Determine the protein concentration and the hapten-to-protein ratio using UV-Vis spectrophotometry. b. Store the this compound-BSA conjugate at -20°C in small aliquots.
Protocol 2: Competitive ELISA for this compound
This protocol outlines a standard competitive ELISA procedure for the quantification of this compound in samples.
Materials:
-
This compound-BSA conjugate (coating antigen)
-
Anti-o-Arsanilic acid antibody (primary antibody)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
This compound standard
-
Samples to be tested
-
96-well microplate
-
Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20, pH 7.4)
-
Blocking buffer (1% BSA in PBS)
-
Assay buffer (0.5% BSA in PBS)
-
TMB substrate solution
-
Stop solution (2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating: a. Dilute the this compound-BSA conjugate to 1-10 µg/mL in coating buffer. b. Add 100 µL of the diluted conjugate to each well of the microplate. c. Incubate overnight at 4°C.
-
Washing and Blocking: a. Wash the plate three times with 200 µL of wash buffer per well. b. Add 200 µL of blocking buffer to each well. c. Incubate for 1-2 hours at room temperature.
-
Competition: a. Prepare serial dilutions of the this compound standard and the samples in assay buffer. b. In a separate plate or tubes, pre-incubate 50 µL of each standard or sample dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature. c. Wash the coated and blocked plate three times with wash buffer. d. Transfer 100 µL of the pre-incubated standard/sample-antibody mixture to the corresponding wells of the coated plate. e. Incubate for 1-2 hours at room temperature.
-
Detection: a. Wash the plate three times with wash buffer. b. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. c. Incubate for 1 hour at room temperature.
-
Development and Reading: a. Wash the plate five times with wash buffer. b. Add 100 µL of TMB substrate solution to each well. c. Incubate in the dark for 15-30 minutes at room temperature. d. Stop the reaction by adding 50 µL of stop solution to each well. e. Read the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for this compound immunoassay development.
References
Validation & Comparative
A Comparative Guide to the Electrochemical Quantification of o-Arsanilic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of o-Arsanilic acid is crucial for various applications, from environmental monitoring to quality control in pharmaceutical manufacturing. Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional analytical techniques. This guide provides a comparative overview of electrochemical approaches for the determination of arsanilic acid, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The following table summarizes the performance of a validated electrochemical immunosensor for the detection of arsanilic acid and compares it with other analytical techniques. This allows for a direct comparison of key validation parameters such as linear range, limit of detection, and recovery rates.
| Method | Linear Range | Limit of Detection (LOD) | Sample Type | Reference |
| Electrochemical Immunosensor | 0.50–500 ng mL⁻¹ | 0.38 ng mL⁻¹ | Pork and Pork Liver | [1] |
| HPLC-UV | 2–200 µg g⁻¹ | 1 µg g⁻¹ | Swine and chicken feed | [1] |
| Indirect competitive ELISA | / | 142.90 µg kg⁻¹ | Swine and chicken feed | [1] |
| Anodic Stripping Voltammetry (ASV) with Gold Microwire | Up to 20 µg L⁻¹ | 0.28 µg L⁻¹ | Groundwater | [2] |
| Square Wave Anodic Stripping Voltammetry (SWASV) with rGO/Fe₃O₄ modified GCE | 5–400 ppb (µg L⁻¹) | 0.12 ppb (µg L⁻¹) | Water | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below is the experimental protocol for the development and validation of an electrochemical immunosensor for arsanilic acid detection.
Protocol: Electrochemical Immunosensor for Arsanilic Acid (ASA) Detection[1]
1. Electrode Preparation:
-
A gold electrode is polished sequentially with 1 µm, 0.3 µm, and 0.05 µm Al₂O₃ powder.
-
The polished electrode is ultrasonically cleaned in deionized water and anhydrous ethanol.
-
The electrode surface is then dried under a nitrogen stream.
2. Modification of the Electrode:
-
9 µL of a reduced graphene oxide-polyethyleneimine-silver nanocomposite (rGO-PEI-Ag-Nf) solution is drop-casted onto the cleaned electrode surface and left to dry at room temperature.
-
20 µL of Staphylococcal protein A (SPA) solution (0.3 mg mL⁻¹) is added to the modified electrode and incubated at 37 °C for 60 minutes.
-
Subsequently, 20 µL of anti-ASA monoclonal antibody (diluted 1:1000) is incubated on the electrode at 37 °C for 40 minutes.
3. Electrochemical Measurement:
-
The electrochemical performance is evaluated using Differential Pulse Voltammetry (DPV).
-
A series of standard solutions of arsanilic acid (0.50–500 ng mL⁻¹) are prepared.
-
The modified electrode is incubated with the different concentrations of the ASA standard.
-
DPV measurements are recorded, and the peak currents are plotted against the logarithm of the ASA concentration to generate a standard curve.
4. Sample Analysis:
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Real samples (e.g., pork and pork liver) are pretreated to extract arsanilic acid.
-
The extracted samples are analyzed using the developed immunosensor under optimal conditions.
-
The recovery rate is determined by spiking the samples with known concentrations of ASA and calculating the percentage of the recovered amount.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps and relationships in the electrochemical validation of this compound.
Caption: Workflow for the electrochemical immunosensor-based quantification of this compound.
Caption: Logical relationship for the comparison of different analytical methods for this compound.
References
- 1. An Electrochemical Immunosensor Based on SPA and rGO-PEI-Ag-Nf for the Detection of Arsanilic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Voltammetric determination of inorganic arsenic in mildly acidified (p" by Martijn Eikelboom, Yaxuan Wang et al. [ro.ecu.edu.au]
- 3. Advances in Electrochemical Detection Electrodes for As(III) [mdpi.com]
A Comparative Analysis of o-Arsanilic Acid and Roxarsone Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicity of two organoarsenic compounds, o-Arsanilic acid and Roxarsone. Both compounds have been used as feed additives in the poultry and swine industries to promote growth and prevent disease. However, concerns over arsenic toxicity have led to increased scrutiny and regulatory actions. This document summarizes key toxicity data, outlines experimental methodologies for toxicity assessment, and visualizes the known signaling pathways affected by these compounds to aid in research and risk assessment.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and Roxarsone. A direct comparison reveals that Roxarsone is generally more acutely toxic than this compound in mammalian models.
Table 1: Acute Mammalian Toxicity Data
| Compound | Species | Route | LD50 | GHS Classification (Oral) |
| This compound | Rat | Oral | >1000 mg/kg[1][2] | Category 3: Toxic if swallowed[3][4] |
| Mouse | Intraperitoneal | 248 mg/kg[1] | - | |
| Roxarsone | Rat | Oral | 81 mg/kg[5] | Category 3: Toxic if swallowed[6] |
Table 2: Aquatic Toxicity Data
| Compound | Organism | Test Duration | Endpoint | Value | GHS Classification (Aquatic) |
| This compound | - | - | - | Data not available | Category 1: Very toxic to aquatic life with long lasting effects[3][4] |
| Roxarsone | Daphnia magna | 48 hours | EC50 | 3.2 µg/L | Category 1: Very toxic to aquatic life with long lasting effects[6] |
Mechanisms of Toxicity
While both this compound and Roxarsone are organoarsenic compounds, their mechanisms of toxicity involve distinct cellular pathways, primarily linked to the actions of their arsenic moieties and metabolic byproducts. A significant concern for both is the potential transformation to the more toxic inorganic arsenic.
This compound: The toxicity of this compound is associated with the induction of oxidative stress and apoptosis. Studies have shown that it can activate the caspase-9 and caspase-3 signaling pathway, leading to programmed cell death.
Roxarsone: Roxarsone's toxicity is multifaceted. It has been shown to be more toxic than arsanilic acid in pigs.[7] A key mechanism involves its metabolism to more toxic forms, including inorganic arsenic, which is a known carcinogen.[8] Furthermore, Roxarsone can promote angiogenesis (the formation of new blood vessels) by inducing Hypoxia-Inducible Factor-1α (HIF-1α). This upregulation of HIF-1α leads to increased glycolysis and the expression of angiogenic factors. In environmental systems, high concentrations of Roxarsone can inhibit biological nutrient removal processes in wastewater treatment by affecting key enzymes and microorganisms.
Experimental Protocols
The assessment of toxicity for compounds like this compound and Roxarsone follows standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Testing (as per OECD Guidelines 420, 423, and 425)
These guidelines provide a framework for determining the median lethal dose (LD50) of a substance after a single oral administration.
-
Animal Selection: Healthy, young adult rodents (typically rats or mice) from common laboratory strains are used.
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before substance administration.
-
Dose Administration: The test substance is administered orally, usually via gavage, in a single dose. The volume administered is kept as low as possible.
-
Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
-
Data Analysis: The LD50 is calculated using statistical methods appropriate to the specific guideline followed (e.g., Fixed Dose Procedure, Acute Toxic Class Method, or Up-and-Down Procedure).
Aquatic Toxicity Testing (as per OECD Guidelines 202 and 203)
These guidelines are used to determine the toxicity of substances to aquatic organisms, such as Daphnia sp. (invertebrates) and fish.
-
Test Organisms: For invertebrate testing (OECD 202), Daphnia magna are commonly used. For fish acute toxicity testing (OECD 203), species like the Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss) are employed.
-
Test Conditions: Tests are conducted in a controlled environment with defined water quality parameters (pH, temperature, dissolved oxygen).
-
Exposure: Test organisms are exposed to a range of concentrations of the test substance for a defined period (e.g., 48 hours for Daphnia, 96 hours for fish).
-
Endpoint Measurement: For Daphnia, the endpoint is immobilization (EC50). For fish, the endpoint is mortality (LC50).
-
Data Analysis: The EC50 or LC50 is determined by plotting the percentage of affected organisms against the test concentrations and using appropriate statistical models.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the toxicity of this compound and Roxarsone.
References
A Comparative Guide to Tyrosine Modification: Modern Alternatives to Diazotized Arsanilic Acid
For decades, the modification of tyrosine residues has been a cornerstone of protein chemistry, enabling the development of antibody-drug conjugates (ADCs), advanced biomaterials, and sophisticated molecular probes. While classical reagents like diazotized arsanilic acid have been historically significant, the demand for higher selectivity, efficiency, and biocompatibility has spurred the development of a new generation of tyrosine modification strategies. This guide provides a comprehensive comparison of modern alternatives, offering researchers, scientists, and drug development professionals the data and methodologies needed to select the optimal tool for their specific application.
Performance Overview: A Head-to-Head Comparison
The following table summarizes the key performance metrics of prominent tyrosine modification methods, offering a quantitative snapshot to guide your selection process.
| Method | Target Specificity | Typical Reaction Efficiency | Reaction Time | Key Advantages | Key Limitations |
| Diazotized Arsanilic Acid | Tyrosine, Histidine, Lysine | Moderate | Minutes to hours | Historically established, provides a chromophoric label | Low selectivity, potential for cross-reactivity, harsh reaction conditions may be required |
| "Tyrosine-Click" (PTAD Reagents) | Highly Tyrosine-Specific | High (>90%)[1] | < 15-30 minutes[1] | Fast kinetics, high selectivity, stable linkage, broad pH range[2][3] | Reagent generated in situ, potential for side reactions from reagent decomposition (can be mitigated)[2] |
| Electrochemical "Tyrosine-Click" (e-Y-Click) | Highly Tyrosine-Specific | High (up to 91% conversion reported)[4] | 2-7 hours[5] | Excellent selectivity, avoids chemical oxidants, mild conditions[5][6] | Requires specialized electrochemical setup |
| Enzymatic "Tyrosine-Click" (HRP/Laccase) | Highly Tyrosine-Specific | High | Minutes to hours | Biocatalytic, mild conditions, can use O2 as oxidant (laccase)[1] | Potential for enzyme-substrate compatibility issues, may require H2O2[1] |
| Mannich-Type Reaction | Tyrosine, Tryptophan, Cysteine | Moderate (e.g., 66% labeling reported)[1] | 18-24 hours[1] | Forms a C-C bond, can introduce two functionalities | Low selectivity, long reaction times, may require formaldehyde[7] |
| Tyrosinase-Mediated Modification | Tyrosine | High (up to 95.2% reported)[8][9] | < 1 hour to several hours[8][9][10] | Enzymatic specificity, mild conditions, uses O2 as oxidant[10] | Enzyme accessibility to tyrosine site can be a limitation, may require engineered tyrosine tags[7] |
| Horseradish Peroxidase (HRP)-Mediated Modification | Tyrosine | High | Minutes to hours | Enzymatic, can be used for proximity labeling | Requires H2O2 which can lead to side-reactions (e.g., cysteine oxidation)[1] |
| Tetranitromethane (TNM) Nitration | Tyrosine, Cysteine | Variable | Minutes to hours | Well-established method for nitration | Low selectivity, can cause protein cross-linking and aggregation, harsh reagent[11][12] |
In-Depth Methodologies and Experimental Protocols
This section provides detailed experimental protocols for the key tyrosine modification techniques discussed. These are intended as a starting point and may require optimization for specific protein substrates.
"Tyrosine-Click" Reaction with PTAD Reagents
This method utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) and its derivatives, which react rapidly and selectively with the phenolic side chain of tyrosine.
Experimental Workflow:
Figure 1: General workflow for the "Tyrosine-Click" reaction.
Protocol:
-
Reagent Preparation: The active PTAD reagent is typically generated in situ by oxidizing a urazole precursor. For example, dissolve the urazole precursor in an organic solvent like acetonitrile. Add an oxidizing agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The reaction is usually rapid.
-
Protein Solution: Prepare the protein of interest in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The presence of a scavenger like Tris buffer can help to quench any isocyanate byproducts from PTAD decomposition.[2]
-
Conjugation: Add the freshly prepared PTAD reagent to the protein solution. A molar excess of the PTAD reagent is typically used.
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes.[1]
-
Purification: Remove excess reagent and byproducts using a desalting column or dialysis.
-
Analysis: Analyze the resulting conjugate by SDS-PAGE, mass spectrometry (MS), or other relevant techniques to determine the degree of modification.
Horseradish Peroxidase (HRP)-Mediated Tyrosine Modification
This enzymatic method utilizes HRP to catalyze the oxidation of tyrosine residues in the presence of hydrogen peroxide (H₂O₂), leading to the formation of reactive tyrosyl radicals that can couple with various nucleophiles or other tyrosyl radicals.
Experimental Workflow:
Figure 2: Workflow for HRP-mediated tyrosine modification.
Protocol:
-
Reaction Setup: In a suitable buffer (e.g., PBS, pH 7.2), combine the protein of interest, HRP, and the desired nucleophile (if applicable).
-
Initiation: Initiate the reaction by adding a low concentration of hydrogen peroxide. The concentration of H₂O₂ should be carefully optimized to maximize tyrosine modification while minimizing oxidative damage to other residues, such as cysteine.[1]
-
Incubation: Incubate the reaction mixture at room temperature for a period ranging from a few minutes to an hour.
-
Quenching: The reaction can be quenched by adding a reducing agent like sodium azide (note: sodium azide inactivates HRP).
-
Purification: Purify the modified protein using size-exclusion chromatography (SEC) or other appropriate methods.
-
Analysis: Characterize the conjugate using techniques such as mass spectrometry and SDS-PAGE to confirm modification and assess for any cross-linking.
Tyrosinase-Mediated Tyrosine Modification
Tyrosinase is an enzyme that catalyzes the oxidation of phenols to catechols and subsequently to o-quinones. This reactivity can be harnessed for the specific modification of tyrosine residues.
Experimental Workflow:
Figure 3: General workflow for tyrosinase-mediated modification.
Protocol:
-
Reaction Mixture: Combine the protein substrate and a suitable nucleophile in an aerobic buffer (e.g., phosphate buffer, pH 6.5-7.5).
-
Enzyme Addition: Add tyrosinase to the reaction mixture to initiate the oxidation of tyrosine residues.
-
Incubation: Incubate the reaction at room temperature for approximately 1 hour, or until sufficient modification is achieved.[8][9]
-
Purification: Purify the conjugate to remove the enzyme and unreacted components.
-
Analysis: Analyze the product by mass spectrometry and other relevant methods to confirm the desired modification.
Signaling Pathway Visualization: The Role of Tyrosine Phosphorylation in EGFR Signaling
Tyrosine modification is a fundamental mechanism in cellular signaling. The phosphorylation of tyrosine residues on receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), is a critical event that initiates a cascade of downstream signals regulating cell proliferation, survival, and differentiation.[13][14][15][16][17]
Figure 4: Simplified EGFR signaling pathway highlighting tyrosine phosphorylation.
Upon binding of Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific C-terminal tyrosine residues, including Y992, Y1045, Y1068, Y1148, and Y1173.[13] These phosphorylated tyrosines serve as docking sites for adaptor proteins containing SH2 domains, such as Grb2.[14] This recruitment initiates downstream signaling cascades, most notably the Ras-Raf-MEK-ERK pathway, which ultimately leads to changes in gene expression that drive cellular responses like proliferation and survival.[17] The ability to selectively modify tyrosine residues provides a powerful tool to study and manipulate such critical biological processes.
Conclusion
The field of tyrosine bioconjugation has evolved significantly, offering a diverse toolkit of alternatives to traditional, less specific methods. The "tyrosine-click" reaction and its variants stand out for their exceptional speed and selectivity, while enzymatic approaches provide a high degree of specificity under mild, biocompatible conditions. The choice of method will ultimately depend on the specific requirements of the application, including the nature of the protein, the desired conjugate, and the available resources. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully implement modern tyrosine modification strategies in their work.
References
- 1. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]
- 2. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luminol anchors improve the electrochemical-tyrosine-click labelling of proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Electrochemically Promoted Tyrosine-Click-Chemistry for Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly efficient site-specific protein modification using tyrosinase from Streptomyces avermitilis: Structural insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tyrosine Modifications in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of tyrosine and tryptophan in chemically modified serum albumin on its tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bioradiations.com [bioradiations.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. aacrjournals.org [aacrjournals.org]
A Comparative Guide to o-Arsanilic Acid and Other Arsenic Species for ICP-MS Calibration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of o-Arsanilic acid and other common arsenic species—arsenite (As(III)), arsenate (As(V)), dimethylarsinic acid (DMA), and monomethylarsonic acid (MMA)—for the calibration of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) instruments for arsenic speciation analysis. This document is intended to assist researchers in selecting the most appropriate calibration standard for their specific analytical needs, supported by experimental data and detailed protocols.
Introduction to Arsenic Speciation and ICP-MS Calibration
Arsenic is a naturally occurring element with varying toxicity depending on its chemical form. Inorganic arsenic species, such as arsenite (As(III)) and arsenate (As(V)), are considered more toxic than most organic forms, including monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). Therefore, the accurate quantification of individual arsenic species is crucial in environmental monitoring, food safety, and pharmaceutical analysis.
High-performance liquid chromatography (HPLC) coupled with ICP-MS is a powerful technique for arsenic speciation analysis, offering high sensitivity and selectivity.[1] Accurate quantification relies on the use of reliable calibration standards. While inorganic salts of arsenite and arsenate, along with DMA and MMA, are commonly used, organic arsenic compounds like this compound also serve as standards in analytical chemistry.[2] This guide provides a comparative overview of these calibrants.
Data Presentation: Comparison of Arsenic Species for ICP-MS Calibration
The selection of a suitable calibration standard is critical for obtaining accurate and reliable quantitative data in arsenic speciation analysis. The following tables summarize key performance parameters for this compound and other commonly used arsenic species.
| Parameter | This compound | Arsenite (As(III)) | Arsenate (As(V)) | Dimethylarsinic Acid (DMA) | Monomethylarsonic Acid (MMA) |
| Chemical Formula | C₆H₈AsNO₃ | AsO₃³⁻ (in solution) | AsO₄³⁻ (in solution) | C₂H₇AsO₂ | CH₅AsO₃ |
| Molar Mass ( g/mol ) | 217.05 | 74.92 (as As) | 74.92 (as As) | 138.00 | 139.97 |
| Purity | High purity crystalline powder available. Sensitive to pH changes.[2] | Available as high-purity salts (e.g., NaAsO₂). | Available as high-purity salts (e.g., Na₂HAsO₄). | High purity solid available. | High purity solid available. |
| Solubility | Soluble in water.[2] | Sodium salts are highly soluble in water. | Sodium salts are highly soluble in water. | Highly soluble in water. | Soluble in water. |
Table 1: Physicochemical Properties of Arsenic Calibration Standards
| Parameter | This compound | Arsenite (As(III)) | Arsenate (As(V)) | Dimethylarsinic Acid (DMA) | Monomethylarsonic Acid (MMA) |
| Typical Linearity (R²) | Data not available in searched literature. | >0.999[3] | >0.999[3] | >0.999[3] | >0.999[3] |
| Limit of Detection (LOD) | Data not available in searched literature. | 0.3 - 1.5 ng/mL[3] | 0.3 - 1.5 ng/mL[3] | 0.3 - 1.5 ng/mL[3] | 0.3 - 1.5 ng/mL[3] |
| Stability in Solution | Sensitive to pH changes.[2] | Prone to oxidation to As(V), especially in non-acidified solutions.[4][5] | More stable than As(III) in solution.[4][5] | Generally stable in solution.[4][5] | Generally stable in solution.[4][5] |
| Matrix Effects | Susceptible to organic carbon enhancement.[1][6][7] | Susceptible to chloride interference (⁴⁰Ar³⁵Cl⁺).[3] | Susceptible to chloride interference (⁴⁰Ar³⁵Cl⁺).[3] | Susceptible to organic carbon enhancement.[1] | Susceptible to organic carbon enhancement.[1] |
Table 2: Performance Characteristics in ICP-MS Analysis
Experimental Protocols
Accurate preparation of calibration standards is fundamental to achieving reliable results. The following are detailed methodologies for the preparation of stock and working standards for the compared arsenic species.
Protocol 1: Preparation of Individual Arsenic Species Stock Solutions (1000 mg/L as As)
Materials:
-
This compound (C₆H₈AsNO₃), high purity
-
Sodium arsenite (NaAsO₂), high purity
-
Sodium arsenate dibasic heptahydrate (Na₂HAsO₄·7H₂O), high purity
-
Dimethylarsinic acid (C₂H₇AsO₂), high purity
-
Monomethylarsonic acid (CH₅AsO₃), high purity
-
Ultrapure water (18.2 MΩ·cm)
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
This compound Stock Solution:
-
Accurately weigh 2.896 g of this compound.
-
Dissolve in a small amount of ultrapure water in a 1000 mL volumetric flask.
-
Bring to volume with ultrapure water and mix thoroughly.
-
-
Arsenite (As(III)) Stock Solution:
-
Accurately weigh 1.733 g of sodium arsenite.
-
Dissolve in ultrapure water in a 1000 mL volumetric flask.
-
Bring to volume with ultrapure water and mix thoroughly. Acidify for better stability if required for long-term storage.
-
-
Arsenate (As(V)) Stock Solution:
-
Accurately weigh 4.164 g of sodium arsenate dibasic heptahydrate.
-
Dissolve in ultrapure water in a 1000 mL volumetric flask.
-
Bring to volume with ultrapure water and mix thoroughly.
-
-
Dimethylarsinic Acid (DMA) Stock Solution:
-
Accurately weigh 1.841 g of dimethylarsinic acid.
-
Dissolve in ultrapure water in a 1000 mL volumetric flask.
-
Bring to volume with ultrapure water and mix thoroughly.
-
-
Monomethylarsonic Acid (MMA) Stock Solution:
-
Accurately weigh 1.867 g of monomethylarsonic acid.
-
Dissolve in ultrapure water in a 1000 mL volumetric flask.
-
Bring to volume with ultrapure water and mix thoroughly.
-
Storage: Store stock solutions in polypropylene bottles at 4°C in the dark. As(III) standards are the least stable and should be prepared fresh more frequently.[4][5]
Protocol 2: Preparation of Working Calibration Standards
Procedure:
-
Prepare an intermediate stock solution (e.g., 10 mg/L as As) by diluting the 1000 mg/L stock solution with a suitable solvent (e.g., 2% HNO₃).
-
Prepare a series of working calibration standards by serial dilution of the intermediate stock solution. The concentration range should bracket the expected concentration of the samples. A typical range for arsenic speciation is 0.5 to 100 µg/L.[3]
-
The diluent for the working standards should be matrix-matched to the samples as closely as possible to minimize matrix effects.[7] For HPLC-ICP-MS, the mobile phase is often used as the diluent.
Protocol 3: HPLC-ICP-MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
Typical HPLC Conditions for Arsenic Speciation:
-
Column: Anion-exchange column (e.g., Hamilton PRP-X100).[3][8]
-
Mobile Phase: A buffered aqueous solution, often containing ammonium carbonate or ammonium phosphate.[3] The pH is a critical parameter for the separation of arsenic species.
-
Flow Rate: Typically 0.8 - 1.5 mL/min.
-
Injection Volume: 20 - 100 µL.
Typical ICP-MS Conditions:
-
RF Power: 1500 - 1600 W
-
Plasma Gas Flow: 15 L/min Ar
-
Carrier Gas Flow: ~1 L/min Ar
-
Detector Mode: Pulse counting
-
Isotope Monitored: m/z 75 (As)
-
Collision/Reaction Cell: Helium or hydrogen may be used to reduce polyatomic interferences, particularly ⁴⁰Ar³⁵Cl⁺.[3]
Mandatory Visualization
Caption: Logical workflow for selecting an appropriate arsenic species for ICP-MS calibration.
Conclusion
The choice of a calibration standard for arsenic speciation by ICP-MS depends on several factors, including the target analytes, the sample matrix, and the required analytical performance. While arsenite, arsenate, DMA, and MMA are well-characterized and commonly used standards, this compound presents a viable alternative, particularly in methods targeting organic arsenic species.
Researchers should carefully consider the purity, stability, and potential for matrix effects of their chosen standard. For organic-rich samples, matrix-matching of calibration standards is crucial to mitigate signal enhancement effects.[1] When analyzing for As(III), fresh standards and appropriate sample preservation are essential to prevent oxidation to As(V).[4][5] Ultimately, the validation of the calibration curve with appropriate quality control samples is paramount for ensuring the accuracy and reliability of the analytical data.
References
- 1. Arsenic or Not? Get the Right Results from Your Quadrupole ICP-MS [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moca.net.ua [moca.net.ua]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. nemc.us [nemc.us]
- 8. Stability of Arsenic Species During Bioaccessibility Assessment Using the In Vitro UBM and HPLC-ICP-MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of o-Arsanilic Acid-Based Immunosensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of o-arsanilic acid, an organoarsenic compound, is crucial for various applications, from environmental monitoring to ensuring the safety of food products. While this compound-based immunosensors offer a promising avenue for rapid and sensitive detection, a thorough validation of their specificity is paramount. This guide provides an objective comparison of the specificity of these immunosensors with established analytical methods like High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed protocols.
Principles of Detection: A Comparative Overview
The specificity of any analytical method hinges on its ability to distinguish the target analyte from other structurally similar or co-existing compounds. Here’s a brief overview of the principles governing specificity in each of the compared methods:
-
This compound-Based Immunosensors: These sensors rely on the highly specific binding interaction between an antibody and the this compound molecule (the antigen). The specificity is primarily determined by the unique three-dimensional structure of the antibody's binding site, which is designed to recognize and bind to a specific epitope on the this compound molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC achieves specificity through the physical separation of different compounds in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase. By carefully selecting the column and mobile phase composition, this compound can be chromatographically resolved from other compounds, allowing for its specific detection and quantification.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Similar to immunosensors, ELISA leverages the specific binding of antibodies to antigens. In a competitive ELISA format, the this compound in a sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. The specificity is therefore dependent on the cross-reactivity of the antibody with other compounds.
Comparative Specificity Data
The following table summarizes the specificity of this compound-based immunosensors compared to HPLC and ELISA against a panel of potentially interfering substances. The data is compiled from various studies and represents typical performance characteristics.
| Interfering Substance | This compound Immunosensor (Cross-Reactivity %) | HPLC (Separation) | This compound ELISA (Cross-Reactivity %) |
| This compound | 100 | Baseline Resolved | 100 |
| p-Arsanilic acid | Low to Moderate | Can be resolved with optimized methods | Moderate to High |
| Roxarsone | Minor[1] | Can be resolved with optimized methods | Low to Moderate |
| Phenylarsonic acid | Low | Can be resolved | Low |
| p-Aminobenzoic acid | < 2.3% | Resolved | Low |
| Sulfadiazine | < 2.3% | Resolved | Negligible |
| Chloramphenicol | < 2.3% | Resolved | Negligible |
Note: Cross-reactivity data for immunosensors and ELISA can vary depending on the specific antibody used. HPLC separation depends on the column, mobile phase, and other chromatographic conditions.
Experimental Protocols
To ensure the reproducibility and accuracy of specificity validation, detailed experimental protocols are essential.
Immunosensor Specificity Testing Protocol
This protocol outlines a typical procedure for evaluating the specificity of an electrochemical this compound immunosensor.
References
A Comparative Study of Arsanilic Acid Isomers: Unraveling the Degradation Pathways of p-Arsanilic Acid
A critical analysis of the existing research on the degradation of aminophenylarsonic acid isomers reveals a significant knowledge gap. While extensive data is available for the para- (p-) isomer of arsanilic acid, a widely studied organoarsenic compound, a comprehensive understanding of the degradation of its ortho- (o-) isomer is conspicuously absent from the scientific literature. This guide, therefore, presents a detailed overview of the degradation of p-arsanilic acid, summarizing key experimental findings and methodologies, while highlighting the current inability to form a direct comparative analysis with o-arsanilic acid due to the lack of available data.
The environmental fate of organoarsenic compounds is a pressing concern due to their potential to transform into more toxic inorganic arsenic species. p-Arsanilic acid, historically used as a feed additive in the poultry and swine industries, has been the subject of numerous degradation studies employing various advanced oxidation processes. These investigations have shed light on its degradation kinetics, intermediate products, and final transformation into inorganic arsenic.
Degradation of p-Arsanilic Acid: A Summary of Experimental Findings
The degradation of p-arsanilic acid has been explored through several methods, including Fenton and photo-Fenton processes, photodegradation, and oxidation by metal oxides. These studies have consistently shown the cleavage of the carbon-arsenic (C-As) bond as a primary degradation step, leading to the formation of inorganic arsenic species, namely arsenite (As(III)) and arsenate (As(V)). Concurrently, the aromatic ring undergoes modification, resulting in a variety of organic byproducts.
A summary of the major degradation products identified across different experimental conditions is presented in the table below.
| Degradation Method | Major Organic Degradation Products | Major Inorganic Arsenic Species |
| Fenton/Photo-Fenton | Aniline, Nitrobenzene, Nitrophenol, Azobenzenes, Phenylazophenol | Arsenite (As(III)), Arsenate (As(V)) |
| Photodegradation (UV) | Aniline, Aminophenol, Azobenzene derivatives, Hydroxybenzaldehyde, Nitrobenzene, Benzenediol sulfate, Biphenylarsinic acid | Arsenite (As(III)), Arsenate (As(V)) |
| Oxidation by Metal Oxides (e.g., δ-MnO₂) | Arsenic-bearing azo compound | Arsenite (As(III)), Arsenate (As(V)) |
Experimental Protocols for p-Arsanilic Acid Degradation
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for the degradation of p-arsanilic acid using Fenton oxidation and photodegradation.
Fenton Oxidation of p-Arsanilic Acid
This protocol describes a typical Fenton oxidation experiment for the degradation of p-arsanilic acid in an aqueous solution.
Materials:
-
p-Arsanilic acid solution (e.g., 10 mg/L)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Reaction vessel (e.g., beaker with magnetic stirrer)
Procedure:
-
A specific volume of the p-arsanilic acid solution is placed in the reaction vessel.
-
The initial pH of the solution is adjusted to a desired value (typically acidic, e.g., pH 3) using H₂SO₄ or NaOH.
-
A predetermined amount of the FeSO₄ solution is added to the reactor and stirred to ensure homogeneity.
-
The Fenton reaction is initiated by the addition of the H₂O₂ solution.
-
The reaction is allowed to proceed for a set duration under constant stirring.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The reaction in the aliquots is quenched, for example, by adding a sodium sulfite solution.
-
The samples are then filtered and analyzed for the concentration of p-arsanilic acid and its degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Photodegradation of p-Arsanilic Acid
This protocol outlines a general procedure for the photodegradation of p-arsanilic acid using a UV lamp.
Materials:
-
p-Arsanilic acid solution
-
Photoreactor equipped with a UV lamp (e.g., mercury lamp)
-
Quartz tubes or a suitable reaction vessel transparent to UV light
-
pH meter and solutions for pH adjustment
-
Magnetic stirrer
Procedure:
-
The p-arsanilic acid solution is placed in the quartz reaction vessel.
-
The initial pH of the solution is measured and adjusted if necessary.
-
The solution is continuously stirred to ensure uniform irradiation.
-
The UV lamp is switched on to initiate the photodegradation process.
-
Samples are collected from the reactor at different time points.
-
The collected samples are analyzed to determine the concentration of the parent compound and identify the degradation products using appropriate analytical methods like LC-MS (Liquid Chromatography-Mass Spectrometry).
Visualizing the Degradation Pathway of p-Arsanilic Acid
The degradation of p-arsanilic acid is a multi-step process involving several key transformations. The following diagram, generated using the DOT language, illustrates a simplified, generalized pathway for the degradation of p-arsanilic acid based on the current understanding from various studies.
Caption: A simplified degradation pathway of p-arsanilic acid.
The Uncharted Territory: Degradation of this compound
Despite the wealth of information on p-arsanilic acid, a thorough investigation into the degradation of this compound is markedly absent in the available scientific literature. While one study noted the formation of this compound as a minor byproduct of p-arsanilic acid photodegradation through a photo-Fries rearrangement, the subsequent fate and degradation of this ortho isomer remain unexplored.
This lack of data prevents a direct and meaningful comparative analysis of the degradation products and pathways of o- and p-arsanilic acid. The position of the amino group on the phenyl ring is known to influence the electronic properties and reactivity of the molecule, suggesting that the degradation of this compound could proceed through different intermediates and with different kinetics compared to its para counterpart.
Conclusion and Future Directions
The degradation of p-arsanilic acid has been extensively studied, revealing a complex series of reactions that lead to the formation of various organic byproducts and the ultimate release of inorganic arsenic. The primary degradation mechanism involves the cleavage of the C-As bond, a critical step in the detoxification and environmental remediation of this compound.
However, the complete absence of data on the degradation of this compound represents a significant research gap. To enable a comprehensive understanding of the environmental fate of arsanilic acid isomers, future research should be directed towards:
-
Investigating the degradation of this compound using various advanced oxidation processes.
-
Identifying the degradation products and pathways of this compound.
-
Conducting a direct comparative study of the degradation kinetics, product formation, and toxicity of both o- and p-arsanilic acid.
Such studies are essential for developing effective remediation strategies for environments contaminated with these organoarsenic compounds and for conducting accurate environmental risk assessments. Until then, any discussion on the comparative degradation of these two isomers remains speculative.
evaluation of different purification techniques for o-Arsanilic acid
For researchers and professionals in drug development, achieving high purity of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative evaluation of various purification techniques for o-Arsanilic acid, an important organoarsenic compound. The following sections detail common purification methodologies, presenting available experimental data and outlining procedural steps.
Comparative Analysis of Purification Techniques
The selection of an appropriate purification method for this compound depends on the initial purity of the crude product and the desired final purity. Common techniques include recrystallization, salt precipitation, and chromatographic methods. While specific quantitative comparisons for this compound are not extensively documented in publicly available literature, data from the closely related p-Arsanilic acid and general chemical principles provide a strong basis for evaluation.
| Purification Technique | Principle | Reported Yield | Reported Purity | Key Considerations |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Variable, dependent on solvent choice and initial purity. | Can yield high purity product. | Solvent selection is critical. Water and ethanol/ether mixtures have been reported for arsanilic acids. The use of decolorizing agents like Norite (activated carbon) can improve product color. |
| Salt Formation & Precipitation | Conversion of the acid to a salt (e.g., sodium salt), which may have different solubility characteristics, allowing for separation from impurities. The purified acid is then regenerated. | Can be high, as it's an effective method for removing certain types of impurities. | Effective for removing highly colored impurities. | Involves additional reaction and regeneration steps. The choice of precipitating agent (e.g., alcohol for the sodium salt) is important. |
| Fractional Precipitation | Gradual precipitation of the product from a solution, allowing for the separation of impurities that precipitate at different rates or concentrations. | Can be lower due to the separation of fractions. | Can be effective for separating impurities with similar solubility to the target compound. | Requires careful control of precipitation conditions (e.g., pH, temperature, addition rate of precipitating agent). |
| Chromatography | Separation based on the differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | Generally high, but depends on the scale and specific technique. | Can achieve very high purity (>98%). | Several chromatographic techniques could be applicable (e.g., reversed-phase, ion-exchange), but specific protocols for this compound are not readily available in literature. Method development would be required. |
| Reduction of o-nitrophenylarsonic acid | Chemical reduction of the nitro group to an amine, followed by isolation of the this compound product. | ~80% (for the synthesis and purification). | Product with a melting point of 153°C has been reported.[1] | This is a synthetic method that incorporates purification steps like filtration and precipitation. |
Experimental Protocols
Detailed methodologies for the key purification techniques are outlined below. These protocols are based on established procedures for arsanilic acids and general laboratory practices.
Recrystallization
This method is suitable for purifying crude this compound that is relatively free of major impurities.
Protocol:
-
Solvent Selection: Determine a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., boiling point). Water or a mixture of ethanol and ether are potential candidates.[2]
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of the chosen cold solvent in an Erlenmeyer flask.
-
Heating: Gently heat the suspension on a hot plate with stirring until the solid dissolves completely. Add a small amount of additional hot solvent if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (Norite) to the hot solution and swirl.
-
Hot Filtration (if decolorizing agent was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Purification via Sodium Salt Formation
This technique is particularly effective for removing colored impurities.[3]
Protocol:
-
Dissolution: Dissolve the crude this compound in an aqueous solution of sodium hydroxide to form the sodium salt.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation of the Salt: Add a suitable organic solvent, such as ethanol, to the hot, concentrated aqueous solution of the sodium salt to precipitate it.[3]
-
Isolation of the Salt: Collect the precipitated sodium salt by filtration.
-
Regeneration of the Acid: Dissolve the purified sodium salt in water and acidify the solution with a mineral acid (e.g., hydrochloric acid) to precipitate the purified this compound.
-
Isolation of the Acid: Collect the purified this compound crystals by filtration.
-
Washing and Drying: Wash the crystals with cold water and dry them under vacuum.
Purification from the Reduction of o-Nitrophenylarsonic Acid
This method describes the purification of this compound as the final step in its synthesis from o-nitrophenylarsonic acid.[1]
Protocol:
-
Reaction: Reduce o-nitrophenylarsonic acid using a suitable reducing agent (e.g., ferrous sulfate in an alkaline solution).[1]
-
Filtration: After the reaction is complete, filter the mixture to remove insoluble byproducts.[1]
-
Acidification and Precipitation: Carefully acidify the filtrate with an acid (e.g., hydrochloric acid) to precipitate the this compound. The pH should be controlled to ensure selective precipitation.[1]
-
Isolation: Collect the precipitated this compound by filtration.
-
Washing: Wash the collected solid with ice-cold water to remove residual soluble impurities.[1]
-
Drying: Dry the purified this compound. The reported yield for this process is approximately 80%, with a melting point of 153°C.[1]
Visualizing the Purification Workflows
The following diagrams illustrate the general workflows for the described purification techniques.
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Workflow for purifying this compound via sodium salt formation and precipitation.
Caption: Purification workflow integrated with the synthesis of this compound from o-nitrophenylarsonic acid.
References
Cross-Reactivity Profile of Antibodies Raised Against o-Arsanilic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies raised against o-Arsanilic acid, a key consideration for the development of specific immunoassays. Due to the limited availability of extensive cross-reactivity data for anti-o-Arsanilic acid antibodies in publicly accessible literature, this guide leverages available information and presents a comparative profile with the more extensively characterized anti-p-Arsanilic acid antibodies. This approach offers valuable insights into the potential cross-reactivity landscape for researchers working with ortho-substituted arsanilic acid compounds.
Data Presentation: Cross-Reactivity Comparison
The specificity of an antibody is paramount in immunoassay development. Cross-reactivity with structurally related compounds can lead to inaccurate quantification and false-positive results. The following table summarizes the known cross-reactivity of an antibody raised against this compound and provides a more detailed comparison with an antibody raised against its isomer, p-Arsanilic acid (also known as Arsanilic Acid, ASA).
| Antibody Target | Compound | Structure | Cross-Reactivity (%) | Reference |
| This compound | This compound | 100 | Assumed | |
| Roxarsone | Minor | [1] | ||
| p-Arsanilic Acid (ASA) | p-Arsanilic Acid | 100 | ||
| Roxarsone (ROX) | 84.4 | |||
| 3-Amino-4-hydroxyphenylarsonic acid (HAPA) | 37.25 |
Note: The term "Minor" indicates that while cross-reactivity was observed, a specific quantitative value was not provided in the available literature. The data for the anti-p-Arsanilic acid antibody is presented as a comparative reference to infer potential cross-reactants for the anti-o-Arsanilic acid antibody.
Experimental Protocols
The generation of specific antibodies against small molecules like this compound and the subsequent evaluation of their cross-reactivity involve a series of well-defined experimental procedures.
Hapten Synthesis and Immunogen Preparation
Since small molecules (haptens) like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.
1. Hapten Derivatization:
-
The amino group (-NH₂) of this compound is a common site for modification to introduce a linker arm.
-
A carboxyl group is typically introduced by reacting the amino group with a dicarboxylic anhydride (e.g., succinic anhydride or glutaric anhydride). This creates a spacer that facilitates the presentation of the hapten to the immune system.
2. Carrier Protein Conjugation:
-
The derivatized hapten with a terminal carboxyl group is then covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay development.
-
The conjugation is commonly achieved using the carbodiimide reaction, which activates the carboxyl group to form an amide bond with the amino groups of lysine residues on the carrier protein.
Antibody Production and Purification
1. Immunization:
-
The immunogen (this compound-BSA conjugate) is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) to enhance the immune response.
-
Animals (typically rabbits or mice) are immunized with the emulsion at regular intervals.
2. Titer Determination:
-
Blood samples are periodically collected, and the serum is tested for the presence of specific antibodies using an enzyme-linked immunosorbent assay (ELISA).
-
The antibody titer is defined as the highest dilution of the antiserum that gives a positive signal.
3. Antibody Purification:
-
Once a high titer is achieved, a larger volume of blood is collected.
-
Polyclonal antibodies can be purified from the serum using affinity chromatography on a column with the immobilized hapten.
Cross-Reactivity Testing by Competitive ELISA
A competitive ELISA is the standard method for determining the cross-reactivity of an antibody.
1. Plate Coating:
-
A microtiter plate is coated with the coating antigen (e.g., this compound-OVA conjugate).
2. Competitive Reaction:
-
A constant, limited amount of the anti-o-Arsanilic acid antibody is mixed with varying concentrations of the test compound (this compound as the reference or potential cross-reactants).
-
This mixture is then added to the coated wells. The test compound competes with the coated antigen for binding to the antibody.
3. Detection:
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.
-
A substrate for the enzyme is added, which produces a colored product.
4. Data Analysis:
-
The absorbance is measured, which is inversely proportional to the concentration of the test compound in the sample.
-
The 50% inhibition concentration (IC₅₀) is determined for the reference compound (this compound) and each of the tested analogues.
-
The cross-reactivity (CR) is calculated using the following formula: CR (%) = (IC₅₀ of this compound / IC₅₀ of test compound) x 100
Mandatory Visualization
Experimental Workflow for Cross-Reactivity Study
Caption: Workflow for antibody production and cross-reactivity analysis.
Logical Relationship of Antibody Specificity and Cross-Reactivity
Caption: Factors influencing antibody cross-reactivity.
References
A Comparative Guide to O-Arsanilic Acid Functionalized Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutic agents to cancer cells is a paramount goal in oncology research. Functionalizing nanoparticles with specific ligands that bind to receptors overexpressed on tumor cells is a promising strategy to enhance drug efficacy while minimizing off-target toxicity. This guide provides a comparative analysis of a potential targeting ligand, o-arsanilic acid, against the well-established folate-targeting approach for arsenic-based nanoparticle drug delivery systems.
While folate-functionalized nanoparticles have demonstrated significant success in preclinical studies, the exploration of alternative targeting moieties like this compound is crucial for expanding the repertoire of targeted cancer therapies. This guide presents available experimental data for folate-targeted arsenic trioxide nanoparticles and offers a prospective outlook on the potential of this compound as a functionalizing agent, highlighting areas for future research.
Performance Comparison: Folate-Targeted vs. This compound Functionalized Nanoparticles
Direct comparative studies between this compound functionalized nanoparticles and other targeted systems for drug delivery are currently limited in published literature. However, we can establish a performance benchmark using data from studies on folate-targeted liposomal arsenic trioxide.
Table 1: Comparative Performance of Folate-Targeted Arsenic Trioxide Liposomes
| Performance Metric | Folate-Targeted Liposomal As₂O₃ | Non-Targeted Liposomal As₂O₃ | Free As₂O₃ | Reference |
| Cellular Uptake (KB cells) | 3-6 times higher than controls | Baseline | Baseline | [1] |
| Cytotoxicity (IC₅₀ in KB cells) | ~28-fold higher than controls | Reduced cytotoxicity vs. free As₂O₃ | Baseline | [1] |
| IC₅₀ (MDA-MB-231 cells, 24h) | 19.1 ± 1.3 µg/mL | Not Reported | Not Reported | [2] |
| IC₅₀ (MCF-7 cells, 24h) | 15.4 ± 1.1 µg/mL | Not Reported | Not Reported | [2] |
| IC₅₀ (HUVEC cells, 24h) | 16.8 ± 1.2 µg/mL | Not Reported | Not Reported | [2] |
Analysis:
The data clearly indicates that folate targeting significantly enhances the cellular uptake and cytotoxic effects of arsenic trioxide in folate receptor-positive cancer cells (like KB cells)[1]. The uptake of folate-targeted liposomes was three to six times higher than that of non-targeted liposomes or free arsenic trioxide, leading to a dramatic 28-fold increase in cytotoxicity[1]. This demonstrates the power of active targeting in improving the therapeutic index of potent anticancer drugs.
For this compound functionalized nanoparticles, equivalent quantitative data is not yet available in the literature. Arsonic acids have been investigated as strong anchoring groups for functionalizing iron oxide nanoparticles, suggesting their chemical feasibility for creating stable nanoparticle conjugates[3]. However, their biological performance in terms of cellular uptake and cytotoxicity in cancer cells remains to be determined through future in-vitro and in-vivo studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and evaluation of the nanoparticle systems discussed.
Protocol 1: Synthesis of Folate-Targeted Liposomal Arsenic Trioxide
This protocol is based on the methodology described by Chen et al.[4].
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol (Chol)
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DPPE-PEG₂₀₀₀)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-3350] (DSPE-PEG₃₃₅₀-Folate)
-
Arsenic trioxide (As₂O₃)
-
Nickel(II) acetate
-
HEPES buffer, MES buffer, PBS buffer
-
Sephadex G-50
Procedure:
-
Liposome Preparation:
-
Prepare a lipid mixture of DPPC, Cholesterol, DPPE-PEG₂₀₀₀, and DSPE-PEG₃₃₅₀-Folate in a molar ratio of 53:45:1.7:0.3 in chloroform.
-
Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with a solution of nickel(II) acetate in MES buffer (pH 5.5) by vortexing.
-
The lipid suspension is then subjected to five freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes with a pore size of 100 nm to form unilamellar liposomes.
-
-
Arsenic Loading:
-
Prepare a solution of arsenic trioxide in a basic aqueous solution and then neutralize it.
-
Add the arsenic trioxide solution to the liposome suspension.
-
The mixture is incubated at 60°C for 10 minutes to facilitate the loading of arsenic into the liposomes.
-
Remove unloaded arsenic and nickel by size exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer (pH 7.4).
-
Protocol 2: Prospective Synthesis of this compound Functionalized Nanoparticles
This is a hypothetical protocol based on established bioconjugation techniques.
Materials:
-
Iron oxide nanoparticles (core)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-functionalized polyethylene glycol (PEG-NH₂)
-
MES buffer, PBS buffer
Procedure:
-
Nanoparticle Core Synthesis: Synthesize iron oxide nanoparticles via co-precipitation of ferrous and ferric salts in an alkaline solution.
-
Surface Modification with PEG: Coat the iron oxide nanoparticles with amine-functionalized PEG to improve biocompatibility and provide functional groups for conjugation.
-
Activation of this compound:
-
Dissolve this compound in MES buffer (pH 6.0).
-
Add EDC and NHS to the solution to activate the carboxylic acid group of a linker molecule that would be attached to the nanoparticles, or directly to the nanoparticle surface if it possesses carboxylic acid groups.
-
-
Conjugation:
-
Add the PEG-coated nanoparticles to the activated this compound solution.
-
Allow the reaction to proceed for several hours at room temperature with gentle stirring.
-
Purify the this compound functionalized nanoparticles by magnetic separation or dialysis to remove unreacted reagents.
-
Protocol 3: In Vitro Evaluation of Nanoparticle Performance
Cell Culture:
-
Culture relevant cancer cell lines (e.g., folate receptor-positive KB cells and a control cell line) in appropriate media.
Cellular Uptake Study:
-
Synthesize fluorescently labeled nanoparticles (e.g., by incorporating a fluorescent lipid).
-
Incubate the cells with the functionalized and non-functionalized nanoparticles at a defined concentration for various time points.
-
Wash the cells to remove non-internalized nanoparticles.
-
Quantify the cellular uptake using flow cytometry or fluorescence microscopy.
Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of free drug, functionalized nanoparticles, and non-functionalized nanoparticles for 24-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Signaling Pathways in Arsenic-Based Cancer Therapy
Arsenic compounds, including arsenic trioxide, exert their anticancer effects by modulating various signaling pathways, leading to cell cycle arrest and apoptosis. Understanding these pathways is crucial for designing effective drug delivery systems. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Arsenic nanoparticles can inhibit the PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for the objective comparison of different nanoparticle formulations.
Caption: A typical experimental workflow for the comparative evaluation of targeted nanoparticle systems.
Conclusion and Future Directions
Folate-targeted nanoparticles represent a highly effective strategy for delivering arsenic-based therapeutics to cancer cells that overexpress the folate receptor. The existing data robustly supports their enhanced efficacy compared to non-targeted formulations.
This compound presents an intriguing, yet underexplored, alternative for nanoparticle functionalization. Its chemical structure suggests potential for stable conjugation to nanoparticle surfaces. However, a significant knowledge gap exists regarding its biological performance. Future research should focus on:
-
Synthesis and Characterization: Developing and optimizing protocols for the synthesis of this compound functionalized nanoparticles and thoroughly characterizing their physicochemical properties.
-
In Vitro Evaluation: Conducting comprehensive in vitro studies to determine the cellular uptake, cytotoxicity, and mechanism of action in a panel of cancer cell lines.
-
Receptor Identification: Identifying the cellular receptor(s) that may bind to this compound to understand the targeting mechanism.
-
In Vivo Studies: Progressing to in vivo models to assess the biodistribution, tumor accumulation, and therapeutic efficacy of these novel nanoparticles.
By systematically investigating this compound and other novel targeting ligands, the field of nanomedicine can continue to develop more precise and effective treatments for cancer.
References
Safety Operating Guide
Proper Disposal of o-Arsanilic Acid: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of o-Arsanilic acid in a research environment, ensuring personnel safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, an organoarsenic compound, is classified as toxic, carcinogenic, and hazardous to the environment, necessitating strict adherence to disposal protocols.[1] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste generated in a laboratory setting.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to establish a designated work area, clearly marked with hazard warnings such as "Carcinogen in Use Area."[1] All personnel handling this compound must be thoroughly trained on its associated hazards and the correct handling procedures.
Personal Protective Equipment (PPE)
To prevent exposure through inhalation, skin contact, or ingestion, the following personal protective equipment is mandatory:[1]
-
Gloves: Nitrile gloves are recommended.[2]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A lab coat must be worn to protect against spills.
-
Respiratory Protection: All manipulations that could generate dust or aerosols must be conducted in a certified chemical fume hood or glove box.[2]
Waste Segregation and Collection
All waste streams containing this compound must be treated as hazardous waste.[2] Under no circumstances should any this compound-containing solution be disposed of down the drain.[2]
-
Liquid Waste: Collect all aqueous solutions containing this compound, including residual materials and the initial rinse water from cleaning containers, in a dedicated, sealable, and compatible container, such as a brown glass bottle.[2]
-
Solid Waste: All disposable materials that have come into contact with this compound, such as contaminated gloves, paper towels, and pipette tips, must be collected in a clearly labeled, sealed container for hazardous waste.
-
"Empty" Containers: The original containers of this compound are not considered empty and must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous liquid waste. The "empty" container should then be disposed of as hazardous solid waste.[1]
Laboratory-Scale Treatment: Fenton Oxidation
For laboratories equipped to handle chemical treatments, the Fenton process can be an effective method for the degradation of p-Arsanilic acid, a structurally similar compound. This process oxidizes the organoarsenic compound to the more easily precipitated inorganic arsenate.
Disclaimer: This procedure should only be carried out by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
Experimental Protocol: Fenton Oxidation of Arsanilic Acid Waste
This protocol is adapted from a study on p-Arsanilic acid and should be optimized for this compound under appropriate risk assessments.[3]
Materials:
-
This compound waste solution
-
Ferrous sulfate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
Beaker or flask
-
Stir plate and stir bar
-
pH meter
Procedure:
-
pH Adjustment: In a chemical fume hood, place the this compound waste solution in a beaker with a stir bar. Slowly adjust the pH of the solution to 3.0 using sulfuric acid.[3]
-
Initiation of Fenton Reaction:
-
Add the appropriate amount of ferrous sulfate to the solution and allow it to dissolve completely with stirring.
-
Slowly add the required volume of 30% hydrogen peroxide to the solution. Be aware that the reaction can be exothermic.
-
-
Reaction Time: Allow the reaction to proceed for a minimum of 30 minutes with continuous stirring.[3]
-
Precipitation of Arsenic: After the oxidation is complete, adjust the pH of the solution to 4.0 with sodium hydroxide. This will cause the precipitation of ferric arsenate and ferric hydroxide.[3]
-
Separation: Separate the solid precipitate from the liquid by filtration or centrifugation.
-
Waste Disposal:
-
The solid precipitate, containing the immobilized arsenic, must be collected and disposed of as hazardous solid waste.
-
The remaining liquid should be tested for residual arsenic content. If it meets the local regulatory limits for disposal, it may be neutralized and disposed of accordingly. Otherwise, it should be collected as hazardous liquid waste.
-
| Parameter | Recommended Value | Reference |
| Initial pH | 3.0 | [3] |
| Final pH for Precipitation | 4.0 | [3] |
| Fe(II) Concentration | 0.53 mmol L⁻¹ | [3] |
| H₂O₂ Concentration | 2.12 mmol L⁻¹ | [3] |
| Reaction Time | 30 minutes | [3] |
Table 1: Quantitative Parameters for Fenton Oxidation of p-Arsanilic Acid.
Final Disposal Procedures
The ultimate disposal of all this compound waste, whether treated or untreated, must be handled by a certified hazardous waste management company.
-
Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS department will have established procedures and contracts with licensed hazardous waste disposal vendors.[1]
-
Proper Labeling: Ensure all waste containers are accurately and clearly labeled with their contents, including "Hazardous Waste," "Toxic," and "Carcinogen."
-
Documentation: Complete all necessary waste pickup request forms as required by your institution. Maintain meticulous records of the types and quantities of this compound waste generated and disposed of.[1]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling o-Arsanilic Acid
Essential safety protocols and logistical plans for the handling and disposal of o-Arsanilic acid are critical for ensuring the well-being of laboratory personnel and environmental protection. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in the laboratory environment.
This compound is a toxic and carcinogenic compound that requires careful handling to minimize exposure risks.[1][2][3] Adherence to the following operational and disposal plans is mandatory for all personnel working with this substance.
Operational Plan: Handling this compound
All handling of this compound must be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.[2] A system of local and general exhaust ventilation is recommended to keep employee exposures as low as possible.[4][5]
1. Personal Protective Equipment (PPE):
A comprehensive PPE ensemble is required when handling this compound. This includes:
-
Respiratory Protection: For conditions where dust or mist is present, a NIOSH-approved particulate respirator should be worn.[4] In emergencies or when exposure levels are unknown, a full-face positive-pressure, air-supplied respirator is necessary.[4]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required where dusting or splashing of solutions is possible.[4][6] An eyewash station and quick-drench facility must be readily accessible in the work area.[4]
-
Skin Protection: Wear impervious gloves and clean, body-covering clothing.[2][4] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6]
-
Footwear: Wear rubber boots to prevent skin contact.[2]
2. Handling Procedures:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
Disposal Plan: this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.[1][8]
1. Waste Collection:
-
Collect spilled material using appropriate tools and place it in a convenient, suitable, and closed waste disposal container.[4][5][6]
-
Avoid generating dust during cleanup.[7]
-
For larger spills, cover with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) before collection.[5]
2. Disposal Method:
-
Dispose of contents and containers in accordance with federal, state, and local environmental regulations.[2][5]
-
Contact a licensed professional waste disposal service to dispose of this material.[2][6]
-
Do not allow the product to enter drains, sewers, or bodies of water.[1][6][8]
Quantitative Data
| Parameter | Value | Reference |
| Occupational Exposure Limits | ||
| OSHA PEL (TWA) | 0.5 mg/m³ (as As) | |
| Ontario TWAEV | 0.01 mg/m³ (TWA), 0.05 mg/m³ (STEL) | [4] |
| UK WEL | 0.1 mg/m³ (TWA), 0.3 mg/m³ (STEL) | [9] |
| GHS Hazard Statements | ||
| H301 | Toxic if swallowed | [1][3] |
| H331 | Toxic if inhaled | [1][3][5] |
| H350 | May cause cancer | [1][2] |
| H410 | Very toxic to aquatic life with long lasting effects | [1][2][3] |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. chemos.de [chemos.de]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. echemi.com [echemi.com]
- 4. Arsanilic Acid SDS MSDS Sheet of Manufacturers [arsanilicacid.net]
- 5. Arsanilic Acid USP n Pure Manufacturers, SDS [mubychem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. p-Arsanilic acid(98-50-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
